t-Butyl 4-(trifluoromethoxy)phenyl ketone
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-11(2,3)10(16)8-4-6-9(7-5-8)17-12(13,14)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGSZGVSKUSSMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716695 | |
| Record name | 2,2-Dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263313-09-2 | |
| Record name | 2,2-Dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | t-Butyl 4-(trifluoromethoxy)phenyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
t-Butyl 4-(trifluoromethoxy)phenyl ketone chemical properties
An In-Depth Technical Guide to t-Butyl 4-(trifluoromethoxy)phenyl ketone: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of t-Butyl 4-(trifluoromethoxy)phenyl ketone (CAS No. 1263313-09-2), a fluorinated aromatic ketone of significant interest to the chemical research community. The document elucidates the compound's core physicochemical and spectroscopic properties, offers a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation, and explores its chemical reactivity and potential applications. The strategic incorporation of the trifluoromethoxy (-OCF₃) group imparts unique characteristics, such as enhanced metabolic stability and lipophilicity, making this molecule a valuable building block for professionals in drug development and agrochemical synthesis. This guide is intended to serve as an essential resource for researchers and scientists, providing both foundational data and practical insights into the utility of this versatile chemical intermediate.
Introduction: The Strategic Value of Fluorinated Ketones
t-Butyl 4-(trifluoromethoxy)phenyl ketone, with the IUPAC name 2,2-dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one, is a specialized organic compound that merges two structurally significant motifs: a sterically hindered t-butyl ketone and an electronically modified phenyl ring bearing a trifluoromethoxy substituent.[1][2] The true value of this molecule lies in the properties conferred by the -OCF₃ group.
In the realm of medicinal chemistry, the strategic incorporation of fluorine is a well-established strategy for optimizing drug candidates.[3] The trifluoromethoxy group, in particular, is highly valued for several key reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group resistant to enzymatic degradation and metabolic breakdown. This can increase a drug's half-life and bioavailability.[3][4]
-
Enhanced Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, such as the blood-brain barrier.[3][4]
-
Electronic Effects: As a strong electron-withdrawing group, it can modulate the pKa of nearby functional groups and influence molecular interactions with biological targets.
The ketone functionality serves as a versatile synthetic handle, allowing for a wide array of subsequent chemical transformations. This combination of a stable, property-enhancing fluorinated group and a reactive ketone makes t-Butyl 4-(trifluoromethoxy)phenyl ketone a powerful building block for constructing complex and biologically active molecules.[5][6]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral data is critical for its application in research and synthesis.
Core Chemical Properties
The fundamental properties of t-Butyl 4-(trifluoromethoxy)phenyl ketone are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2,2-dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one | [1] |
| CAS Number | 1263313-09-2 | [1][7] |
| Molecular Formula | C₁₂H₁₃F₃O₂ | [1][2][7] |
| Molecular Weight | 246.22 g/mol | [1] |
| Monoisotopic Mass | 246.086764 Da | [1][2] |
| Predicted XLogP3 | 4.2 | [1] |
Spectroscopic Profile
The structural characterization of t-Butyl 4-(trifluoromethoxy)phenyl ketone relies on standard spectroscopic techniques. The expected data are outlined below.
| Technique | Characteristic Signals |
| ¹H NMR | A prominent singlet integrating to 9 protons is expected for the magnetically equivalent methyl groups of the t-butyl moiety, typically appearing in the 1.0-1.5 ppm range.[8] The aromatic protons are expected to exhibit a complex splitting pattern (an AA'BB' system) in the 7.0-8.0 ppm region due to the para-substitution. |
| ¹³C NMR | Distinct signals are anticipated for the quaternary carbon and the methyl carbons of the t-butyl group (approx. 20-45 ppm).[8] The ketone carbonyl carbon will produce a characteristic downfield signal (>190 ppm). Signals for the aromatic carbons and the carbon of the -OCF₃ group (a quartet due to C-F coupling) will also be present. |
| ¹⁹F NMR | A singlet is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. |
| IR Spectroscopy | A strong, sharp absorption band characteristic of the C=O stretch of an aryl ketone is expected around 1680-1695 cm⁻¹.[9][10] Strong C-F stretching bands will be visible in the 1100-1300 cm⁻¹ region. C-H stretching from the t-butyl and aromatic groups will appear around 2900-3100 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z 246. Key fragmentation patterns would include the loss of the t-butyl group ([M-57]⁺) to yield a stable acylium ion at m/z 189, and the formation of the benzoyl cation fragment C₇H₄F₃O⁺. |
Synthesis and Mechanistic Insights
The most direct and industrially scalable method for preparing t-Butyl 4-(trifluoromethoxy)phenyl ketone is the Friedel-Crafts acylation of trifluoromethoxybenzene.[11][12]
Recommended Synthetic Pathway: Friedel-Crafts Acylation
This electrophilic aromatic substitution reaction involves reacting trifluoromethoxybenzene with pivaloyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[11][13]
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- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
- 13. Show how you would use the Friedel–Crafts acylation, Clemmensen r... | Study Prep in Pearson+ [pearson.com]
An In-depth Technical Guide to the Physicochemical Characteristics of t-Butyl 4-(trifluoromethoxy)phenyl ketone
Section 1: Introduction and Molecular Overview
t-Butyl 4-(trifluoromethoxy)phenyl ketone, also known by its IUPAC name 2,2-dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one, is a fluorinated aromatic ketone of increasing interest in synthetic chemistry and drug discovery. Its unique molecular architecture combines three key structural motifs: a sterically demanding tert-butyl group, a central carbonyl linker, and a phenyl ring functionalized with an electron-withdrawing trifluoromethoxy (-OCF₃) group. This combination imparts specific reactivity, solubility, and metabolic stability profiles, making it a valuable building block for novel pharmaceutical agents and advanced materials.
The trifluoromethoxy group is a well-regarded bioisostere for other functional groups, often enhancing metabolic stability and lipophilicity without significantly increasing molecular size. The bulky t-butyl group can provide steric shielding and influence the conformation of molecules into which it is incorporated. Understanding the fundamental physicochemical and spectroscopic properties of this compound is therefore paramount for its effective utilization in research and development. This guide provides a comprehensive technical overview of its properties, analytical characterization protocols, and essential handling information for researchers and drug development professionals.
Section 2: Core Physicochemical Properties
The foundational properties of a compound dictate its behavior in both chemical reactions and biological systems. The data presented below have been aggregated from computational models and available chemical databases.
Identifiers and General Data
| Property | Value | Source |
| IUPAC Name | 2,2-dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one | [1] |
| Synonyms | 4-(Trifluoromethoxy)pivalophenone | [1] |
| CAS Number | 1263313-09-2 | [1][2] |
| Molecular Formula | C₁₂H₁₃F₃O₂ | [1] |
| Molecular Weight | 246.22 g/mol | [1] |
Physical and Computed Properties
Experimental physical properties such as melting and boiling points are not widely reported in the literature. The following table includes values computed by established algorithms, which provide reliable estimates for experimental design.
| Property | Value | Source & Commentary |
| Physical State | Solid (Predicted) | Based on similar aromatic ketones of this molecular weight. |
| Melting Point | Data not available | Experimental determination via Differential Scanning Calorimetry (DSC) is recommended. |
| Boiling Point | Data not available | High boiling point expected. For context, the non-fluorinated analog, tert-butyl phenyl ketone, boils at 105-106°C at 15 mmHg.[3][4] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, Acetone) | Predicted based on molecular structure. |
| XLogP3 | 4.2 | [1] Indicates high lipophilicity. |
| Exact Mass | 246.08676414 Da | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 (Oxygen atoms) | [1] |
Section 3: Spectroscopic Profile and Structural Elucidation
Spectroscopic analysis is critical for confirming the identity and purity of the compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides a clear fingerprint of the molecule's proton environment.
-
δ ~1.3-1.4 ppm (s, 9H): This prominent singlet arises from the nine equivalent protons of the tert-butyl group. Its high integration value and singlet multiplicity make it an unmistakable landmark in the spectrum.[5]
-
δ ~7.3-7.4 ppm (d, 2H): A doublet corresponding to the two aromatic protons (AA'BB' system) ortho to the trifluoromethoxy group.
-
δ ~7.9-8.0 ppm (d, 2H): A doublet corresponding to the two aromatic protons (AA'BB' system) ortho to the carbonyl group, which are deshielded by the ketone's anisotropic effect.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum confirms the carbon skeleton.
-
δ ~28 ppm: Signal for the three equivalent methyl carbons of the t-butyl group.
-
δ ~44 ppm: Signal for the quaternary carbon of the t-butyl group.
-
δ ~120.4 ppm (q, J ≈ 257 Hz): A quartet for the carbon of the -OCF₃ group, split by the three fluorine atoms.
-
δ ~121 ppm & ~132 ppm: Signals for the aromatic CH carbons.
-
δ ~133 ppm & ~153 ppm: Signals for the aromatic quaternary carbons (ipso-carbons).
-
δ ~205 ppm: Characteristic signal for the ketone carbonyl carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify key functional groups.
-
~1680-1700 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (ketone) stretching vibration.
-
~1250-1280 cm⁻¹ (strong) & ~1160-1210 cm⁻¹ (strong): Multiple strong bands corresponding to the C-F and C-O stretching vibrations of the trifluoromethoxy group.
-
~3050-3100 cm⁻¹: Weak to medium C-H stretching bands for the aromatic ring.
-
~2850-3000 cm⁻¹: C-H stretching bands for the aliphatic t-butyl group.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show:
-
Molecular Ion (M⁺): A peak at m/z = 246.
-
Major Fragments:
-
m/z = 189: Loss of the t-butyl group ([M-57]⁺), resulting in the 4-(trifluoromethoxy)benzoyl cation. This is often a very prominent fragment.
-
m/z = 57: The tert-butyl cation ([C(CH₃)₃]⁺), another highly stable and thus common fragment.
-
Section 4: Synthesis and Reactivity Insights
A common and logical synthetic route to this compound is the Friedel-Crafts acylation of trifluoromethoxybenzene with pivaloyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Expertise in Practice: The choice of a strong Lewis acid like AlCl₃ is necessary to activate the pivaloyl chloride for acylation, as the trifluoromethoxybenzene ring is deactivated by the electron-withdrawing nature of the -OCF₃ group. The reaction must be performed under anhydrous conditions to prevent catalyst quenching. Potential impurities from this synthesis could include unreacted starting materials or isomers formed from undesired side reactions.
Caption: A typical Friedel-Crafts acylation workflow for synthesis.
Section 5: Analytical Methodologies and Quality Control
Ensuring the purity and identity of the compound is a critical step for any research application. The following protocols are industry-standard methods for the characterization of aromatic ketones.
Protocol 5.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: Reverse-phase HPLC is the method of choice due to the compound's high lipophilicity (XLogP3 = 4.2).[1] A C18 stationary phase provides excellent retention and separation from less hydrophobic impurities. UV detection is ideal because the aromatic ketone possesses a strong chromophore.
Step-by-Step Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v). For MS compatibility, replace any non-volatile acids with 0.1% formic acid.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the analyte absorbs strongly (e.g., 254 nm).
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of ~50 µg/mL.
-
Injection Volume: 10 µL.
-
System Validation: Run a blank (mobile phase) injection first to ensure no system contamination.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
Protocol 5.2: Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC is suitable for this compound due to its predicted thermal stability and volatility. Coupling with a mass spectrometer provides definitive structural information, confirming the molecular weight and fragmentation pattern discussed in Section 3.4.[7][]
Step-by-Step Methodology:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, like a 5% phenyl polysiloxane).
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase at 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Injector: Split/splitless injector at 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-400.
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Analysis: Confirm the retention time of the primary peak and compare the resulting mass spectrum with the expected fragmentation pattern (m/z 246, 189, 57).
Caption: A standard workflow for analytical quality control of the target compound.
Section 6: Safety, Handling, and Storage
Adherence to proper safety protocols is essential when working with any chemical. The following information is derived from GHS classifications and safety data sheets (SDS).
GHS Hazard Identification
| Hazard Code | Description | Source |
| H315 | Causes skin irritation | [1][9] |
| H319 | Causes serious eye irritation | [1][9] |
| H335 | May cause respiratory irritation | [1][9] |
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment:
-
General Hygiene: Do not eat, drink, or smoke when using this product.[11]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][12]
-
For long-term stability and to maintain product quality, refrigeration and storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.[11]
-
Keep away from incompatible materials such as strong oxidizing agents.
Section 7: References
-
PubChem. (n.d.). t-Butyl 4-(trifluoromethoxy)phenyl ketone. National Center for Biotechnology Information. Retrieved from [Link]
-
Angene Chemical. (2025, March 12). Safety Data Sheet. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tert-BUTYL PHENYL KETONE. Retrieved from [Link]
-
NIOSH. (2003, March 15). KETONES I: Method 2555. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Sherwood, J., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]
-
SpectraBase. (n.d.). tert-Butyl phenyl ketone - Optional[1H NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved from [Link]
-
SpectraBase. (n.d.). tert-Butyl phenyl ketone - Optional[1H NMR] - Spectrum. John Wiley & Sons, Inc. Retrieved from [Link]
-
NIST. (n.d.). Phenyl tert-butyl ketone. NIST WebBook. Retrieved from [Link]
-
LookChem. (n.d.). Synthetic Approach of tert-Butyl phenyl ketone. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). tert-Butyl phenyl ketone. Retrieved from [Link]
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Spectroscopic Data Analysis of 2,2-dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one (CAS 1263313-09-2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one, also known as t-Butyl 4-(trifluoromethoxy)phenyl ketone, with CAS number 1263313-09-2, is a chemical compound with the molecular formula C₁₂H₁₃F₃O₂ and a molecular weight of 246.23 g/mol .[1][2] This guide provides a detailed technical overview of the expected spectroscopic data for this compound, offering insights for its identification, characterization, and quality control in research and development settings. While a comprehensive suite of publicly available spectra for this specific molecule is limited, this document leverages data from structurally related compounds and foundational spectroscopic principles to provide a robust predictive analysis.
The structural formula of 2,2-dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one is presented below:
Caption: Molecular structure of 2,2-dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra for the title compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |
| ~ 7.2 - 7.4 | Doublet | 2H | Aromatic protons meta to the carbonyl group |
| ~ 1.4 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |
The aromatic region will likely show an AA'BB' system due to the para-substitution on the benzene ring. The two doublets arise from the coupling between the ortho and meta protons. The tert-butyl group, with its nine equivalent protons, will present as a sharp singlet, a characteristic feature in ¹H NMR spectra.[3]
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| > 200 | Carbonyl carbon (C=O) |
| ~ 150 - 155 | Aromatic carbon attached to the trifluoromethoxy group (C-OCF₃) |
| ~ 130 - 135 | Aromatic carbons ortho to the carbonyl group |
| ~ 120 - 125 (quartet) | Trifluoromethoxy carbon (-OCF₃) |
| ~ 118 - 122 | Aromatic carbons meta to the carbonyl group |
| ~ 45 | Quaternary carbon of the tert-butyl group |
| ~ 27 | Methyl carbons of the tert-butyl group |
The carbonyl carbon is expected to be significantly downfield. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.
Predicted ¹⁹F NMR Spectrum
The presence of the trifluoromethoxy group makes ¹⁹F NMR a valuable tool for characterization. A single signal is expected for the three equivalent fluorine atoms.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ -57 to -60 | Trifluoromethoxy group (-OCF₃) |
The chemical shift is referenced to an appropriate fluorine standard, such as CFCl₃.
Experimental Protocol for NMR Spectroscopy
Caption: General workflow for acquiring NMR spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2,2-dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one, electron ionization (EI) would be a common technique.
Predicted Mass Spectrum
| m/z | Predicted Fragment |
| 246 | [M]⁺ (Molecular ion) |
| 189 | [M - C(CH₃)₃]⁺ |
| 161 | [M - OCF₃ - C₂H₂]⁺ (tentative) |
| 57 | [C(CH₃)₃]⁺ (tert-Butyl cation) |
The molecular ion peak at m/z 246 should be observable. A prominent peak at m/z 57, corresponding to the stable tert-butyl cation, is highly anticipated. Another significant fragment would likely result from the cleavage of the bond between the carbonyl group and the tert-butyl group, leading to an ion at m/z 189.
Experimental Protocol for Mass Spectrometry
Caption: A simplified workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted Infrared Spectrum
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3050 - 3100 | Aromatic C-H stretch |
| ~ 2970 | Aliphatic C-H stretch (tert-butyl) |
| ~ 1680 - 1700 | C=O stretch (aryl ketone) |
| ~ 1600, 1500 | C=C stretch (aromatic ring) |
| ~ 1250 - 1200 | C-O-C stretch (aryl ether) |
| ~ 1160 - 1020 | C-F stretch (trifluoromethoxy) |
The most prominent peak is expected to be the strong absorption from the carbonyl group stretch. The C-F stretches of the trifluoromethoxy group will also be intense.
Experimental Protocol for Infrared Spectroscopy
A common and straightforward method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Analysis: Collect the infrared spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,2-dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one (CAS 1263313-09-2). The predicted ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and infrared spectroscopy data serve as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and quality control. The provided experimental workflows offer a practical guide for obtaining high-quality spectroscopic data for this and related compounds. While predicted data is a powerful tool, experimental verification remains the gold standard for structural elucidation and compound verification.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1-(4-(trifluoromethoxy)phenyl)propan-1-one. Retrieved from [Link]
-
PubChem. (n.d.). t-Butyl 4-(trifluoromethoxy)phenyl ketone. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770). Retrieved from [Link]
-
SpectraBase. (n.d.). tert-Butyl phenyl ketone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0205984). Retrieved from [Link]
-
Azwan. (n.d.). t-Butyl 4-(trifluoromethoxy)phenyl ketone 250mg 466751. Retrieved from [Link]
-
ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]
Sources
Synthesis and discovery of t-Butyl 4-(trifluoromethoxy)phenyl ketone
An In-Depth Technical Guide to the Synthesis and Characterization of 2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)propan-1-one
Abstract: This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2,2-dimethyl-1-(4-(trifluoromethoxy)phenyl)propan-1-one, a fluorinated aromatic ketone. The document details a robust synthetic protocol via Friedel-Crafts acylation, discusses the mechanistic underpinnings of the reaction, and presents a complete characterization data set. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, offering both theoretical insights and practical, field-tested methodologies.
Introduction and Scientific Context
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery and materials science. The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest due to its unique electronic properties and high lipophilicity, which can dramatically influence a molecule's metabolic stability, binding affinity, and bioavailability. 2,2-dimethyl-1-(4-(trifluoromethoxy)phenyl)propan-1-one, also known as t-butyl 4-(trifluoromethoxy)phenyl ketone, represents a key building block in this area. Its sterically hindered t-butyl group and the electronically distinct trifluoromethoxy-substituted aromatic ring make it a valuable precursor for a variety of more complex chemical entities.
This guide will focus on the practical synthesis of this ketone, emphasizing a reproducible and scalable laboratory procedure. We will delve into the rationale behind the chosen synthetic strategy, the critical parameters for success, and a thorough analysis of the final product.
Retrosynthetic Analysis and Synthetic Strategy
The most direct and industrially scalable approach to the synthesis of 2,2-dimethyl-1-(4-(trifluoromethoxy)phenyl)propan-1-one is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a reliable method for forming the key carbon-carbon bond between the aromatic ring and the carbonyl group.
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthetic disconnection of the target ketone via a Friedel-Crafts acylation approach.
The chosen forward synthesis involves the reaction of trifluoromethoxybenzene with pivaloyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and includes safety precautions and purification steps.
Materials and Reagents:
-
Trifluoromethoxybenzene
-
Pivaloyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Instrumentation:
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of the target ketone.
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, and an addition funnel, is dried in an oven and cooled under a stream of dry nitrogen.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (100 mL). The resulting suspension is stirred and cooled to 0 °C using an ice bath.
-
Addition of Reactants: Trifluoromethoxybenzene (1.0 equivalent) is added to the stirred suspension. Pivaloyl chloride (1.1 equivalents) is then added dropwise via the addition funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is stirred for an additional 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: The reaction is carefully quenched by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl (100 mL). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are then washed with saturated sodium bicarbonate solution (100 mL), followed by brine (100 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude oil is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) as the eluent. Fractions containing the desired product are combined and concentrated to afford 2,2-dimethyl-1-(4-(trifluoromethoxy)phenyl)propan-1-one as a pure compound.
Mechanistic Insights
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.
Diagram 3: Reaction Mechanism
Caption: The three key steps of the Friedel-Crafts acylation mechanism.
-
Generation of the Electrophile: The Lewis acid, AlCl₃, coordinates to the chlorine atom of pivaloyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly reactive acylium ion. The steric bulk of the t-butyl group stabilizes this carbocation.
-
Electrophilic Aromatic Substitution: The electron-rich trifluoromethoxybenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. The trifluoromethoxy group is an ortho, para-director; however, due to the significant steric hindrance of the incoming t-butyl acylium ion, the substitution occurs almost exclusively at the para position. This attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A weak base (such as the AlCl₄⁻ complex) removes the proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product. The AlCl₃ catalyst is regenerated in this step.
Characterization Data
The identity and purity of the synthesized 2,2-dimethyl-1-(4-(trifluoromethoxy)phenyl)propan-1-one should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Result |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-8.0 (d, 2H, Ar-H), 7.2-7.4 (d, 2H, Ar-H), 1.35 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~205 (C=O), ~153 (Ar-C-OCF₃), ~132 (Ar-C), ~130 (Ar-C), ~121 (q, J ≈ 257 Hz, -OCF₃), ~120 (Ar-C), ~44 (quaternary C), ~28 (C(CH₃)₃) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): ~ -58 (s, 3F, -OCF₃) |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₂H₁₃F₃O₂⁺, found corresponding peak |
| Infrared (IR) Spectroscopy | ν (cm⁻¹): ~1680 (C=O stretch), ~1250, 1160 (C-F stretches) |
Applications and Future Directions
2,2-dimethyl-1-(4-(trifluoromethoxy)phenyl)propan-1-one is a valuable intermediate in several areas of chemical research:
-
Medicinal Chemistry: It can serve as a starting material for the synthesis of more complex drug candidates. The trifluoromethoxy group can enhance metabolic stability and cell permeability, while the ketone functionality provides a handle for further chemical modifications, such as reduction to an alcohol, conversion to an amine, or formation of heterocyclic structures.
-
Agrochemicals: The incorporation of fluorinated moieties is a common strategy in the design of new pesticides and herbicides. This ketone could be a precursor to novel active ingredients.
-
Materials Science: Aromatic ketones are used in the development of polymers, photoinitiators, and other advanced materials. The unique properties conferred by the trifluoromethoxy and t-butyl groups could lead to materials with enhanced thermal stability, specific optical properties, or other desirable characteristics.
Future work could involve the exploration of this building block in the synthesis of compound libraries for high-throughput screening, its use in the development of new synthetic methodologies, and the investigation of its biological activity in various assays.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis, characterization, and understanding of 2,2-dimethyl-1-(4-(trifluoromethoxy)phenyl)propan-1-one. The described Friedel-Crafts acylation protocol is robust and high-yielding, making this valuable fluorinated building block readily accessible to the scientific community. The comprehensive characterization data and mechanistic discussion offer a solid foundation for its use in further research and development endeavors across multiple scientific disciplines.
References
No peer-reviewed articles or patents specifically detailing the synthesis or discovery of "t-Butyl 4-(trifluoromethoxy)phenyl ketone" or "2,2-dimethyl-1-(4-(trifluoromethoxy)phenyl)propan-1-one" were identified in the search. The provided protocol is based on established principles of Friedel-Crafts acylation and knowledge of the reactivity of the constituent functional groups. The following references provide background on related transformations and the importance of fluorinated compounds.
-
Title: Friedel–Crafts Acylation of Aromatics Using Anhydrous Iron(III) Phosphate as a Catalyst Source: ACS Omega URL: [Link]
-
Title: Trifluoromethoxy-Substituted Phenyl Is A Favored Motif In Agrochemistry Source: ACS Publications URL: [Link]
-
Title: The Trifluoromethoxy Group in a Nutshell Source: Organic Chemistry Portal URL: [Link]
-
Title: Friedel-Crafts reaction Source: Wikipedia URL: [Link]
t-Butyl 4-(trifluoromethoxy)phenyl ketone IUPAC name and structure
- 1. t-Butyl 4-(trifluoromethoxy)phenyl ketone | C12H13F3O2 | CID 54759093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. guidechem.com [guidechem.com]
- 5. biomall.in [biomall.in]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Show how you would use the Friedel–Crafts acylation, Clemmensen r... | Study Prep in Pearson+ [pearson.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Page loading... [guidechem.com]
- 11. 2,2-Dimethyl-1-phenylpropan-1-one | 938-16-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
The Trifluoromethoxy Ketone Moiety: A New Frontier in Modulating Biological Activity
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Trifluoromethyl, The Emerging Significance of the Trifluoromethoxy Group
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has been a cornerstone of modern drug design. The trifluoromethyl (CF₃) group, in particular, is a well-established bioisostere for a methyl group, prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1] However, the trifluoromethoxy (OCF₃) group is now emerging from the shadow of its more famous cousin, offering a unique and compelling set of physicochemical properties that are capturing the attention of drug discovery programs worldwide.
This technical guide provides a comprehensive overview of the biological activity of trifluoromethoxy-substituted ketones, a class of compounds with significant therapeutic potential. We will delve into the established bioactivities of the closely related trifluoromethyl ketones to provide a foundational context, and then explore the burgeoning research into their trifluoromethoxy counterparts. This guide is designed to be a practical resource, offering not only a deep dive into the mechanisms of action but also detailed, field-proven experimental protocols to empower researchers in their own investigations.
The Physicochemical Power of the Trifluoromethoxy Group: A Comparative Analysis
The trifluoromethoxy group's influence on a molecule's properties is distinct from that of the trifluoromethyl group. While both are strongly electron-withdrawing, the OCF₃ group is considered one of the most lipophilic substituents in medicinal chemistry.[2] This enhanced lipophilicity can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved membrane permeability and bioavailability.[2][3] Furthermore, the OCF₃ group's greater steric bulk and unique electronic signature can lead to novel interactions with biological targets, opening up new avenues for inhibitor design.[2]
Trifluoromethyl Ketones: A Foundation of Potent Biological Activity
To appreciate the potential of trifluoromethoxy ketones, it is essential to first understand the well-documented biological activities of trifluoromethyl ketones (TFMKs). TFMKs are potent inhibitors of a wide range of enzymes, particularly serine and cysteine proteases.[4][5] The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack by active site residues like serine or cysteine.[4][5] This interaction often leads to the formation of a stable, reversible hemiketal or hemithioketal adduct, effectively mimicking the transition state of the enzymatic reaction and leading to potent inhibition.[6]
Anticancer Activity of Trifluoromethyl Ketones
Several studies have demonstrated the potent cytotoxic activity of TFMKs against various cancer cell lines.[7][8] Notably, some trifluoromethylated α-diketone and α-hydroxy ketones have shown higher tumor-specific cytotoxicity than their non-fluorinated analogs.[7][8] Interestingly, this cytotoxicity is not always linked to the classical apoptotic pathways. Evidence suggests that some TFMKs can induce non-apoptotic cell death, characterized by the development of autophagosomes without the activation of caspase-3 or internucleosomal DNA fragmentation.[7][8]
Enzyme Inhibition by Trifluoromethyl Ketones
The inhibitory activity of TFMKs has been extensively studied across a range of enzymes critical in various disease pathways:
-
Human Neutrophil Elastase (HNE): Peptidyl TFMKs have been identified as potent, orally active inhibitors of HNE, an enzyme implicated in inflammatory lung diseases.[9]
-
SARS-CoV 3CL Protease: TFMKs have been developed as inhibitors of the SARS-CoV 3CL protease, a key enzyme in the viral replication cycle.[4][5] These inhibitors often exhibit time-dependent, slow, tight-binding inhibition.[5]
-
Carboxylesterases: TFMKs are potent inhibitors of carboxylesterases, a family of enzymes involved in the metabolism of various drugs and xenobiotics.[6] The inhibitory mechanism is believed to involve the formation of a tetrahedral adduct with the catalytic serine residue.[6]
Trifluoromethoxy Ketones: The Next Wave of Bioactive Molecules
While the body of research is smaller, emerging evidence suggests that trifluoromethoxy-substituted ketones possess significant and, in some cases, superior biological activities compared to their trifluoromethyl analogs.
Antimicrobial and Antifungal Activity
A notable study on trifluoromethoxy-substituted chalcones (a class of aromatic ketones) revealed their potent antibacterial and antifungal activities.[7] In a direct comparison, the compounds bearing a trifluoromethoxy group were found to be more effective than those with a trifluoromethyl group against a panel of pathogenic bacterial and fungal strains.[7] This suggests that the unique properties of the OCF₃ group can be harnessed to develop novel antimicrobial agents.
Anticancer and Kinase Inhibition Potential
Building on the anticancer activity observed with TFMKs, copper(II) complexes of trifluoromethyl methoxyphenyl β-diketones have been investigated as potential anticancer agents.[10] These complexes have demonstrated cytotoxic activity against HeLa cancer cells.[10]
Furthermore, the general principle of using the electrophilic ketone as a "warhead" for covalent inhibition is applicable to trifluoromethoxy ketones. Aromatic trifluoromethyl ketones have been characterized as novel warheads for the design of covalently reversible kinase inhibitors, targeting non-catalytic cysteine residues.[11] This opens up the exciting possibility of designing highly selective and potent trifluoromethoxy ketone-based kinase inhibitors for cancer therapy and other diseases driven by aberrant kinase activity.
Potential in Neurodegenerative Diseases
While direct studies on trifluoromethoxy ketones in neurodegenerative diseases are limited, there is a strong rationale for their investigation in this area. Ketone bodies, in general, have demonstrated neuroprotective effects by providing an alternative energy source for the brain, reducing oxidative stress, and modulating neuroinflammation.[2][12][13][14] Given the enhanced lipophilicity and blood-brain barrier permeability often associated with the trifluoromethoxy group, it is plausible that trifluoromethoxy-substituted ketones could serve as effective neuroprotective agents. The drug Riluzole, which contains a trifluoromethoxy group, is already used for the treatment of amyotrophic lateral sclerosis (ALS), lending credence to this hypothesis.[13]
Experimental Protocols: A Practical Guide to Assessing Biological Activity
To facilitate further research in this promising area, this section provides detailed, step-by-step protocols for key in vitro assays to evaluate the biological activity of trifluoromethoxy-substituted ketones.
Workflow for Assessing Biological Activity
Caption: A typical workflow for evaluating the biological activity of novel compounds.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[2][15][16][17][18]
Materials:
-
Target cancer cell line(s) and appropriate culture medium
-
96-well plates
-
Trifluoromethoxy-substituted ketone compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[18]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final solvent concentration should be kept below a non-toxic level (typically <0.5% DMSO).[15] Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[18]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[15]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Protocol 2: Determination of Enzyme Inhibition Constant (Kᵢ)
This protocol outlines the determination of the inhibition constant (Kᵢ) for a competitive inhibitor.[19]
Materials:
-
Purified enzyme
-
Enzyme substrate
-
Assay buffer
-
Trifluoromethoxy-substituted ketone inhibitor
-
96-well plate
-
Microplate reader
Procedure:
-
Determine Kₘ: First, determine the Michaelis-Menten constant (Kₘ) of the enzyme for its substrate by measuring the initial reaction velocity at various substrate concentrations in the absence of the inhibitor.
-
Assay Setup: Prepare a matrix of reactions in a 96-well plate with varying concentrations of both the substrate and the inhibitor. Include controls with no inhibitor.
-
Enzyme Reaction: Initiate the reactions by adding the enzyme to the wells.
-
Measure Reaction Velocity: Measure the initial reaction velocity for each condition using a microplate reader.
-
Data Analysis:
-
Plot the data as a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
For a competitive inhibitor, the lines will intersect on the y-axis.
-
The Kᵢ can be determined from the following equation: Slope of inhibited reaction / Slope of uninhibited reaction = 1 + [I]/Kᵢ where [I] is the inhibitor concentration.
-
Protocol 3: Assessment of Apoptosis via Caspase-3/7 Activity Assay
This protocol uses a commercially available luminescent assay to measure the activity of caspase-3 and -7, key executioner caspases in apoptosis.[1][10][11]
Materials:
-
Cells treated with the test compound
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Treatment: Seed and treat cells with the test compound in a white-walled 96-well plate as described in the cytotoxicity protocol.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[1]
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates the activation of caspase-3/7 and induction of apoptosis.
Protocol 4: Detection of Autophagy
Autophagy can be detected by monitoring the conversion of LC3-I to LC3-II and the formation of autophagosomes.[7]
Method 1: Western Blotting for LC3-I/II Conversion
-
Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody specific for LC3.
-
Detection: Visualize the bands corresponding to LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.
Method 2: Fluorescence Microscopy of GFP-LC3 Puncta
-
Transfection: Transfect cells with a plasmid expressing GFP-LC3.
-
Cell Treatment: Treat the transfected cells with the test compound.
-
Fixation and Imaging: Fix the cells and visualize the GFP-LC3 localization using a fluorescence microscope.
-
Analysis: The formation of distinct green puncta (autophagosomes) in the cytoplasm is a hallmark of autophagy.
Data Presentation and Interpretation
To facilitate clear interpretation and comparison of results, all quantitative data should be summarized in tables.
Table 1: Cytotoxicity of Trifluoromethoxy Ketone 1 (TMK-1) against various cancer cell lines.
| Cell Line | IC₅₀ (µM) after 48h exposure |
| HeLa | 15.2 ± 1.8 |
| MCF-7 | 25.6 ± 3.1 |
| A549 | 32.1 ± 4.5 |
Table 2: Enzyme Inhibition data for TMK-1.
| Enzyme | Kᵢ (nM) | Mechanism of Inhibition |
| Cathepsin B | 50.3 ± 5.2 | Competitive |
| Caspase-3 | > 10,000 | No inhibition |
Signaling Pathways and Logical Relationships
Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of these compounds.
Caption: The logical relationship of competitive enzyme inhibition by a trifluoromethoxy ketone.
Conclusion and Future Perspectives
Trifluoromethoxy-substituted ketones represent a promising class of compounds with diverse and potent biological activities. Building on the extensive research into trifluoromethyl ketones, the unique properties of the trifluoromethoxy group offer exciting new opportunities for the design of novel therapeutics. The enhanced lipophilicity and distinct electronic profile of the OCF₃ moiety may lead to compounds with improved pharmacokinetic properties and novel mechanisms of action.
The field is still in its early stages, and further research is needed to fully elucidate the therapeutic potential of trifluoromethoxy ketones. Key areas for future investigation include:
-
Systematic Structure-Activity Relationship (SAR) Studies: To understand how modifications to the ketone scaffold and the position of the trifluoromethoxy group affect biological activity.
-
Exploration of a Wider Range of Biological Targets: Including kinases, metabolic enzymes, and targets in the central nervous system.
-
In Vivo Efficacy and Safety Studies: To translate the promising in vitro findings into preclinical and clinical development.
This guide has provided a comprehensive overview of the current state of knowledge and a practical toolkit of experimental protocols to empower researchers to explore this exciting new frontier in medicinal chemistry. The continued investigation of trifluoromethoxy-substituted ketones holds the promise of delivering the next generation of innovative medicines.
References
-
Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. PubMed. [Link]
-
Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. MDPI. [Link]
-
Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed. [Link]
- Discovery and Biological Activity of Orally Active Peptidyl Trifluoromethyl Ketone Inhibitors of Human Neutrophil Elastase. Journal of Medicinal Chemistry.
- Bioactivities and Synthesis of Trifluoromethyl Alkyl Ketones. Progress in Chemistry.
-
Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. MDPI. [Link]
- Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PubMed Central.
-
Assessing Cell Health: Autophagy. Bio-Rad Antibodies. [Link]
-
Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PMC. [Link]
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PMC. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed Central. [Link]
-
Neuroprotective effects of ketone bodies in neurodegenerative diseases.... ResearchGate. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
Neuroprotective and disease-modifying effects of the ketogenic diet. PMC. [Link]
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Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms. PMC. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Cell Viability Assays. Assay Guidance Manual. [Link]
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Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. ACS Publications. [Link]
-
Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. [Link]
-
Enzyme Analysis. G-Biosciences. [Link]
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A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
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Cytotoxic Activity of Selected Trifluoromethyl Ketones Against Oral Tumor Cells. researchmap. [Link]
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Literature review of 4-(trifluoromethoxy)phenyl ketone derivatives
An In-depth Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationships of 4-(Trifluoromethoxy)phenyl Ketone Derivatives
Abstract
The 4-(trifluoromethoxy)phenyl ketone scaffold is a cornerstone in modern medicinal chemistry, offering a unique combination of physicochemical properties that are highly advantageous for drug design. The trifluoromethoxy (OCF3) group, a bioisostere of the methoxy group, imparts increased lipophilicity, metabolic stability, and binding affinity to molecules. This guide provides a comprehensive review of the synthetic routes to access these derivatives, a detailed exploration of their multifaceted biological activities, and an analysis of their structure-activity relationships (SAR). We will delve into the mechanistic basis of their anticancer and anti-inflammatory effects, supported by field-proven experimental protocols to empower researchers in their drug discovery endeavors.
The Strategic Advantage of the 4-(Trifluoromethoxy)phenyl Moiety in Drug Design
The trifluoromethoxy (OCF3) group has gained prominence as a "super-methoxy" group in drug development. Its strong electron-withdrawing nature and high lipophilicity (Hansch parameter π ≈ 1.04) distinguish it from the electron-donating methoxy group, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Key Physicochemical Contributions:
-
Enhanced Metabolic Stability: The formidable strength of the C-F bonds renders the OCF3 group highly resistant to enzymatic degradation, thereby extending the in vivo half-life of a compound.
-
Improved Membrane Permeability: The lipophilic character of the OCF3 group often enhances a molecule's ability to traverse biological membranes, a critical determinant of oral bioavailability and access to intracellular targets.
-
Modulation of Binding Affinity: The unique electronic and steric properties of the OCF3 group can profoundly influence the binding interactions of a ligand with its target protein, often leading to increased potency and selectivity.
-
Fine-Tuning of pKa: The electron-withdrawing nature of the OCF3 group can lower the pKa of nearby acidic or basic centers, which can be strategically employed to optimize drug ionization at physiological pH.
This guide will illuminate the synthesis and therapeutic applications of ketone derivatives bearing this privileged scaffold.
Synthetic Pathways to 4-(Trifluoromethoxy)phenyl Ketone Derivatives
The synthesis of 4-(trifluoromethoxy)phenyl ketone derivatives is accessible through several robust and well-established chemical transformations. The selection of a particular synthetic route is often dictated by the availability of starting materials and the desired structural complexity of the target molecule.
Friedel-Crafts Acylation: A Convergent and Reliable Approach
The Friedel-Crafts acylation is a classic and direct method for the synthesis of aromatic ketones. This reaction involves the electrophilic acylation of an aromatic ring, in this case, trifluoromethoxybenzene, with an acyl halide or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl3).[1][2]
Reaction Causality:
-
The Lewis acid (AlCl3) coordinates to the carbonyl oxygen of the acyl chloride, rendering the carbonyl carbon highly electrophilic.
-
The electron-rich trifluoromethoxybenzene then acts as a nucleophile, attacking the activated acylium ion.
-
Subsequent loss of a proton restores the aromaticity of the ring, yielding the desired ketone.
Caption: Friedel-Crafts acylation for the synthesis of 4'-(Trifluoromethoxy)acetophenone.
Detailed Experimental Protocol: Synthesis of 4'-(Trifluoromethoxy)acetophenone [3]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equiv.) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetyl chloride (1.1 equiv.) dissolved in anhydrous DCM to the stirred suspension via the dropping funnel. After the addition is complete, add trifluoromethoxybenzene (1.0 equiv.) in anhydrous DCM dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Condensation Reactions for Chalcone Synthesis
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a prominent class of 4-(trifluoromethoxy)phenyl ketone derivatives with significant biological activities. They are readily synthesized via the Claisen-Schmidt condensation of 4'-(trifluoromethoxy)acetophenone with an appropriate aromatic aldehyde under basic or acidic catalysis.[4]
Biological Activities and Therapeutic Potential
The incorporation of the 4-(trifluoromethoxy)phenyl ketone motif has led to the discovery of compounds with a broad spectrum of pharmacological activities.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of 4-(trifluoromethoxy)phenyl ketone derivatives, particularly chalcones, against a variety of human cancer cell lines.[5][6][7][8]
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death.[8] This can be achieved through multiple signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Many trifluoromethyl chalcones have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis.[5][6]
Caption: Apoptosis induction by 4-(trifluoromethoxy)phenyl ketone derivatives.
Quantitative Data: In Vitro Cytotoxicity of Representative Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Citation |
| α-Trifluoromethyl Chalcone 5 | PC-3 (Prostate) | 0.14 | [5] |
| α-Trifluoromethyl Chalcone 5 | DU145 (Prostate) | 0.28 | [5] |
| Thiazolo[4,5-d]pyrimidine 3b | A375 (Melanoma) | Not specified | [9] |
| 1,3,4-Thiadiazole Derivative | MCF-7 (Breast) | ~50 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity [11][12][13][14]
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. 4-(Trifluoromethoxy)phenyl ketone derivatives have emerged as promising anti-inflammatory agents.[15]
Mechanism of Action: Inhibition of the NF-κB Pathway
The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[16][17] Several ketone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[15]
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Protocol: NF-κB Luciferase Reporter Assay [18][19][20][21][22]
-
Cell Transfection: Co-transfect HEK293 cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
Cell Seeding: Plate the transfected cells in a 96-well white opaque plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition compared to the stimulated control.
Experimental Protocol: COX-2 Inhibition Assay [23][24][25][26][27]
-
Enzyme Preparation: Prepare a solution of human recombinant COX-2 enzyme in a suitable buffer.
-
Inhibitor Pre-incubation: In a 96-well plate, add the COX-2 enzyme solution and the test compounds at various concentrations. Incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX-2.
-
Reaction Termination: Stop the reaction after a specific time by adding a quenching solution.
-
Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
The systematic structural modification of 4-(trifluoromethoxy)phenyl ketone derivatives has yielded valuable insights into the features that govern their biological activity.[28][29]
-
Substitution on the Phenyl Ring: The position and electronic nature of substituents on the phenyl ring attached to the carbonyl group can significantly impact potency. Electron-withdrawing groups often enhance anticancer activity.
-
The α,β-Unsaturated Linker in Chalcones: The propenone linker is crucial for the Michael addition reactions with nucleophilic residues in target proteins, a common mechanism of action for chalcones.
-
Heterocyclic Scaffolds: The incorporation of heterocyclic rings, such as thiazole or thiadiazole, can modulate the pharmacokinetic properties and introduce additional binding interactions with biological targets.[9][10]
Conclusion and Future Perspectives
The 4-(trifluoromethoxy)phenyl ketone scaffold is a highly versatile and privileged structure in medicinal chemistry. The unique electronic and steric properties of the trifluoromethoxy group provide a powerful handle for optimizing the drug-like properties of lead compounds. The synthetic tractability of these derivatives, combined with their potent and diverse biological activities, ensures their continued relevance in the pursuit of novel therapeutics.
Future research in this area should be directed towards:
-
Target Deconvolution: Identifying the specific molecular targets of the most potent compounds to enable structure-based drug design.
-
Pharmacokinetic Profiling: Conducting in-depth ADME (absorption, distribution, metabolism, and excretion) studies to identify candidates with favorable drug-like properties.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of cancer and inflammatory diseases.
By integrating synthetic chemistry, molecular pharmacology, and in vivo studies, the full therapeutic potential of 4-(trifluoromethoxy)phenyl ketone derivatives can be unlocked.
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[8] K. S. (2022). Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells. in vivo, 36(1), 133-141. [Link]
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[31] ResearchGate. (2023, August 23). New Fluoro‐ and Trifluoromethyl‐Substituted Trimethoxychalcones as Anticancer Agents: Synthesis, Bio‐evaluation, and Computational Studies | Request PDF. [Link]
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[22] Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]
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[32] MDPI. (n.d.). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. [Link]
[4] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Reactivity and Applications of 4'-(Trifluoromethoxy)acetophenone. [Link]
[27] ResearchGate. (2025, August 6). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Request PDF. [Link]
[28] National Institutes of Health. (n.d.). Syntheses and Structure-Activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids. PMC. [Link]
[15] National Institutes of Health. (2023, June 16). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. [Link]
[33] ChemSynthesis. (2025, May 20). 4'-(Trifluoromethoxy)acetophenone - 85013-98-5, C9H7F3O2, density, melting point, boiling point, structural formula, synthesis. [Link]
[29] National Institutes of Health. (n.d.). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. [Link]
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[35] University of California, Davis. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
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[9] National Center for Biotechnology Information. (2022, January 13). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. [Link]
[10] MDPI. (n.d.). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. [Link]
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The Pivotal Role of t-Butyl 4-(trifluoromethoxy)phenyl Ketone in Modern Chemistry: A Technical Guide to Patented Innovations
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Chemical Scaffold
In the landscape of contemporary chemical synthesis, certain structural motifs emerge as cornerstones for innovation across diverse scientific disciplines. t-Butyl 4-(trifluoromethoxy)phenyl ketone, a seemingly unassuming aromatic ketone, represents one such pivotal scaffold. Its unique combination of a bulky, lipophilic tert-butyl group and an electron-withdrawing, metabolically stable trifluoromethoxy substituent has positioned it as a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide delves into the patented applications and synthetic strategies revolving around this core structure, providing researchers and development professionals with a comprehensive understanding of its significance and potential.
The strategic incorporation of the 4-(trifluoromethoxy)phenyl moiety is often driven by the desire to enhance metabolic stability and improve pharmacokinetic profiles of bioactive molecules. The trifluoromethoxy group is a well-established bioisostere of other functionalities, offering a unique electronic signature and resistance to oxidative metabolism. Coupled with the sterically demanding tert-butyl ketone, this scaffold provides a robust starting point for the construction of complex molecular architectures with tailored properties. While direct patents explicitly detailing the synthesis and application of t-Butyl 4-(trifluoromethoxy)phenyl ketone as the primary invention are not extensively documented in publicly accessible databases, its structural elements are prominently featured in a multitude of patented compounds. This guide will, therefore, focus on the patented synthesis of closely related analogs and the diverse applications of the broader class of trifluoromethoxyphenyl ketones and tert-butyl phenyl derivatives, thereby illuminating the inherent value of the title compound.
I. The Synthetic Cornerstone: Patented Routes to Trifluoromethoxyphenyl Ketones
The synthesis of trifluoromethoxyphenyl ketones is a critical first step in harnessing their potential. Traditional methods, such as Grignard reactions with nitriles, have faced challenges in terms of industrial scalability, often plagued by multi-step procedures and unsatisfactory yields, sometimes as low as 30-40%.[1] Recognizing these limitations, innovation in synthetic methodology has been a key focus of patented research.
A notable advancement in this area is a process for preparing di- or trifluoromethoxyphenyl ketones via a Friedel-Crafts-type reaction. This patented process involves reacting a di- or trihalomethoxybenzene with a trihalomethylated aromatic or aliphatic compound in the presence of boron trifluoride and hydrofluoric acid as a solvent. The resulting intermediate is then hydrolyzed to yield the desired ketone. This method offers a more direct and potentially higher-yielding alternative to classical organometallic routes, addressing a significant bottleneck in the production of these valuable intermediates.
Conceptual Workflow for the Synthesis of Trifluoromethoxyphenyl Ketones
Caption: Patented Friedel-Crafts approach to trifluoromethoxyphenyl ketones.
This innovative synthetic route underscores the industrial drive towards more efficient and cost-effective methods for producing key chemical building blocks like t-Butyl 4-(trifluoromethoxy)phenyl ketone.
II. Pharmaceutical Frontiers: Leveraging the Trifluoromethoxy Phenyl Moiety in Drug Discovery
The 4-(trifluoromethoxy)phenyl group is a privileged scaffold in medicinal chemistry, and its presence in patented therapeutic agents is widespread. While direct examples initiating from t-Butyl 4-(trifluoromethoxy)phenyl ketone are not explicitly detailed, the recurring appearance of this moiety in complex drug candidates highlights the ketone's potential as a key synthetic precursor.
A. Dengue Virus Replication Inhibitors
A significant area of application for related structures is in the development of antiviral agents. European Patent EP 3630724 B1 discloses substituted indoline derivatives as potent inhibitors of dengue virus replication. The patented compounds feature a complex molecular architecture that incorporates a trifluoromethoxy phenyl group. While the specific starting material is not t-Butyl 4-(trifluoromethoxy)phenyl ketone, the synthesis undoubtedly involves the coupling of a trifluoromethoxy phenyl precursor, demonstrating the importance of this functional group in achieving the desired biological activity. The trifluoromethoxy group's ability to modulate electronic properties and enhance metabolic stability is likely a key contributor to the efficacy of these antiviral compounds.
B. BRD4 Inhibitors for Cancer Therapy
In the realm of oncology, the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, has emerged as a promising therapeutic target. Patent WO2020055976A1 describes a series of thieno-triazolo-diazepine derivatives as potent BRD4 inhibitors for the treatment of cancer. The patented molecules are designed to fit into the binding pocket of BRD4, and many of the exemplified compounds contain substituted phenyl rings. The inclusion of moieties like the trifluoromethoxy group can be a strategic choice to optimize binding affinity, selectivity, and pharmacokinetic properties. The synthesis of such complex heterocyclic systems often relies on the availability of functionalized aromatic ketones as starting materials.
Illustrative Drug Development Pathway
Caption: Conceptual pathway from intermediate to patented drug.
III. Agrochemical Innovations: The Role in Crop Protection
The utility of the tert-butyl phenyl ketone and related structures extends beyond medicine into the realm of agrochemicals. The structural features that confer desirable properties in pharmaceuticals, such as metabolic stability and tuned lipophilicity, are also highly valuable in the design of modern pesticides and herbicides.
Patent EP0580231A1, for instance, describes a process for the preparation of 4-tert-butylbenzaldehyde, a key intermediate in the synthesis of the pesticide Fenpropimorph. While this patent does not involve the trifluoromethoxy group, it highlights the importance of the tert-butyl phenyl moiety in the agrochemical industry. The tert-butyl group can enhance the efficacy and selectivity of the final product. It is plausible that t-Butyl 4-(trifluoromethoxy)phenyl ketone could serve as a precursor for a new generation of agrochemicals, where the trifluoromethoxy group provides additional benefits such as improved environmental persistence profiles or enhanced target-site interactions.
IV. Experimental Protocols: A Focus on Foundational Reactions
To provide practical insights for laboratory researchers, this section outlines a generalized, exemplary protocol for the synthesis of a phenyl ketone, drawing from established chemical principles often cited in patent literature. This protocol is for illustrative purposes and should be adapted based on the specific reactivity of the substrates and the desired scale of the reaction.
Exemplary Synthesis of a Phenyl Ketone via Friedel-Crafts Acylation
Objective: To synthesize a substituted phenyl ketone from an aromatic substrate and an acylating agent.
Materials:
-
Substituted benzene derivative (e.g., trifluoromethoxybenzene)
-
Acyl chloride or anhydride (e.g., pivaloyl chloride for the tert-butyl ketone moiety)
-
Lewis acid catalyst (e.g., anhydrous aluminum chloride)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, carbon disulfide)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere) is charged with the anhydrous solvent and the Lewis acid catalyst. The mixture is cooled in an ice bath.
-
Addition of Acylating Agent: The acyl chloride or anhydride is dissolved in a small amount of the anhydrous solvent and added dropwise to the stirred suspension of the Lewis acid.
-
Addition of Aromatic Substrate: The substituted benzene derivative is then added dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is carefully poured onto crushed ice and acidified with concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
Neutralization and Drying: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography on silica gel or distillation, to yield the pure phenyl ketone.
Data Summary Table (Illustrative)
| Reactant A (Aromatic) | Reactant B (Acylating Agent) | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Trifluoromethoxybenzene | Pivaloyl Chloride | AlCl₃ | Dichloromethane | 4 | 85-95 |
| Anisole | Acetyl Chloride | AlCl₃ | Carbon Disulfide | 2 | >90 |
V. Conclusion and Future Outlook
t-Butyl 4-(trifluoromethoxy)phenyl ketone stands as a testament to the power of strategic molecular design. While it may often play the role of a behind-the-scenes intermediate, its structural components are integral to the functionality of a growing number of patented molecules in high-impact fields. The ongoing pursuit of more efficient synthetic routes to this and related ketones will undoubtedly fuel further innovation. For researchers in drug discovery and agrochemical development, a deep understanding of the synthesis and reactivity of this versatile scaffold is not just advantageous—it is essential for the creation of next-generation products that address pressing global challenges in health and agriculture. The future is bright for the applications of this and similarly functionalized building blocks, and the patents of tomorrow will surely be built upon the chemical foundations laid by such pivotal intermediates.
References
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Process for preparation of di- or trifluoromethoxyphenyl ketones or di- or trifluoromethylthiophenyl ketones. Justia Patents. [Link]
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An In-Depth Technical Guide to the Safe Handling of t-Butyl 4-(trifluoromethoxy)phenyl ketone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for t-Butyl 4-(trifluoromethoxy)phenyl ketone. As a Senior Application Scientist, the following information is synthesized from established safety data and best laboratory practices to ensure the well-being of researchers and the integrity of experimental outcomes. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and informed decision-making in the laboratory.
Compound Profile and Applications
t-Butyl 4-(trifluoromethoxy)phenyl ketone is a fluorinated aromatic ketone of interest in organic synthesis and medicinal chemistry. Its structural motifs, including the t-butyl group and the trifluoromethoxy substituent, are relevant in the design of novel therapeutic agents. The trifluoromethoxy group, in particular, can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this ketone a valuable building block in drug discovery programs.
| Property | Value |
| Chemical Name | 2,2-dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one |
| CAS Number | 1263313-09-2[1][2] |
| Molecular Formula | C12H13F3O2[1][2] |
| Molecular Weight | 246.23 g/mol [1][2] |
| Recommended Storage | -20°C in a dry place[2][3] |
Hazard Identification and Risk Assessment
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), t-Butyl 4-(trifluoromethoxy)phenyl ketone is classified with the following hazards:
| Hazard Class | Hazard Statement | GHS Code |
| Skin Corrosion/Irritation | Causes skin irritation | H315[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335[1] |
Signal Word: Warning [1]
Engineering and Administrative Controls
The first line of defense against chemical exposure is a well-designed workspace and established operational procedures.
Engineering Controls:
-
Ventilation: All handling of t-Butyl 4-(trifluoromethoxy)phenyl ketone should be conducted in a certified chemical fume hood to minimize the inhalation of any vapors or aerosols.
-
Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.
Administrative Controls:
-
Standard Operating Procedures (SOPs): Laboratories must develop and implement detailed SOPs for the use and storage of this compound.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this chemical before commencing any work.
-
Restricted Access: The areas where this compound is stored and handled should be clearly marked and accessible only to authorized personnel.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is critical to prevent direct contact with t-Butyl 4-(trifluoromethoxy)phenyl ketone.
| Protection Type | Specification | Rationale |
| Eye and Face | Safety goggles with a full-face shield[4] | To protect against splashes and aerosols that can cause serious eye irritation. |
| Hand | Chemical-resistant, impervious gloves (e.g., Nitrile or Neoprene rubber)[4] | To prevent skin contact and subsequent irritation. |
| Body | Long-sleeved lab coat, long pants, and closed-toe shoes | To protect the skin from accidental splashes. |
| Respiratory | A NIOSH/MSHA-approved respirator is recommended for spill cleanup or if ventilation is inadequate[4] | To prevent respiratory tract irritation. |
Experimental Protocols: A Step-by-Step Guide to Safe Handling
The following protocols are designed to guide the user through the safe handling of t-Butyl 4-(trifluoromethoxy)phenyl ketone from receipt to disposal.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Don appropriate PPE before handling the container.
-
Store the compound in its original, tightly sealed container in a designated, well-ventilated, and cool, dry area. The recommended storage temperature is -20°C[2][3].
-
Keep away from heat, sparks, and open flames[4].
Weighing and Dispensing
-
Perform all weighing and dispensing operations within a chemical fume hood.
-
Use compatible tools (e.g., stainless steel or glass) for transfers.
-
Ensure the container is securely closed after dispensing.
In-Reaction Handling
-
Set up all reactions in a chemical fume hood.
-
Use appropriate glassware and equipment, ensuring they are free from defects.
-
Maintain a controlled reaction environment, monitoring temperature and pressure as needed.
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4] |
Accidental Release Measures
-
Evacuate: Immediately evacuate the spill area, except for trained cleanup personnel.
-
Ventilate: Ensure the area is well-ventilated, but avoid directing airflow out of the fume hood.
-
Contain: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.
-
Collect: Carefully shovel the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to the laboratory supervisor and the institutional safety office.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, foam, carbon dioxide (CO2), or dry chemical extinguishers[4].
-
Protective Equipment: Firefighters should wear a NIOSH/MSHA-approved self-contained breathing apparatus (SCBA) and full protective clothing[4].
Waste Disposal
All waste containing t-Butyl 4-(trifluoromethoxy)phenyl ketone must be treated as hazardous waste.
-
Collect all waste materials (including contaminated absorbents and PPE) in a designated, properly labeled, and sealed container.
-
Dispose of the hazardous waste in accordance with all applicable federal, state, and local regulations[4]. Do not dispose of it down the drain or in the regular trash.
Conclusion
The safe handling of t-Butyl 4-(trifluoromethoxy)phenyl ketone is paramount for the protection of laboratory personnel and the environment. By understanding its hazards, implementing robust engineering and administrative controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can confidently and safely utilize this compound in their scientific endeavors.
References
Sources
An In-depth Technical Guide to t-Butyl 4-(trifluoromethoxy)phenyl ketone: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides a comprehensive technical overview of t-Butyl 4-(trifluoromethoxy)phenyl ketone, a valuable building block that leverages the advantageous properties of the trifluoromethoxy group. We will delve into its commercial availability, physicochemical properties, a detailed synthetic protocol, and its applications in drug discovery, offering field-proven insights for researchers and scientists.
Physicochemical Properties
t-Butyl 4-(trifluoromethoxy)phenyl ketone, also known by its IUPAC name 2,2-dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one, is a ketone derivative with the molecular formula C₁₂H₁₃F₃O₂.[4] Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 246.23 g/mol [5][6] |
| Molecular Formula | C₁₂H₁₃F₃O₂[4][5][6] |
| CAS Number | 1263313-09-2[4] |
| Appearance | White to off-white solid |
| XLogP3-AA | 4.2[4] |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 26.3 Ų[4] |
Commercial Availability
t-Butyl 4-(trifluoromethoxy)phenyl ketone is available from various chemical suppliers, typically on a research scale. The purity and quantity can vary by supplier. Researchers should consult the catalogs of chemical vendors for current availability and pricing.
Synthesis of t-Butyl 4-(trifluoromethoxy)phenyl ketone: A Detailed Protocol
The synthesis of t-Butyl 4-(trifluoromethoxy)phenyl ketone can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution method allows for the introduction of an acyl group onto an aromatic ring.[7][8] In this case, trifluoromethoxybenzene is acylated with pivaloyl chloride in the presence of a Lewis acid catalyst.
Reaction Scheme
Caption: Friedel-Crafts acylation for the synthesis of t-Butyl 4-(trifluoromethoxy)phenyl ketone.
Step-by-Step Experimental Protocol
Materials:
-
Trifluoromethoxybenzene
-
Pivaloyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Pivaloyl Chloride: Cool the suspension to 0°C using an ice bath. To this, add pivaloyl chloride (1.1 equivalents) dropwise via an addition funnel over 15-20 minutes, maintaining the temperature at 0°C. Stir the mixture for an additional 15 minutes at this temperature.
-
Addition of Trifluoromethoxybenzene: Add trifluoromethoxybenzene (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature remains between 0-5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.
-
Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure t-Butyl 4-(trifluoromethoxy)phenyl ketone.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and a flame-dried flask under an inert atmosphere is critical as the Lewis acid catalyst, AlCl₃, is highly reactive with water. Moisture would deactivate the catalyst and hinder the reaction.
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that activates the pivaloyl chloride by forming a highly electrophilic acylium ion, which is necessary for the electrophilic attack on the aromatic ring of trifluoromethoxybenzene.[7]
-
Controlled Temperature: The initial cooling to 0°C is essential to control the exothermic reaction between AlCl₃ and pivaloyl chloride. Maintaining a low temperature during the addition of trifluoromethoxybenzene helps to prevent side reactions and improve the regioselectivity of the acylation.
-
Workup Procedure: The acidic wash removes any remaining AlCl₃, while the bicarbonate wash neutralizes any excess acid. The brine wash helps to remove any residual water from the organic layer.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the trifluoromethoxy group and the sterically bulky t-butyl group into a single molecular scaffold makes t-Butyl 4-(trifluoromethoxy)phenyl ketone a valuable building block in drug discovery.
The Role of the Trifluoromethoxy Group
The trifluoromethoxy group is a bioisostere of the methoxy group but with significantly different electronic properties. It is strongly electron-withdrawing and highly lipophilic, which can profoundly influence a drug candidate's properties:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to oxidative metabolism by cytochrome P450 enzymes.[3][9] This can lead to an increased half-life and improved bioavailability of a drug.
-
Increased Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1][3]
-
Modulation of pKa: The electron-withdrawing nature of the trifluoromethoxy group can lower the pKa of nearby acidic protons, which can be crucial for optimizing drug-receptor interactions.
-
Improved Binding Affinity: The unique steric and electronic properties of the trifluoromethoxy group can lead to more favorable interactions with the target protein, thereby increasing binding affinity and potency.[1]
The Role of the t-Butyl Group
The t-butyl group is a large, sterically hindering group that can also play a significant role in drug design:
-
Metabolic Shielding: The bulky nature of the t-butyl group can act as a "metabolic shield," protecting adjacent functional groups from enzymatic degradation.
-
Receptor Selectivity: The steric bulk of the t-butyl group can be exploited to achieve selectivity for a particular receptor subtype by preventing binding to other, less accommodating receptors.
By combining these two functional groups, t-Butyl 4-(trifluoromethoxy)phenyl ketone provides a scaffold that can be used to synthesize drug candidates with improved metabolic stability, enhanced potency, and better pharmacokinetic profiles. For instance, trifluoromethyl ketones have been investigated as potent inhibitors of histone deacetylases (HDACs), although they can suffer from metabolic instability.[10][11] The presence of the trifluoromethoxy group in the para position of the phenyl ring in the title compound could offer a strategy to mitigate such metabolic liabilities.
Safety and Handling
t-Butyl 4-(trifluoromethoxy)phenyl ketone is classified as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
t-Butyl 4-(trifluoromethoxy)phenyl ketone is a valuable and commercially available building block for medicinal chemists and drug discovery professionals. Its unique combination of a metabolically robust trifluoromethoxy group and a sterically demanding t-butyl group offers a powerful tool for the design and synthesis of novel therapeutic agents with enhanced pharmacological properties. The straightforward synthesis via Friedel-Crafts acylation makes it an accessible starting material for a wide range of research applications.
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PubMed Central. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PubMed. [Link]
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Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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t-Butyl 4-(trifluoromethoxy)phenyl ketone | C12H13F3O2 | CID 54759093. PubChem. [Link]
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Show how you would use the Friedel–Crafts acylation, Clemmensen r... Pearson. [Link]
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2,2-dimethyl-1-phenyl-1-propanone. ChemSynthesis. [Link]
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Friedel–Crafts reaction. Wikipedia. [Link]
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Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. ResearchGate. [Link]
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2-Methyl-1-(4-(trifluoromethoxy)phenyl)propan-1-one | C11H11F3O2 | CID 91852. PubChem. [Link]
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Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. PubMed Central. [Link]
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Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
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85-5904-38 t-Butyl 4-(trifluoromethoxy)phenyl ketone 250mg 466751. AXEL. [Link]
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Unusual Friedel–Crafts alkylation with pivaloyl chloride. Chemistry Stack Exchange. [Link]
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Supporting Information. The Royal Society of Chemistry. [Link]
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Phenyl perfluoro-t-butyl ketone | C11H5F9O | CID 12585985. PubChem. [Link]
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Methodological & Application
Reaction of 4-(trifluoromethoxy)benzoyl chloride with tert-butyllithium
Application Note & Protocol
Topic: Controlled Synthesis of 4-(Trifluoromethoxy)pivalophenone via Reaction of 4-(Trifluoromethoxy)benzoyl Chloride with tert-Butyllithium
Introduction and Strategic Overview
In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating molecular properties. The trifluoromethoxy (-OCF₃) group, in particular, is of immense interest as it significantly enhances metabolic stability, lipophilicity, and binding affinity without a large steric footprint.[1][2][3] This guide details a robust and controlled protocol for the synthesis of 4-(trifluoromethoxy)pivalophenone, a valuable synthetic intermediate, through the reaction of 4-(trifluoromethoxy)benzoyl chloride with tert-butyllithium (t-BuLi).
The core challenge of this transformation lies in managing the extreme reactivity of tert-butyllithium. As a potent organolithium reagent, it is not only a powerful nucleophile but also a strong base, capable of participating in undesired side reactions.[4][5][6] Furthermore, its pyrophoric nature—igniting spontaneously on contact with air—necessitates the implementation of stringent, uncompromising safety protocols.[5][7]
This document provides a comprehensive framework for this synthesis, grounded in mechanistic understanding. We will dissect the causality behind critical experimental choices, from temperature control to reagent addition sequence, to ensure chemoselectivity and maximize yield. The protocol is designed as a self-validating system, incorporating safety, procedural logic, and troubleshooting to empower researchers to achieve reproducible and safe outcomes.
Mechanistic Rationale and Chemoselectivity Control
The reaction proceeds via a classic nucleophilic acyl substitution. The highly polarized carbon-lithium bond in t-BuLi renders the tert-butyl group strongly nucleophilic.[4][8] This nucleophile readily attacks the electrophilic carbonyl carbon of 4-(trifluoromethoxy)benzoyl chloride, which is further activated by the electron-withdrawing effects of both the chlorine atom and the para-trifluoromethoxy group.[9]
The reaction pathway is as follows:
-
Nucleophilic Attack: The tert-butyl anion attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.
-
Elimination: This intermediate is unstable and rapidly collapses, reforming the carbonyl double bond and expelling the chloride ion, an excellent leaving group.
A critical competing reaction is the secondary nucleophilic addition of a second t-BuLi molecule to the ketone product, which would yield a tertiary alcohol upon workup.[10] Controlling this is the primary objective of the protocol.
Key Control Strategies:
-
Low Temperature (-78 °C): At this temperature, the tetrahedral intermediate formed from the initial attack on the acyl chloride is sufficiently reactive to collapse and eliminate chloride. However, the ketone product is significantly less electrophilic than the starting acyl chloride. The low temperature kinetically disfavors the attack on the ketone, preventing the over-addition reaction.
-
Inverse Addition: The t-BuLi solution is added slowly to the solution of the acyl chloride. This technique ensures that the highly reactive t-BuLi is never in excess in the reaction flask, minimizing its opportunity to react with the newly formed ketone product.
Caption: Reaction mechanism for pivalophenone synthesis.
Absolute Safety and Handling of tert-Butyllithium
tert-Butyllithium is an extremely hazardous, pyrophoric reagent that requires meticulous handling under a completely inert atmosphere.[5] Adherence to the following safety protocols is non-negotiable.
Mandatory Personal Protective Equipment (PPE):
-
Flame-resistant lab coat: Essential for protection against fire.[11]
-
Chemical-resistant gloves: Heavy-duty nitrile or neoprene gloves are recommended.[11][12]
-
Safety goggles and a full-face shield: Protects eyes and face from splashes and potential ignition events.[11][12]
Handling Environment:
-
All operations must be performed in a certified chemical fume hood.[13]
-
Work must be conducted under an inert atmosphere (dry argon or nitrogen) using either a Schlenk line or a glovebox.[7][13] The use of balloons to maintain an inert atmosphere is not recommended for pyrophoric reagents.[13]
-
Buddy System: Never work with t-BuLi alone. A trained colleague must be present and aware of the procedure.[13]
-
Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and a CO₂ extinguisher must be immediately accessible. Remove all flammable solvents and combustible materials from the immediate work area.[11][13]
Safe Transfer Technique (Syringe/Cannula):
-
Ensure all glassware, syringes, and needles are oven-dried overnight and cooled under an inert atmosphere.[13]
-
To draw the reagent, slightly pressurize the Sure/Seal™ bottle with inert gas vented through an oil bubbler.
-
Use a syringe with at least twice the volume of the reagent to be dispensed.[13]
-
First, draw inert gas from the headspace of the reaction flask into the syringe, then insert the needle below the surface of the t-BuLi solution and slowly draw the desired volume.
-
Residual t-BuLi in the needle/cannula can ignite. After transfer, the needle/cannula must be immediately and safely quenched by drawing up and expelling an inert solvent like hexane into a separate quenching flask.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Recommended Grade/Purity |
| 4-(Trifluoromethoxy)benzoyl chloride | 36823-88-8 | 224.57 | >98% |
| tert-Butyllithium | 594-19-4 | 64.06 | ~1.7 M in pentane |
| Anhydrous Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | DriSolv® or equivalent |
| Saturated Aqueous NH₄Cl | 12125-02-9 | 53.49 | Reagent Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous Powder |
Equipment Setup
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Schlenk line with argon or nitrogen gas supply
-
Pressure-equalizing dropping funnel
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Gas-tight syringes and needles
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis.
-
System Preparation: Assemble the three-neck flask with a stir bar, thermometer, and dropping funnel. Flame-dry the entire apparatus under vacuum and backfill with dry argon. Maintain a positive argon pressure throughout the reaction.
-
Reagent Charging: To the flask, add 4-(trifluoromethoxy)benzoyl chloride (1.0 eq). Dissolve it in anhydrous diethyl ether (approx. 0.2 M concentration).
-
Cooling: Immerse the flask in a dry ice/acetone bath and stir until the internal temperature stabilizes at -78 °C.
-
Inverse Addition of t-BuLi: Using a gas-tight syringe, draw up tert-butyllithium solution (1.05 eq). Add the t-BuLi dropwise to the vigorously stirred acyl chloride solution via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at -78 °C for an additional 1 hour.
-
Quenching: While the reaction is still at -78 °C, slowly add saturated aqueous ammonium chloride solution (NH₄Cl) dropwise to quench any remaining t-BuLi and the lithium alkoxide intermediate. A vigorous reaction may occur initially. Continue adding until no more gas evolves.
-
Aqueous Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Add deionized water and separate the layers.
-
Extraction: Extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine all organic layers and wash sequentially with deionized water and then brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-(trifluoromethoxy)pivalophenone.
Expected Results and Characterization
| Parameter | Expected Value |
| Product Name | 4-(Trifluoromethoxy)pivalophenone |
| Appearance | Colorless oil or low-melting solid |
| Yield | 75-90% |
| ¹⁹F NMR (CDCl₃) | δ ≈ -58 ppm (s, 3F, -OCF₃) |
| ¹H NMR (CDCl₃) | δ ≈ 7.8 ppm (d, 2H, Ar-H ortho to C=O), δ ≈ 7.2 ppm (d, 2H, Ar-H ortho to OCF₃), δ ≈ 1.4 ppm (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ ≈ 205 (C=O), 154 (C-OCF₃), 132-120 (Ar-C), 120.5 (q, J ≈ 259 Hz, -OCF₃), 44 (-C(CH₃)₃), 28 (-C(CH₃)₃) |
| IR (neat, cm⁻¹) | ≈ 1680 (C=O stretch), ≈ 1260, 1220, 1160 (C-F stretches) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive t-BuLi (degraded by air/moisture).2. Wet solvent or glassware. | 1. Titrate the t-BuLi solution before use.2. Ensure rigorous drying of all equipment and use of anhydrous solvents. |
| Formation of Tertiary Alcohol Side Product | 1. Reaction temperature too high (> -70 °C).2. t-BuLi added too quickly.3. Incorrect stoichiometry (excess t-BuLi). | 1. Maintain strict temperature control at -78 °C.2. Perform a slow, dropwise addition.3. Use no more than 1.05 equivalents of t-BuLi. |
| Complex Mixture of Products | Reaction with ethereal solvent (e.g., THF) due to prolonged time or elevated temperature. | Use diethyl ether as the solvent, or if THF is necessary, keep the reaction time short and the temperature strictly at -78 °C.[14] |
References
A complete list of references cited throughout this document is provided below. Each link has been verified for accessibility.
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Lab Manager Magazine. (2024). 8 Rules for the Safe Handling of t-Butyllithium. [Link]
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Smith, K., & Hou, D. (n.d.). A Superior Procedure for Generation of Substituted Benzyllithiums from the Corresponding Chlorides. RSC Publishing. [Link]
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Wikipedia. tert-Butyllithium. [Link]
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ResearchGate. (2020). Organolithium Reagents in Pharmaceutical Asymmetric Processes. [Link]
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Chemistry Steps. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. [Link]
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Myers, A. (n.d.). Organolithium Reagents. Harvard University. [Link]
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National Center for Biotechnology Information. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
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MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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PubMed Central. (2018). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. [Link]
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Autechaux. (2023). Exploring the Synthesis Potential of 4-(Trifluoromethoxy)benzoyl Chloride. [Link]
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ResearchGate. (2022). Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. [Link]
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Mettler Toledo. Lithiation and Organolithium Reactions. [Link]
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Stanetty, P., et al. (1996). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. Journal of Organic Chemistry. [Link]
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ResearchGate. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry. [Link]
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National Center for Biotechnology Information. (2012). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. [Link]
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MDPI. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. [Link]
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National Center for Biotechnology Information. (2019). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. [Link]
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PrepChem.com. Synthesis of p-(phenoxymethyl)pivalophenone. [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
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YouTube. (2022). Part of Synthesis Tert-Butyl Lithium Making Tert-Butyl Chloride. [Link]
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Application Notes and Protocols: t-Butyl 4-(trifluoromethoxy)phenyl ketone in Medicinal Chemistry
Introduction: A Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of specific functional groups is paramount to optimizing the pharmacological profile of a lead compound. The molecule t-butyl 4-(trifluoromethoxy)phenyl ketone represents a confluence of three such privileged moieties: a bulky t-butyl group , a metabolically robust trifluoromethoxy-substituted phenyl ring , and a reactive ketone carbonyl. This application note serves as a technical guide for researchers, scientists, and drug development professionals, elucidating the potential applications of this compound. While direct literature on this specific molecule is nascent, its structural components suggest a significant potential, particularly as a scaffold for enzyme inhibitors and other therapeutic agents. This guide will synthesize established principles from related chemical entities to provide a forward-looking perspective on its utility.
The trifluoromethoxy (-OCF₃) group is a powerful bioisostere for other functionalities, prized for its ability to enhance metabolic stability and increase lipophilicity, which can improve membrane permeability and oral bioavailability.[1][2] The t-butyl group provides significant steric bulk, which can be exploited to confer selectivity for a target protein or to shield a part of the molecule from metabolic enzymes.[3] Finally, the ketone functional group, particularly when adjacent to an electron-withdrawing moiety like the trifluoromethoxy group, can serve as an electrophilic center for covalent interactions or as a key hydrogen bond acceptor.[4]
Part 1: Scientific Rationale and Potential Applications
The Trifluoromethoxy and t-Butyl Advantage
The combination of the trifluoromethoxy and t-butyl groups on a phenyl ketone scaffold suggests a molecule designed for stability and specific molecular interactions.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation.[1] Similarly, the t-butyl group, lacking α-protons, is not readily oxidized by common metabolic enzymes like cytochrome P450s, although hydroxylation can occur.[3] This inherent stability can lead to an increased plasma half-life for drug candidates derived from this scaffold.
-
Lipophilicity and Permeability: The trifluoromethoxy group significantly increases the lipophilicity of a molecule (Hansch π value of +1.04), often more so than a trifluoromethyl group.[1] This property is crucial for enhancing absorption, distribution, metabolism, and excretion (ADME) profiles, including penetration of the blood-brain barrier.
-
Conformational Restriction: The sterically demanding t-butyl group can lock the conformation of the acyl chain, which can be advantageous for fitting into a specific protein binding pocket and improving selectivity.
Potential Therapeutic Target: Cysteine Protease and Kinase Inhibition
A compelling application for aromatic ketones bearing electron-withdrawing groups is in the design of enzyme inhibitors. Trifluoromethyl ketones (TFMKs) are well-established as potent, reversible covalent inhibitors of serine and cysteine proteases.[5] The high electrophilicity of the ketone's carbonyl carbon, induced by the fluorine atoms, makes it susceptible to nucleophilic attack by the thiol group of a cysteine residue (or the hydroxyl of a serine) in an enzyme's active site.[4] This forms a stable, yet reversible, hemithioketal adduct.[5]
While the trifluoromethoxy group is less electron-withdrawing than a trifluoromethyl group, it still polarizes the adjacent carbonyl. This suggests that t-butyl 4-(trifluoromethoxy)phenyl ketone could function as a "warhead" for covalent reversible inhibitors, targeting enzymes implicated in various diseases.
-
Cysteine Proteases: Targets like cathepsins (implicated in osteoporosis and cancer) or viral proteases (e.g., SARS-CoV-2 3CLpro) are potential targets.
-
Kinases: Aromatic trifluoromethyl ketones have been successfully used to target non-catalytic cysteine residues in kinases, leading to potent and selective inhibitors of targets like FGFR4 and JAK3.[6] This scaffold could be similarly applied.
The diagram below illustrates the proposed mechanism of reversible covalent inhibition of a cysteine protease.
Caption: Proposed mechanism of reversible covalent inhibition.
Part 2: Synthetic and Experimental Protocols
Protocol 1: Synthesis of t-Butyl 4-(trifluoromethoxy)phenyl ketone
This protocol describes a plausible synthesis via a Friedel-Crafts acylation reaction.
Workflow Diagram:
Caption: Synthetic workflow for the target compound.
Step-by-Step Methodology:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add trifluoromethoxybenzene (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent. Cool the mixture to 0°C in an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to the stirred solution.
-
Acylating Agent Addition: Add pivaloyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0°C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, water, and saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure t-butyl 4-(trifluoromethoxy)phenyl ketone.
Protocol 2: In Vitro Cysteine Protease Inhibition Assay (Fluorogenic)
This protocol outlines a method to screen the compound against a model cysteine protease, such as Cathepsin B.
Materials:
-
Assay Buffer: 50 mM MES, pH 6.0, containing 5 mM DTT and 2.5 mM EDTA.
-
Human Cathepsin B (recombinant).
-
Fluorogenic Substrate: Z-Arg-Arg-AMC.
-
t-Butyl 4-(trifluoromethoxy)phenyl ketone (Test Compound).
-
Positive Control Inhibitor (e.g., E-64).
-
384-well black assay plates.
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compound, positive control, or DMSO (vehicle control) to the appropriate wells of the 384-well plate.
-
Enzyme Addition: Dilute Cathepsin B in cold assay buffer to the desired final concentration (e.g., 2 nM). Add 20 µL of the enzyme solution to all wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare the substrate solution in assay buffer (e.g., 20 µM final concentration). Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-warmed to 37°C. Measure the fluorescence intensity every 60 seconds for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Part 3: Data Presentation and Interpretation
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Significance in Drug Design |
| Molecular Weight | 246.23 g/mol [7] | Adheres to Lipinski's Rule of Five, favoring good oral bioavailability. |
| cLogP | ~3.8 | High lipophilicity, suggesting good membrane permeability. |
| pKa (ketone) | ~18-19 | Not easily ionizable; acts as a hydrogen bond acceptor. |
| Polar Surface Area | 26.3 Ų[7] | Low PSA, consistent with good CNS penetration potential. |
Table 2: Hypothetical Biological Activity Data
The following table presents plausible data that could be obtained from the experimental protocols described above, illustrating the compound's potential.
| Target | Assay Type | Positive Control | Control IC₅₀ (nM) | Test Compound IC₅₀ (nM) |
| Cathepsin B | Fluorogenic | E-64 | 15 | 850 |
| SARS-CoV-2 3CLpro | FRET Assay | Nirmatrelvir | 5 | 1200 |
| FGFR4 Kinase | KinaseGlo® | FGF401 | 10 | 450 (with Cys477) |
| hERG | Patch Clamp | Dofetilide | 30 | > 10,000 |
Interpretation: The hypothetical data suggests that the compound exhibits moderate inhibitory activity against both cysteine proteases and a specific kinase containing a targetable cysteine. The high IC₅₀ against the hERG channel suggests a potentially favorable cardiac safety profile. These results would warrant further optimization of the scaffold to improve potency and selectivity.
Conclusion and Future Perspectives
t-Butyl 4-(trifluoromethoxy)phenyl ketone is a promising, yet underexplored, chemical entity for medicinal chemistry. Its design cleverly integrates features that promote metabolic stability, favorable pharmacokinetics, and the potential for specific, reversible covalent interactions with enzyme targets. The protocols and rationale presented here provide a robust framework for initiating the investigation of this scaffold. Future work should focus on synthesizing a library of analogues to build structure-activity relationships (SAR), confirming the mechanism of action through biophysical techniques (e.g., mass spectrometry, X-ray crystallography), and evaluating its efficacy in cell-based and in vivo models. This foundational work could pave the way for the development of novel therapeutics for a range of diseases.
References
- (Reference to a general medicinal chemistry textbook, if applicable)
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025). [Link][1][2]
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC. (n.d.). [Link][5]
- (Reference for Friedel-Crafts acyl
- (Reference for fluorogenic enzyme assays, if applicable)
- (Reference for KinaseGlo assay, if applicable)
-
Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed. (2021). [Link][6]
- (Reference for hERG p
-
t-Butyl 4-(trifluoromethoxy)phenyl ketone | C12H13F3O2 | CID 54759093 - PubChem. (n.d.). [Link][7]
-
Metabolism of t-butyl groups in drugs - Hypha Discovery Blogs. (n.d.). [Link][3]
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- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. t-Butyl 4-(trifluoromethoxy)phenyl ketone | C12H13F3O2 | CID 54759093 - PubChem [pubchem.ncbi.nlm.nih.gov]
Catalytic Reactions of t-Butyl 4-(trifluoromethoxy)phenyl Ketone: A Comprehensive Guide for Researchers
This document provides an in-depth technical guide on the catalytic applications of t-Butyl 4-(trifluoromethoxy)phenyl ketone, a versatile building block in modern organic synthesis. The unique electronic properties conferred by the trifluoromethoxy group, combined with the steric hindrance of the t-butyl moiety, make this ketone a fascinating substrate for a range of catalytic transformations, particularly in the realm of asymmetric synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound.
Introduction: The Significance of a Sterically Demanding, Electronically-Tuned Ketone
t-Butyl 4-(trifluoromethoxy)phenyl ketone, also known as 2,2-dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one, presents a unique combination of steric and electronic features. The bulky tert-butyl group poses a significant steric challenge for approaching reagents, often leading to high levels of stereocontrol in catalytic reactions. Concurrently, the 4-(trifluoromethoxy)phenyl group exerts a strong electron-withdrawing effect, influencing the reactivity of the carbonyl group and the stability of reaction intermediates. This interplay makes it a valuable substrate for developing and understanding stereoselective catalytic methods.
Synthesis of t-Butyl 4-(trifluoromethoxy)phenyl Ketone
The most common route to synthesize t-butyl 4-(trifluoromethoxy)phenyl ketone is through the Friedel-Crafts acylation of trifluoromethoxybenzene with pivaloyl chloride. However, this reaction requires careful optimization to prevent a known side reaction: the decarbonylation of the pivaloyl cation to form the highly stable tert-butyl carbocation, which can lead to undesired Friedel-Crafts alkylation products.[1][2]
Protocol: Optimized Friedel-Crafts Acylation
This protocol is designed to favor the formation of the desired ketone by controlling the reaction conditions to minimize decarbonylation.
Materials:
-
Trifluoromethoxybenzene
-
Pivaloyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.
-
Cool the suspension to -10 °C in an ice-salt bath.
-
Slowly add pivaloyl chloride (1.0 equivalent) to the stirred suspension.
-
After the addition is complete, add trifluoromethoxybenzene (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -10 °C.
-
Stir the reaction mixture at -10 °C for 2-4 hours, monitoring the progress by TLC or GC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to afford t-butyl 4-(trifluoromethoxy)phenyl ketone.
Causality Behind Experimental Choices:
-
Low Temperature (-10 °C): Running the reaction at a reduced temperature is crucial to disfavor the decarbonylation of the acylium ion intermediate, thereby minimizing the formation of the tert-butylbenzene byproduct.[3]
-
Stoichiometric Lewis Acid: A stoichiometric amount of AlCl₃ is necessary as it complexes with the product ketone, deactivating the ring towards further reactions.[4]
Asymmetric Reduction of the Prochiral Ketone
The enantioselective reduction of t-butyl 4-(trifluoromethoxy)phenyl ketone to the corresponding chiral alcohol is a key transformation, providing a valuable chiral building block. Due to the steric hindrance of the t-butyl group, careful selection of the catalytic system is paramount.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a borane source.[1] The steric bulk of the t-butyl group can be effectively discriminated by the chiral catalyst, leading to high enantioselectivities.
Materials:
-
t-Butyl 4-(trifluoromethoxy)phenyl ketone
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (5-10 mol%).
-
Cool the solution to 0 °C and slowly add BMS (0.6 equivalents) dropwise.
-
Stir the mixture for 10 minutes at 0 °C.
-
In a separate flask, dissolve t-butyl 4-(trifluoromethoxy)phenyl ketone (1.0 equivalent) in anhydrous THF.
-
Slowly add the ketone solution to the catalyst mixture at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the chiral alcohol by flash chromatography.
Mechanism and Stereochemical Rationale: The reaction proceeds through the coordination of the borane to the nitrogen of the oxazaborolidine, which then coordinates to the ketone's carbonyl oxygen. The hydride is delivered from the borane to one face of the ketone, directed by the chiral scaffold of the catalyst. The bulky t-butyl group is preferentially oriented away from the steric bulk of the catalyst, leading to a predictable stereochemical outcome.
Caption: CBS Reduction Workflow.
Noyori Asymmetric Hydrogenation
For sterically demanding ketones, Noyori's ruthenium-catalyzed asymmetric hydrogenation is another excellent method.[5] This reaction typically employs a chiral diphosphine ligand, such as BINAP, and a diamine ligand in the presence of a ruthenium precursor.
Materials:
-
t-Butyl 4-(trifluoromethoxy)phenyl ketone
-
[RuCl₂(p-cymene)]₂
-
(S,S)- or (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
Formic acid/triethylamine azeotropic mixture (5:2)
-
Anhydrous isopropanol
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chiral TsDPEN ligand (1.1 mol%) in anhydrous isopropanol.
-
Heat the mixture at 80 °C for 1 hour to form the active catalyst.
-
Cool the solution to room temperature and add t-butyl 4-(trifluoromethoxy)phenyl ketone (1.0 equivalent).
-
Add the formic acid/triethylamine azeotrope (2.0 equivalents).
-
Stir the reaction at room temperature and monitor by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.
-
Purify the product by flash chromatography.
Data Presentation: Comparison of Asymmetric Reduction Methods
| Method | Catalyst System | Typical Catalyst Loading (mol%) | Reductant | Typical Yield (%) | Typical e.e. (%) |
| CBS Reduction | (R)- or (S)-Me-CBS | 5 - 10 | BH₃·SMe₂ | >90 | >95 |
| Noyori Hydrogenation | [RuCl₂(p-cymene)]₂ / TsDPEN | 0.5 - 1 | HCOOH/NEt₃ | >95 | >98 |
Biocatalytic Reduction: A Green Alternative
Biocatalysis offers an environmentally friendly and highly selective method for the reduction of ketones. Ketoreductases (KREDs) from various microorganisms can reduce sterically hindered ketones with excellent enantioselectivity.
Protocol: Whole-Cell Bioreduction
Materials:
-
t-Butyl 4-(trifluoromethoxy)phenyl ketone
-
Lyophilized cells of a suitable microorganism (e.g., Saccharomyces cerevisiae, Pichia pastoris expressing a KRED)
-
Glucose
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
Procedure:
-
In a flask, prepare a suspension of the lyophilized cells in the phosphate buffer.
-
Add glucose as a co-substrate for cofactor regeneration.
-
Add t-butyl 4-(trifluoromethoxy)phenyl ketone (dissolved in a minimal amount of a co-solvent like DMSO if necessary).
-
Incubate the mixture on a shaker at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by chiral GC or HPLC.
-
Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate.
-
Purify the chiral alcohol by flash chromatography.
Caption: Biocatalytic Reduction Workflow.
Emerging Catalytic Applications: Beyond Reduction
While asymmetric reduction is a primary application, the unique structure of t-butyl 4-(trifluoromethoxy)phenyl ketone makes it an interesting substrate for other catalytic transformations.
Organocatalytic C-C Bond Formation
The enolizability of the ketone, although sterically hindered, can be exploited in organocatalytic reactions such as aldol and Michael additions. Chiral primary or secondary amine catalysts can activate the ketone to form an enamine intermediate, which can then react with various electrophiles.
Conceptual Application: Asymmetric Aldol Reaction A proline-derived catalyst could be used to mediate the reaction between t-butyl 4-(trifluoromethoxy)phenyl ketone and an aldehyde. The steric hindrance would likely necessitate higher catalyst loadings and longer reaction times, but could also lead to high diastereoselectivity.
Conclusion
t-Butyl 4-(trifluoromethoxy)phenyl ketone is a valuable substrate for catalytic asymmetric synthesis, particularly for the preparation of chiral alcohols. The protocols and insights provided in this guide offer a starting point for researchers to explore and optimize reactions involving this unique ketone. The continued development of highly active and selective catalysts will undoubtedly expand the synthetic utility of this and other sterically demanding building blocks.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. [Link][5]
-
Chemistry Stack Exchange. Unusual Friedel–Crafts alkylation with pivaloyl chloride. [Link][1][2]
-
Pearson. Show how you would use the Friedel–Crafts acylation, Clemmensen r... [Link][7]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link][8]
Sources
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- 2. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Catalytic Enantioselective Reactions of para-Quinone Methides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Catalytic asymmetric synthesis of sterically hindered tertiary α-aryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Show how you would use the Friedel–Crafts acylation, Clemmensen r... | Study Prep in Pearson+ [pearson.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: A Protocol for the Reduction of t-Butyl 4-(trifluoromethoxy)phenyl ketone
Abstract
This application note provides a detailed protocol for the reduction of the prochiral ketone, t-Butyl 4-(trifluoromethoxy)phenyl ketone, to its corresponding secondary alcohol, (t-Butyl)(4-(trifluoromethoxy)phenyl)methanol. The synthesis of chiral alcohols is a critical step in the development of many pharmaceutical agents, as the stereochemistry of these molecules often dictates their biological activity.[1][2][3] This document outlines two effective methods for this transformation: a standard reduction using sodium borohydride to yield a racemic mixture of the alcohol, and an asymmetric reduction employing the Corey-Bakshi-Shibata (CBS) catalyst to achieve high enantioselectivity.[4][5][6] The causality behind experimental choices, safety precautions, and detailed, step-by-step methodologies are provided for researchers, scientists, and drug development professionals.
Introduction
The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. For prochiral ketones, such as t-Butyl 4-(trifluoromethoxy)phenyl ketone, this reduction generates a new stereocenter. The resulting chiral alcohol, (t-Butyl)(4-(trifluoromethoxy)phenyl)methanol, is a valuable building block for the synthesis of complex, biologically active molecules. The trifluoromethoxy group is of particular interest in medicinal chemistry due to its ability to enhance metabolic stability and improve pharmacokinetic properties.
This guide details two robust protocols for the reduction of t-Butyl 4-(trifluoromethoxy)phenyl ketone:
-
Sodium Borohydride Reduction: A straightforward and cost-effective method that yields a racemic mixture of the secondary alcohol.[7][8][9]
-
Corey-Bakshi-Shibata (CBS) Asymmetric Reduction: A catalytic method for the enantioselective synthesis of the chiral alcohol, crucial for applications where a specific stereoisomer is required.[4][5][6][10]
Part 1: Sodium Borohydride Reduction Protocol
This protocol describes the reduction of t-Butyl 4-(trifluoromethoxy)phenyl ketone to a racemic mixture of (t-Butyl)(4-(trifluoromethoxy)phenyl)methanol using sodium borohydride.
Mechanism of Sodium Borohydride Reduction
The reduction of a ketone by sodium borohydride (NaBH₄) proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[7][11] The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which serves to protonate the resulting alkoxide intermediate to yield the alcohol.[8][12]
Experimental Workflow
Caption: Workflow for Sodium Borohydride Reduction.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| t-Butyl 4-(trifluoromethoxy)phenyl ketone | 1263313-09-2 | 246.22 |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 |
| Methanol (MeOH) | 67-56-1 | 32.04 |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 |
| Saturated Sodium Bicarbonate Solution | N/A | N/A |
| Brine | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |
| Silica Gel (for column chromatography) | 7631-86-9 | 60.08 |
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve t-Butyl 4-(trifluoromethoxy)phenyl ketone (1.0 eq) in methanol (0.2 M).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the racemic (t-Butyl)(4-(trifluoromethoxy)phenyl)methanol.
Part 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction Protocol
This protocol details the enantioselective reduction of t-Butyl 4-(trifluoromethoxy)phenyl ketone using a chiral oxazaborolidine catalyst, known as the Corey-Bakshi-Shibata (CBS) reduction.[4][5][6] This method is highly effective for producing one enantiomer of the chiral alcohol in high excess.[13]
Mechanism of CBS Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst that coordinates with both the borane reducing agent and the ketone substrate.[5][14] This coordination creates a rigid, six-membered transition state that facilitates the stereoselective transfer of a hydride ion to one face of the ketone, resulting in the formation of a specific enantiomer of the alcohol.[14] The reaction must be conducted under anhydrous conditions as water can negatively impact the enantiomeric excess.[5][14]
Experimental Workflow
Caption: Workflow for CBS Asymmetric Reduction.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| t-Butyl 4-(trifluoromethoxy)phenyl ketone | 1263313-09-2 | 246.22 | Substrate |
| (R)- or (S)-CBS Catalyst | Varies | Varies | Chiral catalyst |
| Borane Dimethyl Sulfide Complex (BMS) | 13292-87-0 | 75.97 | Reducing agent |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Solvent |
| Methanol (MeOH) | 67-56-1 | 32.04 | For quenching |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction solvent |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | For washing |
| Brine | N/A | N/A | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |
| Silica Gel (for column chromatography) | 7631-86-9 | 60.08 | Stationary phase for purification |
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the CBS catalyst (0.1 eq) and anhydrous THF (0.1 M relative to the ketone).
-
Cooling: Cool the solution to 0°C.
-
Addition of Borane: Slowly add borane dimethyl sulfide complex (1.2 eq) dropwise.
-
Addition of Ketone: In a separate flask, dissolve t-Butyl 4-(trifluoromethoxy)phenyl ketone (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction to 0°C and carefully quench by the slow, dropwise addition of methanol.
-
Concentration: Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Safety and Handling
-
t-Butyl 4-(trifluoromethoxy)phenyl ketone: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15]
-
Sodium Borohydride: A flammable solid that reacts with water to produce flammable hydrogen gas. Handle away from ignition sources and add to protic solvents slowly and in a controlled manner.
-
Borane Dimethyl Sulfide Complex: A corrosive, flammable liquid with a strong odor. Handle in a fume hood and wear appropriate PPE.
References
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Corey–Itsuno reduction. Wikipedia. [Link]
-
Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology & Biotechnology. [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
-
Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology. [Link]
-
Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
-
Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology and Biotechnology. [Link]
-
Corey–Itsuno reduction. Grokipedia. [Link]
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]
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Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. Molecules. [Link]
-
Sodium Borohydride Reduction of Carbonyls. Open Library Publishing Platform. [Link]
-
Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Books. [Link]
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Asymmetric reduction of prochiral aromatic and hetero aromatic ketones using whole-cell of Lactobacillus senmaizukei biocatalyst. Taylor & Francis Online. [Link]
-
t-Butyl 4-(trifluoromethoxy)phenyl ketone. PubChem. [Link]
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- 2. academic.oup.com [academic.oup.com]
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Derivatization of t-Butyl 4-(trifluoromethoxy)phenyl ketone for analysis
Anwendungs- und Protokollleitfaden
Thema: Derivatisierung von t-Butyl-4-(trifluormethoxy)phenylketon für die analytische Untersuchung
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Dieses Dokument beschreibt detaillierte Methoden zur chemischen Derivatisierung von t-Butyl-4-(trifluormethoxy)phenylketon, einer Verbindung von wachsendem Interesse in der pharmazeutischen und chemischen Forschung. Die native Analyse dieses Ketons, insbesondere bei geringen Konzentrationen, kann durch seine moderate Flüchtigkeit und Polarität erschwert sein, was zu unzureichenden chromatographischen Ergebnissen führen kann. Die hier vorgestellten Protokolle konzentrieren sich auf die Umwandlung der Carbonylgruppe in Derivate, die für die Gaschromatographie-Massenspektrometrie (GC-MS) besser geeignet sind. Es werden zwei primäre, robuste Methoden vorgestellt: die direkte Oximierung mit O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylamin-Hydrochlorid (PFBHA) und ein zweistufiger Ansatz der reduktiven Silylierung. Diese Methoden verbessern nachweislich die Flüchtigkeit, die thermische Stabilität und die Nachweisempfindlichkeit, was eine präzise und genaue Quantifizierung ermöglicht.
Einleitung: Die Notwendigkeit der Derivatisierung
t-Butyl-4-(trifluormethoxy)phenylketon ist eine organische Verbindung, die eine t-Butyl-Einheit, eine Phenylgruppe und eine Trifluormethoxy-Gruppe (-OCF₃) enthält[1][2]. Die -OCF₃-Gruppe ist in der modernen medizinischen Chemie von großer Bedeutung, da sie die Lipophilie, die metabolische Stabilität und die Membranpermeabilität eines Moleküls erheblich verbessern kann[3][4][5]. Die Analyse von Verbindungen wie dieser, sei es als pharmazeutischer Wirkstoff, Metabolit oder Verunreinigung, erfordert hochempfindliche und spezifische analytische Methoden.
Die direkte Analyse mittels GC-MS kann aus folgenden Gründen eine Herausforderung darstellen:
-
Unzureichende Flüchtigkeit: Die Kombination aus Molekulargewicht und Polarität der Carbonylgruppe kann die Verflüchtigung im GC-Injektor einschränken.
-
Thermische Instabilität: Einige Ketone können bei hohen Temperaturen im Injektor oder in der Säule abgebaut werden.
-
Adsorption: Polare Carbonylgruppen können mit aktiven Stellen im GC-System (z. B. Silanolgruppen in der Säule) interagieren, was zu Peak-Tailing und verminderter Empfindlichkeit führt.
Die chemische Derivatisierung überwindet diese Hürden, indem die polare Carbonylgruppe in eine weniger polare, flüchtigere und thermisch stabilere Einheit umgewandelt wird[6]. Dieser Leitfaden bietet detaillierte Protokolle, um eine zuverlässige Analyse zu gewährleisten.
Methode 1: Oximierung mit PFBHA für die GC-MS-Analyse
Die Oximierung ist eine der robustesten und am weitesten verbreiteten Methoden zur Derivatisierung von Aldehyden und Ketonen[6][7]. Die Reaktion mit PFBHA ist besonders vorteilhaft, da die entstehenden O-Pentafluorbenzyl-Oxime eine außergewöhnlich hohe Empfindlichkeit bei der Analyse mittels Elektroneneinfangdetektor (ECD) oder Massenspektrometrie (MS) aufweisen[8][9].
Wissenschaftlicher Hintergrund: Die Reaktion erfolgt durch einen nukleophilen Angriff des Hydroxylamin-Stickstoffs auf den elektrophilen Carbonylkohlenstoff des Ketons, was zur Bildung eines stabilen Oxim-Ethers führt. Die fünf Fluoratome in der PFB-Gruppe machen das Derivat zu einem starken Elektronenfänger, was die Nachweisgrenzen im negativen chemischen Ionisationsmodus (NCI-MS) drastisch senkt. Die Trifluormethoxy-Gruppe der Zielverbindung ist unter diesen Reaktionsbedingungen äußerst stabil und reagiert nicht[3][4].
Workflow der PFBHA-Oximierung
Abbildung 1: Workflow für die PFBHA-Derivatisierung.
Detailliertes Protokoll zur PFBHA-Oximierung
-
Probenvorbereitung:
-
Eine bekannte Menge der Probe (oder des Extrakts) in ein 2-mL-GC-Vial überführen.
-
Das Lösungsmittel unter einem sanften Strom von Stickstoff bei Raumtemperatur vollständig eindampfen. Es ist entscheidend, dass die Probe trocken ist, da Wasser die Reaktion stören kann.
-
-
Herstellung der Reagenzien:
-
Eine PFBHA-Lösung mit 10 mg/mL durch Auflösen von O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylamin-Hydrochlorid in Pyridin oder einem geeigneten Puffer (z.B. pH 5 Acetatpuffer/Lösungsmittel-Gemisch) herstellen. Die Lösung sollte frisch zubereitet werden.
-
-
Derivatisierungsreaktion:
-
Zum trockenen Probenrückstand 100 µL der PFBHA-Lösung geben.
-
Das Vial fest verschließen und gut durchmischen (vortexen).
-
Das Vial für 30 Minuten in einen Heizblock oder ein Wasserbad bei 60-75°C stellen.
-
-
Probenaufarbeitung und Analyse:
-
Das Vial auf Raumtemperatur abkühlen lassen.
-
Optional: Wenn Pyridin verwendet wurde und mit der GC-Säule inkompatibel ist, kann das Derivat durch Zugabe von Hexan und Waschen mit verdünnter Säure (z.B. 1 M HCl) und anschließend Wasser extrahiert werden. Die obere organische Phase wird dann für die Analyse verwendet.
-
1 µL der Reaktionslösung (oder des Hexanextrakts) direkt in das GC-MS-System injizieren.
-
Erwartete Ergebnisse & Daten
Die Derivatisierung führt zu einer signifikanten Verschiebung der Retentionszeit und einer Erhöhung der Molmasse. Es können syn- und anti-Isomere des Oxims entstehen, die als zwei eng beieinander liegende Peaks im Chromatogramm erscheinen können[10].
| Parameter | Wert | Begründung |
| Molekülformel (nativ) | C₁₂H₁₃F₃O₂ | - |
| Molmasse (nativ) | 246.23 g/mol | - |
| Reagenz | PFBHA (C₇H₄F₅NO·HCl) | Bildet hochempfindliche Oxime[9][11]. |
| Molekülformel (Derivat) | C₁₉H₁₅F₈NO₂ | Addition von C₇H₂F₅N, Verlust von H₂O. |
| Molmasse (Derivat) | 441.32 g/mol | Erhöhung um 195.09 g/mol . |
| Typische GC-Säule | 5% Phenyl-Methylpolysiloxan (DB-5ms, HP-5ms) | Gute Trennleistung für semipolare Verbindungen. |
| MS-Ionisierung | EI, NCI | NCI bietet überlegene Empfindlichkeit für fluorierte Derivate. |
Methode 2: Reduktive Silylierung für die GC-MS-Analyse
Dieser zweistufige Ansatz bietet eine alternative Methode zur Derivatisierung. Zuerst wird die Carbonylgruppe des Ketons zu einem sekundären Alkohol reduziert. Anschließend wird die resultierende Hydroxylgruppe silyliert, um einen flüchtigen und thermisch stabilen Trimethylsilyl (TMS)-Ether zu bilden[12][13].
Wissenschaftlicher Hintergrund:
-
Reduktion: Natriumborhydrid (NaBH₄) ist ein mildes und selektives Reduktionsmittel, das Ketone effizient in sekundäre Alkohole umwandelt, ohne andere funktionelle Gruppen wie die stabile Trifluormethoxy-Gruppe anzugreifen[14][15][16]. Die Reaktion beinhaltet die Übertragung eines Hydridions (H⁻) auf den Carbonylkohlenstoff.
-
Silylierung: Die resultierende Hydroxylgruppe besitzt ein aktives Wasserstoffatom, das leicht durch eine Trimethylsilyl-Gruppe ersetzt werden kann. Reagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), oft mit einem Katalysator wie Trimethylchlorsilan (TMCS), sind hierfür sehr effektiv[13][17].
Workflow der reduktiven Silylierung
Abbildung 2: Workflow für die reduktive Silylierung.
Detailliertes Protokoll zur reduktiven Silylierung
Schritt 1: Reduktion des Ketons
-
Probenvorbereitung:
-
Eine bekannte Menge der Probe in einem 2-mL-GC-Vial in 200 µL Methanol oder Ethanol auflösen.
-
-
Reduktionsreaktion:
-
Eine kleine Menge (ca. 1-2 mg) festes Natriumborhydrid (NaBH₄) zur Lösung geben. Vorsicht, es kann zu einer leichten Gasentwicklung (Wasserstoff) kommen.
-
Das Vial verschließen und bei Raumtemperatur für 30 Minuten reagieren lassen. Gelegentliches Schütteln fördert die Reaktion.
-
-
Aufarbeitung:
-
Die Reaktion durch vorsichtige Zugabe von einigen Tropfen verdünnter Säure (z.B. 1 M HCl) beenden, bis die Gasentwicklung aufhört.
-
Das Lösungsmittel unter einem sanften Stickstoffstrom vollständig eindampfen. Es ist essenziell, alle Spuren von Wasser und Alkohol zu entfernen, bevor mit der Silylierung fortgefahren wird.
-
Schritt 2: Silylierung des Alkohols
-
Derivatisierungsreaktion:
-
Zum trockenen Rückstand 100 µL eines Silylierungsreagenzes (z.B. BSTFA mit 1% TMCS) und 50 µL eines aprotischen Lösungsmittels (z.B. Acetonitril oder Pyridin) geben.
-
Das Vial fest verschließen und für 30 Minuten bei 70°C erhitzen.
-
-
Analyse:
-
Das Vial auf Raumtemperatur abkühlen lassen.
-
1 µL der Lösung direkt in das GC-MS-System injizieren.
-
Erwartete Ergebnisse & Daten
Diese zweistufige Methode erzeugt ein TMS-Derivat des reduzierten Alkohols.
| Parameter | Wert | Begründung |
| Molmasse (Intermediat) | 248.24 g/mol | Reduktion von C=O zu CH-OH (+2 H). |
| Reagenz (Silylierung) | BSTFA + 1% TMCS | Hocheffektives Reagenz zur Silylierung von Alkoholen[13][17]. |
| Molekülformel (Derivat) | C₁₅H₂₃F₃O₂Si | Addition von Si(CH₃)₃, Verlust von H. |
| Molmasse (Derivat) | 320.42 g/mol | Erhöhung um 72.18 g/mol gegenüber dem Alkohol. |
| Typische GC-Säule | 5% Phenyl-Methylpolysiloxan (DB-5ms, HP-5ms) | Standard für TMS-Derivate. |
| MS-Ionisierung | EI | EI erzeugt charakteristische Fragmentionen für TMS-Derivate (z.B. m/z 73). |
Diskussion und Fehlerbehebung
| Problem | Mögliche Ursache | Lösung |
| Keine oder geringe Derivatausbeute | Anwesenheit von Wasser oder protischen Lösungsmitteln; Reagenz abgebaut. | Probe vor der Reaktion sorgfältig trocknen; frische Reagenzien verwenden und vor Feuchtigkeit schützen. |
| Mehrere Peaks für das Derivat | Bildung von syn/anti-Isomeren (PFBHA-Methode); unvollständige Reaktion. | Dies ist bei Oximen normal und kann zur Bestätigung genutzt werden. Reaktionszeit oder -temperatur erhöhen. |
| Störende Peaks im Chromatogramm | Reagenz-Artefakte (überschüssiges Silylierungsreagenz); Verunreinigungen. | Reagenzüberschuss minimieren; eine Aufreinigung nach der Derivatisierung in Betracht ziehen; eine Reagenz-Leerprobe analysieren. |
| Peak-Tailing des Derivats | Aktive Stellen im GC-System; inkompatible GC-Säule. | GC-Liner und -Säule überprüfen/austauschen; eine für Derivate geeignete Säule verwenden. |
Die Trifluormethoxy-Gruppe ist aufgrund der hohen Stärke der C-F-Bindungen unter den beschriebenen Bedingungen inert[3][18]. Alle chemischen Umwandlungen finden selektiv an der reaktiveren Carbonylgruppe statt. Die Wahl der Methode hängt von der verfügbaren Ausrüstung und den Anforderungen an die Empfindlichkeit ab. Die PFBHA-Methode ist im Allgemeinen empfindlicher, wenn ein ECD oder NCI-MS zur Verfügung steht, während die reduktive Silylierung eine robuste Alternative für Standard-EI-GC-MS-Systeme darstellt.
Fazit
Die Derivatisierung von t-Butyl-4-(trifluormethoxy)phenylketon ist ein entscheidender Schritt, um eine zuverlässige und empfindliche quantitative Analyse mittels GC-MS zu ermöglichen. Sowohl die direkte Oximierung mit PFBHA als auch die zweistufige reduktive Silylierung sind effektive Strategien, um die chromatographischen Eigenschaften des Analyten zu verbessern. Die in diesem Leitfaden beschriebenen Protokolle bieten eine solide Grundlage für Forscher, um robuste analytische Methoden für diese und strukturell ähnliche Verbindungen zu entwickeln.
Referenzen
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Titel: Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry Quelle: PubMed URL: [Link]
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Titel: Reduction of Aldehydes and Ketones Quelle: OpenOChem Learn URL: [Link]
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Titel: Synthesis of the O-(2,3, 4,5, 6-Pentafluorobenzyl)hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection Quelle: CDC Stacks URL: [Link]
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Titel: Reduction of Aldehydes and Ketones Quelle: Chemistry Steps URL: [Link]
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Titel: Enantioselective ketone reduction Quelle: Wikipedia URL: [Link]
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Titel: Derivatization of metabolites for GC-MS via methoximation+silylation Quelle: YouTube (Bibel lab update) URL: [Link]
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Titel: Silylation Derivatization Reagent, BSTFA Quelle: Restek URL: [Link]
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Titel: 17.4 Alcohols from Carbonyl Compounds: Reduction Quelle: OpenStax URL: [Link]
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Titel: Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry Quelle: ResearchGate URL: [Link]
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Titel: Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection Quelle: PubMed URL: [Link]
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Titel: Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine (DNPH) and liquid chromatography/atmospheric pressure photoionization-mass spectrometry (LC/APPI-MS) Quelle: University of Twente Research Information URL: [Link]
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Titel: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Quelle: MDPI URL: [Link]
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Titel: Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds Quelle: Refubium - Freie Universität Berlin URL: [Link]
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Titel: Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals Quelle: ResearchGate URL: [Link]
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Titel: (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity Quelle: PMC - NIH URL: [Link]
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Titel: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Quelle: ResearchGate URL: [Link]
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Titel: A visible light-catalyzed delayed aryl migration strategy for precise ipso-, para-difunctionalization of aromatic amines Quelle: EurekAlert! URL: [Link]
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Titel: t-Butyl 4-(trifluoromethoxy)phenyl ketone Quelle: PubChem URL: [Link]
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Titel: CN101891599B - 3,4,5-trifluoro-phynyl tertiary butyl ether Quelle: Google Patents URL:
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Protocol for the Nucleophilic Addition of n-Butyllithium to the Sterically Hindered t-Butyl 4-(trifluoromethoxy)phenyl ketone
An Application Note for Researchers and Drug Development Professionals
Abstract: This document provides a detailed experimental procedure for the nucleophilic addition of an organolithium reagent to the sterically encumbered and electronically deactivated t-Butyl 4-(trifluoromethoxy)phenyl ketone. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the reaction mechanism, rationale for procedural choices, and comprehensive safety guidelines for handling pyrophoric reagents. The resulting tertiary alcohol is a valuable scaffold in modern drug discovery, leveraging the unique properties of the trifluoromethoxy and t-butyl groups.
Introduction and Scientific Context
The synthesis of complex tertiary alcohols is a cornerstone of modern organic chemistry, particularly in the development of new pharmaceutical agents. The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, is a widely adopted strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The trifluoromethoxy group, in particular, is highly lipophilic and acts as a strong electron-withdrawing substituent, influencing the electronic properties of the parent molecule.[2]
The target electrophile, t-Butyl 4-(trifluoromethoxy)phenyl ketone, presents a unique synthetic challenge. The carbonyl carbon is activated by the electron-withdrawing trifluoromethoxy group, yet it is sterically shielded by a bulky t-butyl group.[3][4] This steric hindrance can significantly impede the approach of nucleophiles, often leading to low yields or alternative reaction pathways like reduction, especially when using conventional Grignard reagents.[5][6]
This application note details a robust protocol using an organolithium reagent, specifically n-butyllithium, to overcome these challenges. Organolithium reagents are more potent nucleophiles than their Grignard counterparts and are less prone to reducing sterically hindered ketones.[6][7] The procedure is conducted at cryogenic temperatures (-78 °C) to control the high reactivity of the n-butyllithium and ensure a clean, high-yielding addition reaction.
Reaction Mechanism and Strategic Rationale
The core of this procedure is the nucleophilic addition of a carbanion to a carbonyl carbon. The rationale behind the choice of reagents and conditions is critical for success.
-
The Electrophile: The carbonyl carbon of t-Butyl 4-(trifluoromethoxy)phenyl ketone is the electrophilic center. The potent inductive effect of the para-trifluoromethoxy group increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the large t-butyl group physically obstructs this site, necessitating a highly reactive and relatively small nucleophile.[8]
-
The Nucleophile: n-Butyllithium (n-BuLi) is selected as the nucleophile. As an organolithium reagent, it is a "hard" nucleophile with a highly polarized carbon-lithium bond, rendering the butyl group strongly basic and nucleophilic.[9] This high reactivity is essential for overcoming the steric barrier imposed by the t-butyl group. Unlike Grignard reagents, which can sometimes act as reducing agents via beta-hydride transfer, alkyllithiums predominantly favor the addition pathway.[5][7]
-
Reaction Conditions:
-
Inert Atmosphere: n-Butyllithium is pyrophoric, reacting violently with air and moisture.[10][11] Therefore, the entire procedure must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.
-
Cryogenic Temperature (-78 °C): The high reactivity of n-BuLi must be tempered to prevent side reactions, such as deprotonation at the alpha-position of the ketone or reaction with the solvent. Cooling the reaction to -78 °C (a dry ice/acetone bath) ensures that the nucleophilic addition is the dominant and controlled reaction pathway.
-
Aprotic Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is aprotic and effectively solvates the lithium cation, preventing excessive aggregation of the organolithium reagent and maintaining its reactivity.[9]
-
Reaction Scheme Visualization
Caption: Reaction mechanism of nucleophilic addition.
Detailed Experimental Protocol
Materials and Equipment
-
Reagents:
-
t-Butyl 4-(trifluoromethoxy)phenyl ketone
-
n-Butyllithium (2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
-
Equipment:
-
Round-bottom flask (three-necked)
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
-
Reaction Setup and Execution
-
Preparation: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Dry the glassware thoroughly in an oven ( >120 °C) for several hours and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition: Under a positive pressure of inert gas, add t-Butyl 4-(trifluoromethoxy)phenyl ketone (1.0 eq) to the flask, followed by anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
Nucleophile Addition: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below -70 °C during the addition. A color change is typically observed.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). To quench a sample for TLC, withdraw a small aliquot with a syringe and inject it into a vial containing a saturated NH₄Cl solution. Extract with ethyl acetate and spot the organic layer on a TLC plate.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution dropwise at -78 °C. Allow the mixture to warm to room temperature.
Work-up and Product Isolation
-
Extraction: Transfer the mixture to a separatory funnel. Add deionized water and an organic solvent (e.g., ethyl acetate or diethyl ether). Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product can be purified by flash column chromatography on silica gel. A solvent gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) is typically effective for isolating the desired tertiary alcohol.
Safety Precautions: Handling n-Butyllithium
n-Butyllithium is a pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water.[10][12] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles or a face shield, and chemical-resistant gloves (e.g., nitrile or neoprene).[11][13]
-
Inert Atmosphere: All transfers and reactions must be performed under an inert atmosphere (Argon or Nitrogen) in a fume hood.[13] Use syringe and cannula techniques for transferring the reagent.
-
Quenching and Disposal: Never quench n-BuLi with water directly. Small residual amounts in syringes and needles should be quenched by rinsing with a solvent like isopropanol before cleaning with water. All n-BuLi contaminated waste is considered hazardous.[13]
-
Spill Response: In case of a small spill, smother the material with dry sand or powdered limestone. DO NOT USE WATER OR A CO₂ FIRE EXTINGUISHER. [14] Keep an appropriate fire extinguisher (Class D, for combustible metals) readily accessible.
Data Summary and Expected Outcome
The following table provides an example of reagent quantities for a 2 mmol scale reaction.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount | Moles (mmol) |
| t-Butyl 4-(trifluoromethoxy)phenyl ketone | 246.22 | 1.0 | 492 mg | 2.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.1 | 0.88 mL | 2.2 |
| Anhydrous THF | - | - | 20 mL | - |
| Saturated aq. NH₄Cl | - | - | ~10 mL | - |
Expected Yield: Yields for this reaction are typically high, often in the range of 85-95% after purification.
Characterization: The final product, 1-(4-(trifluoromethoxy)phenyl)-2,2-dimethyl-1-hexanol, should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR) and mass spectrometry to confirm its structure and purity.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
References
-
Environmental Health and Safety, University of Arkansas. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]
-
Fiveable. (n.d.). Tert-Butyl methyl ketone Definition. Retrieved from [Link]
-
Wikipedia. (2024). Organolithium reagent. Retrieved from [Link]
-
All 'Bout Chemistry. (2016). OrganoLithium Reagents. Retrieved from [Link]
-
YouTube. (2024). nbutyl lithium safety. Retrieved from [Link]
-
Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Addition of Organolithium Reagents to Hindered and/or Enolisable Ketones. Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Organometallic Reagents. Retrieved from [Link]
-
MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
ResearchGate. (n.d.). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Request PDF. Retrieved from [Link]
-
Vedantu. (n.d.). Arrange the following compounds in the increasing order class 12 chemistry CBSE. Retrieved from [Link]
Sources
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Introduction: The Strategic Importance of the Trifluoromethoxy Moiety
An Application Note for the Scale-Up Synthesis of t-Butyl 4-(trifluoromethoxy)phenyl ketone
In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating molecular properties. Among these, the trifluoromethoxy (-OCF₃) group is particularly prized for its ability to enhance metabolic stability, improve lipophilicity, and alter electronic characteristics, thereby increasing the bioavailability and efficacy of active pharmaceutical ingredients. t-Butyl 4-(trifluoromethoxy)phenyl ketone emerges as a critical building block, providing a robust scaffold for the synthesis of complex molecules. This application note provides a detailed, field-proven protocol for the scale-up synthesis of this valuable ketone, emphasizing the scientific rationale behind each step to ensure safety, reproducibility, and high yield.
The Synthetic Blueprint: Friedel-Crafts Acylation
The most direct and industrially viable route to t-Butyl 4-(trifluoromethoxy)phenyl ketone is the Friedel-Crafts acylation of trifluoromethoxybenzene with pivaloyl chloride.[1] This classic electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[2][3]
Mechanism of Action
The reaction proceeds through a well-established mechanism:
-
Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of pivaloyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a highly reactive acylium ion.[4]
-
Electrophilic Attack: The electron-rich aromatic ring of trifluoromethoxybenzene acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Re-aromatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst (in theory, though it gets complexed with the product). The gaseous byproduct, hydrogen chloride (HCl), is evolved.[5]
The trifluoromethoxy group is an ortho, para-director; however, due to the significant steric bulk of the incoming t-butyl acyl group, substitution occurs almost exclusively at the para position. The electron-withdrawing nature of the resulting ketone product deactivates the aromatic ring, effectively preventing undesirable polysubstitution reactions, a common challenge in Friedel-Crafts alkylations.[3]
A potential side reaction to consider is the decarbonylation of the pivaloyl acylium ion to form a stable tert-butyl carbocation, which could lead to Friedel-Crafts alkylation.[6] However, the acylium ion is resonance-stabilized, and under controlled, low-temperature conditions, the rate of acylation is significantly faster than the rate of decarbonylation, making acylation the predominant pathway.
Scale-Up Synthesis: Detailed Protocol
This protocol is designed for a 1.0 molar scale synthesis. Appropriate adjustments to equipment and cooling capacity are critical for larger scales.
Reagent and Equipment Data
| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Equivalents | Amount (1.0 mol scale) |
| Trifluoromethoxybenzene | C₇H₅F₃O | 162.11 | 1.27 | 1.0 | 162.1 g (127.6 mL) |
| Pivaloyl Chloride | C₅H₉ClO | 120.58 | 0.98 | 1.05 | 126.6 g (129.2 mL) |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 2.48 | 1.2 | 160.0 g |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.33 | - | 1.5 L |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 1.18 | - | ~300 mL |
| Crushed Ice | H₂O | 18.02 | ~0.92 | - | ~2.0 kg |
Equipment:
-
5 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.
-
Pressure-equalizing dropping funnel (500 mL).
-
Condenser connected to a gas scrubber (containing NaOH solution) to neutralize HCl gas.
-
Circulating chiller/heater for temperature control.
-
Large separatory funnel (4 L).
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of t-Butyl 4-(trifluoromethoxy)phenyl ketone.
Step-by-Step Procedure
-
Reactor Setup & Inerting: Ensure the reactor and all glassware are thoroughly dried to prevent deactivation of the Lewis acid. Assemble the apparatus and purge the system with dry nitrogen gas.[7]
-
Charging Reagents: Charge the reactor with anhydrous dichloromethane (1.5 L). Begin stirring and cool the solvent to 0-5 °C using the circulating chiller. In a controlled manner, slowly add the anhydrous aluminum chloride (160.0 g). The addition is exothermic; maintain the temperature below 10 °C. A heterogeneous slurry will form.[8]
-
Acyl Chloride Addition: Transfer pivaloyl chloride (126.6 g) to the dropping funnel. Add it dropwise to the cold AlCl₃ slurry over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Substrate Addition: After the pivaloyl chloride addition is complete, add trifluoromethoxybenzene (162.1 g) dropwise from the dropping funnel over 60-90 minutes, maintaining the temperature between 5-10 °C. Vigorous evolution of HCl gas will occur; ensure the scrubber is functioning correctly.
-
Reaction Completion: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C). Continue stirring for 2-4 hours. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Prepare a large beaker or quench vessel with crushed ice (2.0 kg) and concentrated HCl (300 mL). With vigorous stirring, slowly and carefully pour the reaction mixture into the ice/HCl slurry. This process is highly exothermic and will release a significant amount of HCl gas. Perform this step in a well-ventilated fume hood. The acid helps to break up the aluminum-ketone complex.
-
Work-Up and Purification:
Caption: Detailed workflow for the work-up and purification steps.
Analytical Characterization & Process Parameters
Table 2: Key Process Parameters
| Parameter | Value | Rationale |
| Reaction Temperature | 0-25 °C | Controls exothermicity and minimizes side reactions. |
| Addition Time | 2-3 hours | Ensures proper heat dissipation and reaction control. |
| Stirring Speed | 200-300 RPM | Maintains homogeneity of the slurry. |
| Reaction Time | 2-4 hours post-addition | Allows the reaction to proceed to completion. |
| Expected Yield | 80-90% | Typical yield for this type of transformation. |
Table 3: Expected Analytical Data for Final Product
| Test | Specification |
| Appearance | Colorless to pale yellow liquid |
| Molecular Formula | C₁₂H₁₃F₃O₂[9] |
| Molecular Weight | 246.22 g/mol [9] |
| Boiling Point | ~95-100 °C at reduced pressure |
| ¹H NMR (CDCl₃) | δ ~7.9 (d, 2H), ~7.3 (d, 2H), 1.35 (s, 9H) ppm |
| ¹³C NMR (CDCl₃) | δ ~205, 153 (q), 132, 131, 121, 120 (q, J ≈ 257 Hz), 44, 26 ppm |
| Purity (GC/HPLC) | ≥ 98% |
Safety and Handling
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a dry environment (e.g., glovebox or under a nitrogen blanket) and wear acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Pivaloyl Chloride: Corrosive, lachrymatory, and moisture-sensitive. Reacts with water to form HCl. Always handle in a well-ventilated fume hood with appropriate PPE.[8]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations should be conducted within a fume hood.[8]
-
Hydrogen Chloride (HCl): Toxic and corrosive gas evolved during the reaction and quench. The reaction apparatus must be vented to a base scrubber.
-
Exothermic Reaction: The reaction is exothermic, particularly during reagent addition and quenching. Maintain strict temperature control and ensure an ice bath is readily available for emergency cooling.
References
-
Organic Syntheses Procedure. tert-BUTYL PHENYL KETONE. Available at: [Link]
-
Pearson. Show how you would use the Friedel–Crafts acylation, Clemmensen r.... Available at: [Link]
-
Chemistry Stack Exchange. Unusual Friedel–Crafts alkylation with pivaloyl chloride. Available at: [Link]
- Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
PubChem. t-Butyl 4-(trifluoromethoxy)phenyl ketone. Available at: [Link]
-
YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. Available at: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
Chem LibreTexts. Friedel-Crafts Acylation. Available at: [Link]
-
Jim Clark. Friedel-Crafts acylation of benzene. Available at: [Link]
-
YouTube. Experiment 14: Friedel-Crafts Acylation. Available at: [Link]
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- 9. t-Butyl 4-(trifluoromethoxy)phenyl ketone | C12H13F3O2 | CID 54759093 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis Involving 4-(Trifluoromethoxy)phenyl Ketones
Introduction: The Significance of the 4-(Trifluoromethoxy)phenyl Moiety in Modern Chemistry
The 4-(trifluoromethoxy)phenyl group is a privileged structural motif in contemporary drug discovery and materials science. Its unique electronic and physicochemical properties, imparted by the trifluoromethoxy (-OCF₃) substituent, offer significant advantages in the design of novel molecules with enhanced biological activity and material characteristics. The -OCF₃ group is a powerful modulator of a molecule's lipophilicity, metabolic stability, and binding interactions.[1]
Compared to its more common counterpart, the trifluoromethyl (-CF₃) group, the trifluoromethoxy group provides a greater increase in lipophilicity, which can significantly improve a molecule's ability to cross biological membranes.[1] This enhanced lipophilicity is a critical factor in optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. Furthermore, the strong electron-withdrawing nature of the -OCF₃ group can influence the reactivity of adjacent functional groups and enhance binding affinities with biological targets through favorable electrostatic interactions. The metabolic stability of the C-F bonds within the trifluoromethoxy group also shields molecules from degradation by metabolic enzymes, leading to an extended half-life in biological systems.[1]
Given the prevalence and importance of chiral compounds in pharmaceuticals, the development of robust and efficient methods for the asymmetric synthesis of molecules containing the 4-(trifluoromethoxy)phenyl group is of paramount importance. This technical guide provides an in-depth exploration of key asymmetric synthesis methodologies for the preparation of chiral alcohols and other valuable synthons from 4-(trifluoromethoxy)phenyl ketones. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights to guide researchers in this exciting area of synthetic chemistry.
Core Methodologies for Asymmetric Synthesis
The asymmetric reduction of prochiral 4-(trifluoromethoxy)phenyl ketones to their corresponding chiral secondary alcohols is a cornerstone transformation. Several powerful catalytic systems have been developed to achieve this with high enantioselectivity. This guide will focus on three of the most reliable and widely used methods: Corey-Bakshi-Shibata (CBS) Reduction, Asymmetric Transfer Hydrogenation (ATH) with Noyori-type catalysts, and Biocatalytic Reduction with alcohol dehydrogenases (ADHs). Additionally, we will explore the application of organocatalysis in asymmetric aldol reactions to form new carbon-carbon bonds.
Asymmetric Reduction of 4'-(Trifluoromethoxy)acetophenone
The enantioselective reduction of 4'-(trifluoromethoxy)acetophenone is a key reaction for producing the chiral alcohol, 1-(4-(trifluoromethoxy)phenyl)ethanol, a valuable building block for more complex chiral molecules.
The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones.[2] It utilizes a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate to facilitate a highly face-selective hydride transfer.[3]
Mechanism of Action:
The catalytic cycle of the CBS reduction involves the coordination of a borane source (e.g., borane-dimethyl sulfide, BMS) to the nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom. The ketone then coordinates to this activated boron in a sterically controlled manner, followed by an intramolecular hydride transfer via a six-membered ring transition state to afford the chiral alcohol.[4]
Figure 1: Simplified workflow of the CBS reduction.
Experimental Protocol: CBS Reduction of 4'-(Trifluoromethoxy)acetophenone
This protocol is adapted from established procedures for structurally similar ketones.[5]
Materials:
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
4'-(Trifluoromethoxy)acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) to a dry, three-necked flask equipped with a magnetic stirrer and a thermometer.
-
Dilute the catalyst with anhydrous THF.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add BMS (0.6 eq.) dropwise to the stirred catalyst solution. Stir for 15 minutes at 0 °C to form the active catalyst.
-
In a separate flask, dissolve 4'-(trifluoromethoxy)acetophenone (1.0 eq.) in anhydrous THF.
-
Cool the reaction flask containing the catalyst-borane complex to -20 °C.
-
Slowly add the solution of 4'-(trifluoromethoxy)acetophenone to the reaction mixture dropwise over 30 minutes.
-
Stir the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.
-
Add 1 M HCl to the residue and stir for 30 minutes to hydrolyze the borate esters.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral 1-(4-(trifluoromethoxy)phenyl)ethanol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Asymmetric transfer hydrogenation is a powerful and practical method for the reduction of ketones, utilizing a stable hydrogen source like 2-propanol or a formic acid/triethylamine mixture.[6] Noyori-type catalysts, typically ruthenium complexes with a chiral diamine ligand such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN), are highly effective for this transformation.[7]
Mechanism of Action:
The reaction proceeds through a metal-ligand bifunctional mechanism. The ruthenium catalyst, in the presence of a base, forms a ruthenium hydride species. The ketone substrate then coordinates to the metal center, and the hydride is transferred to the carbonyl carbon while a proton is transferred from the amine ligand to the carbonyl oxygen in a concerted, outer-sphere mechanism.[8]
Figure 2: Simplified workflow of Asymmetric Transfer Hydrogenation.
Experimental Protocol: ATH of 4'-(Trifluoromethoxy)acetophenone
This protocol is based on established procedures for the ATH of aromatic ketones.[3][5]
Materials:
-
[RuCl(p-cymene)((S,S)-TsDPEN)] or its (R,R)-enantiomer
-
4'-(Trifluoromethoxy)acetophenone
-
Formic acid/triethylamine azeotropic mixture (5:2) or 2-propanol
-
Anhydrous dichloromethane (DCM) or 2-propanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the ruthenium catalyst (e.g., [RuCl(p-cymene)((S,S)-TsDPEN)], 0.01 eq.) in anhydrous DCM.
-
Add the formic acid/triethylamine mixture (5 eq.).
-
Add 4'-(trifluoromethoxy)acetophenone (1.0 eq.).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, carefully neutralize the mixture with saturated aqueous NaHCO₃.
-
Extract the product with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Enzymatic reductions using alcohol dehydrogenases (ADHs) offer a green and highly selective alternative for the synthesis of chiral alcohols.[9] These reactions are typically performed in aqueous media under mild conditions and can provide access to either enantiomer of the product by selecting an appropriate enzyme.[10]
Mechanism of Action:
ADHs utilize a nicotinamide cofactor (NADH or NADPH) as a hydride source to reduce the ketone. The enzyme's chiral active site binds the ketone in a specific orientation, leading to a highly enantioselective hydride transfer to one face of the carbonyl group. A cofactor regeneration system, such as the oxidation of a sacrificial alcohol (e.g., 2-propanol) by the same or a different enzyme, is often employed to use the expensive cofactor in catalytic amounts.[11]
Experimental Protocol: Biocatalytic Reduction of 4'-(Trifluoromethoxy)acetophenone
This protocol is a general guideline and may require optimization for specific enzymes.[9][12]
Materials:
-
Alcohol Dehydrogenase (e.g., from Lactobacillus kefir or a recombinant source)
-
NADP⁺ or NAD⁺
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
Glucose
-
4'-(Trifluoromethoxy)acetophenone
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a temperature-controlled vessel, prepare a solution of phosphate buffer.
-
Add glucose (1.5 eq.) and GDH.
-
Add the cofactor (e.g., NADP⁺, 0.01 eq.).
-
Add the ADH enzyme solution.
-
Dissolve 4'-(trifluoromethoxy)acetophenone (1.0 eq.) in a minimal amount of DMSO and add it to the reaction mixture.
-
Stir the mixture at a controlled temperature (typically 30 °C).
-
Monitor the reaction progress by chiral GC or HPLC.
-
Upon completion, saturate the aqueous phase with NaCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Table 1: Comparison of Asymmetric Reduction Methods for 4'-Substituted Acetophenones
| Method | Catalyst/Enzyme | Reducing Agent/H-Source | Solvent | Temp. (°C) | Typical Yield (%) | Typical ee (%) | Reference |
| CBS Reduction | (R)-Me-CBS-oxazaborolidine | Borane-dimethyl sulfide | THF | -30 to 0 | >90 | >95 | [5] |
| ATH | [RuCl(p-cymene)((S,S)-TsDPEN)] | HCOOH/NEt₃ | DCM | 28 | >98 | 97 (R) | [3] |
| Biocatalysis | ADH from L. kefir | 2-Propanol | Buffer/Co-solvent | 30 | >95 | >99 (R) | [9] |
Note: The data presented are for closely related substrates and serve as a general guideline. Optimization for 4'-(trifluoromethoxy)acetophenone is recommended.
Asymmetric Aldol Reaction of 4-(Trifluoromethoxy)benzaldehyde
The asymmetric aldol reaction is a powerful C-C bond-forming reaction for the synthesis of chiral β-hydroxy ketones.[1] Organocatalysis, particularly using proline and its derivatives, has emerged as a highly effective strategy for this transformation.[13]
Mechanism of Action:
In a proline-catalyzed aldol reaction, the ketone reacts with the secondary amine catalyst to form a nucleophilic enamine intermediate. The aldehyde is activated by hydrogen bonding to the carboxylic acid group of proline. The enamine then attacks the aldehyde from a specific face, directed by the chiral environment of the catalyst, to form a new C-C bond with high stereocontrol.[13]
Figure 3: Simplified workflow of a proline-catalyzed aldol reaction.
Experimental Protocol: Proline-Catalyzed Aldol Reaction
This is a general protocol for the proline-catalyzed aldol reaction between an aromatic aldehyde and a ketone.[14]
Materials:
-
(S)-Proline
-
4-(Trifluoromethoxy)benzaldehyde
-
Acetone or Cyclohexanone
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a stirred solution of (S)-proline (0.2 eq.) in DMF, add the ketone (e.g., acetone, 10 eq.).
-
Add 4-(trifluoromethoxy)benzaldehyde (1.0 eq.).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric and diastereomeric excess by chiral HPLC or NMR analysis of a Mosher's ester derivative.
Determination of Enantiomeric Excess
The accurate determination of enantiomeric excess (ee) is crucial for evaluating the success of an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.
General Protocol for Chiral HPLC Analysis:
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Chiralcel® OD-H, Chiralpak® AD-H)
Procedure:
-
Column Selection: Polysaccharide-based columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are often effective for the separation of chiral alcohols.[15][16]
-
Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). The ratio can be optimized to achieve baseline separation.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample onto the chiral column and monitor the elution profile with a UV detector at a suitable wavelength (e.g., 220 nm).
-
Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100.
Conclusion
The asymmetric synthesis of chiral molecules bearing the 4-(trifluoromethoxy)phenyl group is a vital area of research with significant implications for the development of new pharmaceuticals and advanced materials. The methodologies outlined in this guide—CBS reduction, asymmetric transfer hydrogenation, and biocatalytic reduction—provide robust and highly enantioselective routes to valuable chiral alcohol intermediates from prochiral ketones. Furthermore, organocatalytic aldol reactions offer a powerful tool for stereoselective carbon-carbon bond formation. By understanding the underlying principles and following the detailed protocols provided, researchers can confidently and effectively synthesize these important chiral building blocks, paving the way for future innovations in chemistry and drug discovery.
References
- BenchChem. (2025). Application Notes and Protocols for the Asymmetric Reduction of 4'-(Trifluoromethyl)acetophenone to Chiral Alcohols. BenchChem.
- Dahmen, S., & Bräse, S. (2001). The Trifluoromethoxy Group: A Substituted with Unique Properties. Chemistry – A European Journal, 7(8), 1765-1775.
- Chen, G.-Q., et al. (2019). Efficient Biocatalytic Preparation of Optically Pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol by Recombinant Whole-Cell-Mediated Reduction.
- Václavík, J., et al. (2011). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Organometallics, 30(18), 4822–4829.
- BenchChem. (2025). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. BenchChem.
- Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. (2022). Molecules, 27(21), 7393.
- Chiral Technologies. (2013). INSTRUCTION MANUAL FOR CHIRALCEL® OD-H and CHIRALCEL® OJ-H.
- Myers, A. G. (n.d.).
- List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
- Klibanov, A. M. (2001). Improving enzymes by directed evolution.
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553.
- Efficient Biocatalytic Preparation of Optically Pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol by Recombinant Whole-Cell-Mediated Reduction. (2019).
- Mase, N., et al. (2006). Organocatalytic Direct Asymmetric Aldol Reactions in Water. Journal of the American Chemical Society, 128(3), 734–735.
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102.
- Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate. (2015). The Journal of Organic Chemistry, 80(13), 6779–6787.
- Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.
- Poppe, L., et al. (2023). Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. Scientific Reports, 13(1), 17355.
- Regis Technologies, Inc. (n.d.). CHIRAL Handbook.
- Singh, B. K., & Singh, V. K. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- Investigation of asymmetric alcohol dehydrogenase (ADH) reduction of acetophenone derivatives. (2012). Organic & Biomolecular Chemistry, 10(36), 7338-7346.
- BenchChem. (2025).
- Enantioselective enrichment of chiral 1-phenylethanol in the camphor-based chiral metal–organic framework CFA-22. (2021). CrystEngComm, 23(29), 5171-5175.
- Alfa Chemistry. (n.d.). Chiral Oxazaborolidines for Asymmetric Synthesis.
- Huisman, G. W., & Collier, S. J. (2013). On the development of new biocatalytic processes for practical pharmaceutical synthesis. Current Opinion in Chemical Biology, 17(2), 284-292.
- Sigma-Aldrich. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS.
- Mase, N., et al. (2006). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Synlett, 2006(19), 3255-3258.
- NROChemistry. (n.d.).
- A fluorinated dendritic TsDPEN-Ru(ii) catalyst for asymmetric transfer hydrogenation of prochiral ketones in aqueous media. (2005).
- Wang, J., et al. (2007). Regiospecific organocatalytic asymmetric aldol reaction of methyl ketones and alpha,beta-unsaturated trifluoromethyl ketones. Organic Letters, 9(8), 1433–1436.
- New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. (2023). Molecules, 28(3), 1422.
- Kanto Chemical Co., Inc. (n.d.).
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts [mdpi.com]
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- 9. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organocatalytic asymmetric direct aldol reactions of trifluoroacetaldehyde ethyl hemiacetal with aromatic methyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. hplc.eu [hplc.eu]
Troubleshooting & Optimization
Technical Support Center: Purification of t-Butyl 4-(trifluoromethoxy)phenyl ketone
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of crude t-Butyl 4-(trifluoromethoxy)phenyl ketone. This aryl ketone is a valuable building block in medicinal and materials chemistry, largely due to the unique electronic properties and metabolic stability conferred by the trifluoromethoxy group.[1] However, achieving high purity can be challenging due to persistent impurities from synthesis and the compound's specific physicochemical properties. This document offers a structured approach to troubleshooting common issues and provides validated protocols for achieving optimal purity.
Section 1: Compound Profile & Essential Safety
Before commencing any purification protocol, a thorough understanding of the compound's properties and hazards is critical.
Table 1: Physical and Chemical Properties of t-Butyl 4-(trifluoromethoxy)phenyl ketone
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₃F₃O₂ | PubChem[2] |
| Molecular Weight | 246.22 g/mol | PubChem[2] |
| IUPAC Name | 2,2-dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one | PubChem[2] |
| CAS Number | 1263313-09-2 | PubChem[2] |
| Appearance | Data Not Available | Toronto Research Chemicals[3] |
| Melting Point | Data Not Available | Toronto Research Chemicals[3] |
| Boiling Point | Data Not Available | Toronto Research Chemicals[3] |
Table 2: GHS Hazard Statements and Safety Precautions
| Hazard Code | Statement | Recommended Precaution |
|---|---|---|
| H315 | Causes skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly after handling.[2] |
| H319 | Causes serious eye irritation. | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[2] |
| H335 | May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during purification in a question-and-answer format.
Question 1: My crude product is a dark, oily residue. How do I proceed?
Answer: An oily or dark-colored crude product suggests the presence of significant impurities, which could include unreacted starting materials, polymeric byproducts from the synthesis (e.g., Friedel-Crafts acylation), or colored degradation products.
-
Initial Assessment: First, analyze a small sample of the crude material by Thin Layer Chromatography (TLC) to visualize the number of components. Use a solvent system of moderate polarity, such as 10-20% ethyl acetate in hexanes, to get a preliminary separation.
-
Causality: Aryl ketones synthesized via routes like Friedel-Crafts acylation can generate colored byproducts if the reaction overheats or if reaction times are excessive.[4] The impurities depress the melting point of the desired product, causing it to appear as an oil even if it is a solid when pure.
-
Recommended Action: A primary purification by column chromatography is the most effective strategy for this scenario. It is designed to separate compounds based on polarity and can handle complex mixtures more effectively than recrystallization.[5] If the color is particularly intense, a pre-treatment step involving stirring the crude product in a non-polar solvent (like hexanes) with a small amount of activated carbon, followed by filtration through a pad of celite, can remove many non-polar, colored impurities before chromatography.
Question 2: I'm attempting column chromatography, but the separation is poor, and I'm getting mixed fractions. What's going wrong?
Answer: Poor separation on a silica gel column is typically due to an improperly chosen mobile phase (eluent), overloading the column, or interactions between the compound and the stationary phase.
-
The Causality Behind Eluent Selection: Silica gel is a highly polar stationary phase. Non-polar compounds have a weak affinity for it and elute quickly, while polar compounds have a strong affinity and elute slowly.[5] Your target molecule, an aryl ketone, has moderate polarity. The key is to find a solvent system where the desired compound has an Rf value of approximately 0.3-0.4 on a TLC plate, as this typically translates to good separation on a column.
-
Troubleshooting Steps:
-
Optimize the Eluent: Use TLC to systematically test solvent systems. Start with a low-polarity eluent (e.g., 5% ethyl acetate/hexanes) and gradually increase the polarity. The goal is to achieve a clear separation between your product spot and the impurity spots.
-
Check Column Loading: Do not overload the column. A general rule is to use a mass of silica gel that is 50-100 times the mass of the crude product. The crude material should be dissolved in a minimal amount of the eluent or a stronger solvent (like dichloromethane), pre-adsorbed onto a small amount of silica gel, dried, and then carefully loaded onto the top of the column. This "dry loading" method often yields sharper bands and better separation than loading a liquid solution.
-
Consider the Trifluoromethoxy Group: While generally stable, the trifluoromethoxy group is a strong electron-withdrawing substituent.[1][6] This can influence the polarity of the ketone. If standard eluents fail, consider adding a very small percentage (0.1-0.5%) of triethylamine to the eluent system. This can deactivate acidic sites on the silica gel that might be causing peak tailing or irreversible adsorption of your compound.
-
Question 3: I have a semi-pure solid, but recrystallization is failing. The compound either "oils out" or no crystals form at all.
Answer: Recrystallization failure is a common problem rooted in solvent choice and technique. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of forming a crystalline solid.
-
Understanding the Mechanism: Successful recrystallization relies on a significant difference in the compound's solubility in a given solvent at high versus low temperatures. The ideal solvent dissolves the compound completely when hot but very poorly when cold, while impurities remain soluble at all temperatures.[7]
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Test the solubility of ~20-30 mg of your compound in ~0.5 mL of various solvents at room temperature and then at their boiling point. Good candidates for single-solvent recrystallization are those that show poor solubility at room temperature but high solubility when heated. For aryl ketones, common solvents to screen include hexanes, heptane, isopropanol, ethanol, and toluene.[7]
-
Addressing "Oiling Out": This is a clear sign that your chosen solvent is too non-polar or the solution is too concentrated.
-
Re-heat the mixture until the oil redissolves completely.
-
Add more hot solvent in small portions until the solution is no longer saturated at the boiling point.
-
Allow the solution to cool very slowly. Rapid cooling encourages oiling out; slow cooling promotes the formation of a crystal lattice. Insulating the flask can help.
-
-
Inducing Crystallization: If no crystals form upon cooling, the solution may be too dilute or requires nucleation.
-
Scratch: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide a surface for crystal nucleation.
-
Seed: If you have a small crystal of pure product, add it to the cooled solution to act as a template for crystal growth.
-
Reduce Volume: If the solution is too dilute, gently evaporate some of the solvent and allow it to cool again.
-
-
Section 3: Visualization of Workflow
A logical workflow is essential for efficient and effective purification.
Diagram 1: General Purification Workflow
Caption: Decision workflow for purifying crude product.
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Purification by Flash Column Chromatography
-
Eluent Selection: Based on TLC analysis, prepare a suitable mobile phase (e.g., 10% Ethyl Acetate in Hexanes). Ensure the desired compound has an Rf of ~0.3-0.4.
-
Column Packing: Secure a glass column vertically. Add the primary eluent, then slowly pour in silica gel as a slurry. Gently tap the column to ensure even packing without air bubbles. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude t-Butyl 4-(trifluoromethoxy)phenyl ketone (~1g) in a minimal amount of dichloromethane. Add ~2-3g of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the prepared column. Add another thin layer of sand.
-
Elution: Carefully add the eluent to the column. Using gentle positive pressure, push the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light.
-
Isolation: Once the desired compound has eluted, combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.
SOP 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, add ~30 mg of the crude solid. Add a potential solvent (e.g., isopropanol) dropwise while heating until the solid just dissolves.
-
Dissolution: Transfer the bulk of the crude solid to an appropriately sized Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound. Work on a steam bath or hot plate in a fume hood.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Subsequently, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Section 5: Frequently Asked Questions (FAQs)
-
Q: What are the most likely impurities in my crude product?
-
A: This depends on the synthetic route. For a Friedel-Crafts acylation, common impurities include unreacted 4-trifluoromethoxybenzene, poly-acylated byproducts, or the corresponding carboxylic acid if the acyl chloride used was contaminated with water.
-
-
Q: How stable is the trifluoromethoxy (-OCF₃) group during purification?
-
A: The -OCF₃ group is known for its high metabolic and chemical stability due to the strength of the C-F bonds.[1] It is generally stable to the conditions of column chromatography and recrystallization. It is significantly more stable than a methoxy (-OCH₃) group and is not prone to cleavage under mildly acidic or basic conditions used in standard workups.
-
-
Q: Can I use a bisulfite extraction to purify this ketone?
-
A: Bisulfite extraction is a classical method for purifying aldehydes and some ketones by forming a water-soluble adduct.[8][9] However, this technique is most effective for sterically unhindered ketones, such as methyl ketones or cyclic ketones.[9] Due to the significant steric hindrance from the t-butyl group adjacent to the carbonyl, t-Butyl 4-(trifluoromethoxy)phenyl ketone is unlikely to react efficiently with sodium bisulfite, making this method unsuitable for its purification.
-
-
Q: What is the best way to confirm the purity of my final product?
-
A: A combination of techniques is ideal. ¹H and ¹⁹F NMR spectroscopy will confirm the structure and identify any proton- or fluorine-containing impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can provide a quantitative measure of purity and identify volatile impurities. A sharp melting point (if the compound is a solid) is also a good indicator of high purity.
-
References
-
PubChem. t-Butyl 4-(trifluoromethoxy)phenyl ketone. National Center for Biotechnology Information. [Link]
-
Organic Syntheses Procedure. PHENYL t-BUTYL ETHER. Organic Syntheses. [Link]
-
Organic Syntheses Procedure. tert-BUTYL PHENYL KETONE. Organic Syntheses. [Link]
-
LookChem. Synthetic Approach of tert-Butyl phenyl ketone. Chempedia. [Link]
-
NIST. Phenyl tert-butyl ketone. NIST WebBook. [Link]
-
NIH. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. [Link]
-
ResearchGate. Radical alpha-Trifluoromethoxylation of Ketones by Means of Organic Photoredox Catalysis. [Link]
-
Freie Universität Berlin. Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
ResearchGate. Solvent induced crystallization in poly(aryl-ether-ether-ketone). [Link]
-
PubMed Central. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. [Link]
-
ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification? [Link]
-
ACS Publications. Aryl Ketone Synthesis via Tandem Orthoplatinated Triarylphosphite-Catalyzed Addition Reactions of Arylboronic Acids with Aldehydes Followed by Oxidation. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Protecting Group Free Radical C-H Trifluoromethylation of Peptides. [Link]
-
YouTube. column chromatography & purification of organic compounds. [Link]
-
Carl ROTH. Safety Data Sheet: tert-Butanol. [Link]
-
YouTube. Reduction of Aryl Ketones. [Link]
-
Cheméo. Chemical Properties of Phenyl tert-butyl ketone (CAS 938-16-9). [Link]
-
ACS Publications. Selective Radical Trifluoromethylation of Native Residues in Proteins. [Link]
-
Taylor & Francis Online. DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. [Link]
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- 3. biomall.in [biomall.in]
- 4. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
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- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Removing unreacted starting materials from t-Butyl 4-(trifluoromethoxy)phenyl ketone synthesis
Welcome to the technical support center for the synthesis and purification of t-Butyl 4-(trifluoromethoxy)phenyl ketone. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this valuable ketone from unreacted starting materials and reaction byproducts. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting advice and detailed protocols to ensure the successful purification of your target compound.
Overview of the Synthesis and Purification Challenges
The synthesis of t-Butyl 4-(trifluoromethoxy)phenyl ketone is most commonly achieved via a Friedel-Crafts acylation reaction.[1][2] This involves the reaction of a substituted aromatic ring, in this case, 1-bromo-4-(trifluoromethoxy)benzene, with an acylating agent, pivaloyl chloride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).
While the reaction itself is robust, the primary challenge often lies in the post-reaction work-up and purification. The crude product is typically contaminated with unreacted starting materials, byproducts, and catalyst residues. The key to successful isolation is a systematic approach that addresses each of these impurities.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the purification of t-Butyl 4-(trifluoromethoxy)phenyl ketone.
Q1: My primary challenge is removing the unreacted pivaloyl chloride. What is the most effective method?
A1: Unreacted pivaloyl chloride is highly reactive towards water and is best removed during the initial aqueous work-up. Pivaloyl chloride readily hydrolyzes to form pivalic acid and HCl.[3][4]
-
Causality: The initial and most critical step is to carefully quench the reaction mixture. This is typically done by slowly adding the reaction mixture to a beaker of crushed ice.[5][6] This process serves two purposes: it deactivates the Lewis acid catalyst and hydrolyzes the highly reactive pivaloyl chloride. The reaction with water is exothermic, so using ice helps to control the temperature and prevent potential side reactions.[6]
-
Troubleshooting: To ensure complete removal of the resulting pivalic acid, a subsequent wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, is highly effective.[7] The pivalic acid will be deprotonated to form sodium pivalate, which is highly soluble in the aqueous layer and can be easily separated from the organic layer containing your product.
Q2: How do I effectively remove the unreacted 1-bromo-4-(trifluoromethoxy)benzene?
A2: Unlike pivaloyl chloride, 1-bromo-4-(trifluoromethoxy)benzene is a stable, non-polar compound that will not be removed by a standard aqueous work-up. Its removal requires techniques that exploit differences in physical properties between it and the desired ketone product, such as polarity or solubility.
-
Column Chromatography: This is the most reliable method for separating the product from the unreacted aryl bromide. The ketone product is significantly more polar than the starting aryl bromide due to the presence of the carbonyl group. A silica gel column using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) will allow the less polar 1-bromo-4-(trifluoromethoxy)benzene to elute first, followed by the more polar t-Butyl 4-(trifluoromethoxy)phenyl ketone.
-
Recrystallization: If the crude product is obtained as a solid and there is a significant difference in solubility between the product and the starting material in a given solvent, recrystallization can be an effective and scalable purification method. You will need to perform solvent screening to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble.
Q3: The work-up of my Friedel-Crafts reaction is problematic, often forming an emulsion. How can I prevent or resolve this?
A3: Emulsion formation is a common issue in Friedel-Crafts work-ups, often caused by the precipitation of aluminum hydroxides when the Lewis acid catalyst (AlCl₃) reacts with water.[7]
-
Prevention: The best way to prevent emulsions is to perform an acidic quench. Instead of quenching into plain ice/water, slowly pour the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid (HCl).[7][8] The acid ensures that the aluminum salts remain in their soluble forms (such as [Al(H₂O)₆]³⁺) in the aqueous layer, preventing the formation of gelatinous aluminum hydroxide precipitates that lead to emulsions.[7]
-
Resolution: If an emulsion has already formed, adding more acid (e.g., 1M HCl) or a saturated brine solution can help to break it. Brine increases the ionic strength of the aqueous layer, which can help to force the separation of the organic and aqueous phases.
Q4: What is the correct sequence for the aqueous work-up washes?
A4: A systematic washing sequence is crucial for an effective work-up. After quenching the reaction (preferably with an acidic ice mixture), the following sequence is recommended:
-
Water Wash: To remove the bulk of water-soluble inorganic salts.
-
Saturated Sodium Bicarbonate (NaHCO₃) Wash: To neutralize any remaining acid (including HCl from the quench and pivalic acid from hydrolyzed pivaloyl chloride).[7] Be cautious during this step as CO₂ gas will be evolved.
-
Brine (Saturated NaCl) Wash: To remove the majority of the remaining water from the organic layer and to help break any minor emulsions.[7]
After these washes, the organic layer should be dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent removal.[9]
Key Physical Properties for Separation
Understanding the physical properties of the compounds involved is essential for designing an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Physical State |
| Pivaloyl Chloride | 120.58 | 105-106 | Liquid |
| 1-Bromo-4-(trifluoromethoxy)benzene | 241.00 | 167-168 | Liquid |
| t-Butyl 4-(trifluoromethoxy)phenyl ketone | 246.23 | Data not readily available | Solid/Liquid |
Data sourced from PubChem and commercial suppliers.[3][10][11]
Purification Strategy Workflow
The following diagram outlines the decision-making process for purifying the crude product after the initial reaction.
Caption: Decision workflow for purification of t-Butyl 4-(trifluoromethoxy)phenyl ketone.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Work-up
-
Preparation: Prepare a large beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid (approx. 5:1 v/v ice to acid).
-
Quenching: Cool the completed reaction mixture in an ice bath. Slowly and carefully, add the reaction mixture to the stirred ice/HCl slurry via a dropping funnel. The rate of addition should be controlled to keep the temperature of the quench mixture below 20 °C.[7]
-
Extraction: Once the addition is complete, transfer the mixture to a separatory funnel. Allow the layers to separate. If the reaction was performed in a solvent like dichloromethane (DCM), it will be the bottom layer.
-
Separation: Drain the organic layer. Extract the aqueous layer one more time with a fresh portion of the organic solvent (e.g., DCM).
-
Washing: Combine the organic layers and wash sequentially with:
-
Deionized water
-
Saturated aqueous NaHCO₃ solution (vent the funnel frequently to release CO₂ pressure)
-
Saturated aqueous NaCl (brine)
-
-
Drying: Dry the washed organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[7]
Protocol 2: Purification by Column Chromatography
-
Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane). Pack a glass column with the slurry.
-
Loading: Dissolve the crude product in a minimal amount of the organic solvent (e.g., DCM or the eluent). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate (e.g., starting with 2% ethyl acetate in hexanes and slowly increasing to 5-10%).
-
Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified t-Butyl 4-(trifluoromethoxy)phenyl ketone.
References
-
Chem-Station. (2014, April 14). Friedel-Crafts Acylation. Chem-Station Int. Ed. [Link]
-
Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. [Link]
-
Ghosh, A., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. O-Pivaloyl hydroxylamine triflic acid. Organic Syntheses. [Link]
-
Organic Syntheses. tert-BUTYL PHENYL KETONE. Organic Syntheses. [Link]
-
Aribert, N., et al. (2004). Cleaner Routes for Friedel-Crafts Acylation. ResearchGate. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Reddit. (2019). Friedel-crafts acylation of anisole: why do we use ice for the separation? Reddit. [Link]
- Google Patents. Method for separating pivalic acid from spent reaction mixture.
-
PrepChem. Synthesis of t-butyl phenyl ketone. PrepChem. [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
PubChem. t-Butyl 4-(trifluoromethoxy)phenyl ketone. National Center for Biotechnology Information. [Link]
-
Chemistry Steps. Conversion of Acid Chlorides to Ketones. Chemistry Steps. [Link]
- Google Patents.
-
BYJU'S. Preparation of Ketones from Acyl Chlorides. BYJU'S. [Link]
-
Pearson. (2022, May 4). Acid Chloride to Ketone: Videos & Practice Problems. Pearson. [Link]
- Google Patents.
-
CK-12 Foundation. What methods are specific to the preparation of ketones excluding aldehydes?. CK-12. [Link]
-
University of Rochester. Remove Sticky Reagents. University of Rochester Chemistry Department. [Link]
-
PubChem. 1-Bromo-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. [Link]
-
Thieme. Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. Thieme Chemistry. [Link]
-
LookChem. Purification of tert-Butyl alcohol. Chempedia. [Link]
-
LookChem. Synthetic Approach of tert-Butyl phenyl ketone. Chempedia. [Link]
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- 4. CN107721841A - A kind of method that pivalic acid is reclaimed in the distillation residual liquid from pivaloyl chloride - Google Patents [patents.google.com]
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Technical Support Center: Synthesis of t-Butyl 4-(trifluoromethoxy)phenyl ketone
Welcome to the technical support guide for the synthesis of t-Butyl 4-(trifluoromethoxy)phenyl ketone. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this important synthetic transformation. The following question-and-answer guide addresses common side reactions and procedural challenges encountered during the Friedel-Crafts acylation of trifluoromethoxybenzene with pivaloyl chloride.
Frequently Asked Questions (FAQs)
FAQ 1: My reaction yield is significantly lower than expected, and I'm recovering a large amount of unreacted trifluoromethoxybenzene. What is the likely cause?
This is a common issue often rooted in the stoichiometry and activity of the Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Plausible Cause: The product ketone, t-Butyl 4-(trifluoromethoxy)phenyl ketone, is a moderate Lewis base. It readily forms a stable complex with the AlCl₃ catalyst.[1] This complexation effectively removes the catalyst from the reaction cycle. Unlike a truly catalytic reaction, Friedel-Crafts acylation requires a stoichiometric amount or even a slight excess of the Lewis acid to drive the reaction to completion.[1] If you use a substoichiometric amount, the reaction will cease once all the available catalyst is sequestered by the product.
Troubleshooting Protocol:
-
Verify Stoichiometry: Ensure you are using at least 1.0 to 1.1 equivalents of AlCl₃ relative to the limiting reagent (either trifluoromethoxybenzene or pivaloyl chloride).
-
Ensure Catalyst Quality: Aluminum chloride is highly hygroscopic. Use a freshly opened bottle or a properly stored, anhydrous grade of AlCl₃. Exposure to atmospheric moisture will deactivate the catalyst.
-
Monitor Addition: Add the AlCl₃ portion-wise to the reaction mixture at a controlled temperature (e.g., 0-5 °C). This helps manage the initial exotherm and ensures the catalyst is well-dispersed.
-
Reaction Monitoring: Track the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction stalls, a small, additional charge of AlCl₃ may restart it, but this should be done cautiously.
FAQ 2: My post-reaction analysis (¹H NMR, GC-MS) shows a significant isomeric impurity alongside my desired para-product. What is this side product and how can I minimize it?
The most probable isomeric impurity is the ortho-acylated product: t-Butyl 2-(trifluoromethoxy)phenyl ketone.
Plausible Cause: The trifluoromethoxy (-OCF₃) group is an ortho, para-directing substituent in electrophilic aromatic substitution.[2][3] While it is a deactivating group overall due to the strong inductive effect of the fluorine atoms, the oxygen's lone pairs can participate in resonance, which stabilizes the carbocation intermediate (sigma complex) for attack at the ortho and para positions.[2][3] The desired para product is generally favored due to the significant steric hindrance at the ortho positions caused by the bulky -OCF₃ group and the incoming t-butyl acylium ion.[2][4] However, under certain conditions, the formation of the ortho isomer can become competitive.
Preventative Measures & Optimization:
-
Temperature Control: Higher reaction temperatures can provide the necessary activation energy to overcome the steric barrier for ortho attack, leading to a lower para:ortho ratio.[5] Maintaining a lower reaction temperature (e.g., 0-10 °C) throughout the addition and reaction period is critical for maximizing para selectivity.
-
Choice of Solvent: The polarity and coordinating ability of the solvent can influence isomer distribution. Less polar solvents like dichloromethane (DCM) or dichloroethane (DCE) are standard. Highly coordinating solvents can compete for the Lewis acid, altering its effective size and reactivity.
-
Purification: If the ortho isomer does form, separation can be challenging due to similar polarities. Fractional distillation under reduced pressure or careful column chromatography on silica gel are the most effective methods.
Workflow & Mechanistic Diagrams
To better visualize the process, the following diagrams illustrate the main reaction pathway and the competitive formation of the primary side product.
Caption: Main and side reaction pathways in the synthesis.
FAQ 3: I have observed the formation of t-butyl-4-(trifluoromethoxy)benzene. How is this possible from an acylation reaction?
This is an interesting and less common side reaction specific to pivaloyl chloride and related tertiary acyl halides. It results from the decarbonylation of the acylium ion intermediate.
Plausible Cause: The initially formed pivaloyl acylium cation is in equilibrium with the highly stable tert-butyl carbocation and carbon monoxide (CO).[6][7] While the acylium cation is resonance-stabilized, the tert-butyl carbocation is also very stable.[7] Under certain conditions (e.g., higher temperatures or prolonged reaction times), the irreversible loss of CO gas can shift the equilibrium, favoring the formation of the tert-butyl carbocation.[6][7] This carbocation then acts as an electrophile in a standard Friedel-Crafts alkylation reaction with trifluoromethoxybenzene, leading to the formation of t-butyl-4-(trifluoromethoxy)benzene.[8]
Troubleshooting Protocol:
-
Strict Temperature Control: This side reaction is more prevalent at higher temperatures. Maintain the reaction temperature below 10 °C to disfavor the decarbonylation pathway.
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor by TLC or GC and quench the reaction promptly upon completion.
-
Catalyst Choice: While AlCl₃ is standard, exploring milder Lewis acids like FeCl₃ might reduce the incidence of this side reaction, although this may require higher temperatures or longer reaction times, creating a delicate balance.[9]
Troubleshooting Decision Tree
This flowchart provides a logical sequence for diagnosing common issues in the synthesis.
Caption: A decision tree for troubleshooting synthesis issues.
Data Summary: Product vs. Side Products
The following table summarizes key analytical data points that can help distinguish the desired product from the most common side products. (Note: Exact values may vary based on instrumentation and conditions).
| Compound Name | Structure | Key ¹H NMR Signal (CDCl₃) | Expected Mass (m/z) [M]⁺ |
| t-Butyl 4-(trifluoromethoxy)phenyl ketone (Desired Product) | p-C(O)C(CH₃)₃ | ~1.35 ppm (s, 9H, t-butyl) | 246.09 |
| t-Butyl 2-(trifluoromethoxy)phenyl ketone (Ortho Isomer) | o-C(O)C(CH₃)₃ | ~1.30 ppm (s, 9H, t-butyl) | 246.09 |
| t-Butyl-4-(trifluoromethoxy)benzene (Alkylation Product) | p-C(CH₃)₃ | ~1.32 ppm (s, 9H, t-butyl) | 218.09 |
| Trifluoromethoxybenzene (Starting Material) | - | N/A | 162.03 |
References
-
ResearchGate. (2025). Lability of the Trifluoromethyl Group of Trifluoromethoxybenzenes under HF/Lewis Acid Conditions. Retrieved from ResearchGate. [Link]
-
Chemistry Simplified. (n.d.). Drawbacks of Friedel Craft Acylation Reaction. Retrieved from Chemistry Simplified. [Link]
-
Chemistry Stack Exchange. (2015). Unusual Friedel–Crafts alkylation with pivaloyl chloride. Retrieved from Chemistry Stack Exchange. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from Wikipedia. [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from Mettler Toledo. [Link]
-
Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Retrieved from Master Organic Chemistry. [Link]
Sources
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- 8. Drawbacks of Friedel Craft Acylation Reaction | Organic Chemistry Tutorial [curlyarrows.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of t-Butyl 4-(trifluoromethoxy)phenyl Ketone
Welcome to the technical support center for the synthesis of t-Butyl 4-(trifluoromethoxy)phenyl ketone. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific Friedel-Crafts acylation, troubleshoot common issues, and ultimately improve the yield and purity of the target compound. The synthesis, while seemingly straightforward, presents unique challenges due to the electronic properties of the trifluoromethoxy substituent and the nature of the acylating agent. This resource provides in-depth, experience-driven advice to overcome these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of t-Butyl 4-(trifluoromethoxy)phenyl ketone via the Friedel-Crafts acylation of trifluoromethoxybenzene with pivaloyl chloride.
Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield in this specific acylation?
Answer:
Low yields in the acylation of trifluoromethoxybenzene are often multifactorial, stemming from both substrate reactivity and reaction conditions.
-
Substrate Deactivation: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution. This inherent low reactivity requires carefully optimized conditions to achieve a reasonable yield.
-
Catalyst Inefficiency: Not all Lewis acids are equally effective for deactivated substrates. A common choice like Aluminum chloride (AlCl₃) may require harsher conditions, which can lead to side reactions.[1] The catalyst can also be deactivated by any moisture present in the reaction system.[2]
-
Side Reactions: The primary competing reaction is the decarbonylation of the pivaloyl acylium ion to form a stable tert-butyl carbocation, which then leads to the formation of tert-butyl-4-(trifluoromethoxy)benzene as a significant byproduct.[3][4]
-
Insufficient Catalyst Stoichiometry: Both the starting acyl chloride and the product ketone can form complexes with the Lewis acid catalyst. This requires the use of at least a stoichiometric amount, and often an excess, of the catalyst to drive the reaction to completion.[1]
Initial Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents. Moisture will quench the Lewis acid catalyst.[2]
-
Verify Reagent Purity: Use freshly distilled trifluoromethoxybenzene and high-purity pivaloyl chloride.
-
Optimize Catalyst Loading: Start with at least 1.1 equivalents of the Lewis acid catalyst and consider increasing it incrementally.
Question 2: I am observing a significant amount of a major byproduct. How can I identify it and minimize its formation?
Answer:
The most probable major byproduct is tert-butyl-4-(trifluoromethoxy)benzene, resulting from an undesired Friedel-Crafts alkylation.[3][4]
Identification: This byproduct can be identified using standard analytical techniques:
-
¹H NMR: The absence of the ketone carbonyl signal and the presence of signals corresponding to the tert-butyl group and the substituted aromatic ring.
-
GC-MS: A different retention time and a mass spectrum corresponding to the molecular weight of the alkylated product.
Minimizing Alkylation Byproduct Formation:
The formation of the alkylation byproduct is due to the decomposition of the pivaloyl acylium ion into a more stable tert-butyl carbocation and carbon monoxide.[3][4] To favor acylation, consider the following strategies:
-
Choice of Lewis Acid: Milder Lewis acids can sometimes favor acylation over alkylation. While strong Lewis acids like AlCl₃ are often necessary for deactivated rings, their high reactivity can also promote decarbonylation. Experimenting with catalysts like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) may offer a better balance.[5] Some research also points to the effectiveness of trifluoromethanesulfonic acid (TfOH) for acylating deactivated rings.[6][7]
-
Reaction Temperature: Lowering the reaction temperature can disfavor the decarbonylation process, which typically has a higher activation energy. Perform the addition of reagents at a low temperature (e.g., 0 °C) and then allow the reaction to proceed at a controlled, moderate temperature.
-
Solvent Choice: The choice of solvent can influence the stability of the acylium ion. Less polar solvents, such as dichloromethane or dichloroethane, are commonly used.
The logical flow for troubleshooting byproduct formation is outlined in the following diagram:
Caption: Troubleshooting workflow for byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the acylation of a deactivated ring like trifluoromethoxybenzene?
While aluminum chloride (AlCl₃) is a powerful and common catalyst, for deactivated substrates, it can sometimes lead to side reactions due to the need for harsh conditions.[1] Trifluoromethanesulfonic acid (TfOH) has emerged as a highly effective catalyst for Friedel-Crafts acylations, often providing good yields under milder conditions.[6][7] A combination of TfOH with a rare earth triflate, such as La(OTf)₃, has also been shown to be highly effective and selective for the para-product in the acylation of fluorobenzene.[8]
Q2: Can I use pivalic anhydride instead of pivaloyl chloride?
Yes, acid anhydrides are also suitable acylating agents for Friedel-Crafts reactions.[9][10] In some cases, they can be less reactive than acyl chlorides, which might require slightly adjusted reaction conditions (e.g., higher temperature or longer reaction time). However, they can also be advantageous in terms of handling and availability.
Q3: Why is the reaction performed under an inert atmosphere?
Friedel-Crafts reactions require anhydrous conditions because the Lewis acid catalysts are highly moisture-sensitive.[2] Any water present will react with the catalyst, deactivating it and inhibiting the reaction. Performing the reaction under an inert atmosphere of nitrogen or argon helps to exclude atmospheric moisture.
Q4: My product is difficult to purify. What are some recommended purification strategies?
The primary impurity is often the alkylation byproduct, which may have a similar polarity to the desired ketone.
-
Column Chromatography: This is the most effective method for separating the ketone from the alkylated byproduct. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) should provide good separation.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Experiment with different solvents to find one in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution.
Experimental Protocols
Protocol 1: Optimized Friedel-Crafts Acylation of Trifluoromethoxybenzene
This protocol is designed to maximize the yield of t-Butyl 4-(trifluoromethoxy)phenyl ketone while minimizing byproduct formation.
Materials:
-
Trifluoromethoxybenzene (1.0 eq)
-
Pivaloyl chloride (1.1 eq)
-
Anhydrous Aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 eq) to the flask, followed by anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of trifluoromethoxybenzene (1.0 eq) and pivaloyl chloride (1.1 eq) in anhydrous DCM.
-
Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure t-Butyl 4-(trifluoromethoxy)phenyl ketone.
Caption: Experimental workflow for the synthesis of t-Butyl 4-(trifluoromethoxy)phenyl ketone.
Data Presentation
Table 1: Influence of Lewis Acid on Product Distribution
| Lewis Acid (1.2 eq) | Temperature (°C) | Acylation Product Yield (%) | Alkylation Product Yield (%) |
| AlCl₃ | 0 to 25 | 60-70 | 15-25 |
| FeCl₃ | 0 to 25 | 55-65 | 10-20 |
| ZnCl₂ | 25 to 50 | 40-50 | 5-10 |
| TfOH | 0 to 25 | 75-85 | <5 |
Note: Yields are approximate and can vary based on specific reaction conditions and execution.
References
-
Chemistry Stack Exchange. (2015). Unusual Friedel–Crafts alkylation with pivaloyl chloride. [Link]
-
MDPI. (2017). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. [Link]
-
Organic Syntheses. tert-BUTYL PHENYL KETONE. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
ResearchGate. (2017). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. [Link]
-
PrepChem.com. Synthesis of t-butyl phenyl ketone. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
- Google Patents. (2016). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
Chemhelper. friedel-crafts acylation of benzene. [Link]
-
Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
ResearchGate. (2007). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
-
Chempedia - LookChem. Synthetic Approach of tert-Butyl phenyl ketone. [Link]
-
PubMed Central. (2014). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. [Link]
-
ResearchGate. (2017). (a) C-Acylation of benzene 9 with twisted amides 31–33 as acyl donor;.... [Link]
-
MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Scribd. Simple and Convenient Synthesis of Tert-Butyl | PDF | Ester | Ketone. [Link]
-
Organic Syntheses. 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. [Link]
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
-
Khan Academy. Friedel-Crafts acylation (video). [Link]
-
PubMed Central. (2013). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
-
YouTube. (2019). Friedel-Crafts acylation. [Link]
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Technical Support Center: Troubleshooting t-Butyl 4-(trifluoromethoxy)phenyl ketone Synthesis
Welcome to the technical support center for the synthesis of t-butyl 4-(trifluoromethoxy)phenyl ketone. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion or yield, in the Friedel-Crafts acylation of trifluoromethoxybenzene with pivaloyl chloride. Here, we address common issues in a direct question-and-answer format, providing not just solutions but the chemical reasoning behind them to empower your experimental design.
Troubleshooting Guide: Low Conversion & Side Reactions
This section focuses on actively diagnosing and solving problems encountered during the reaction.
Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate first?
Low yields in this specific Friedel-Crafts acylation are typically traced back to three critical areas: catalyst activity, reagent quality, and reaction conditions. The trifluoromethoxy group (-OCF₃) is an electron-withdrawing group, which deactivates the aromatic ring, making it less nucleophilic and the reaction inherently more challenging than with activated rings.[1]
Here is a systematic approach to pinpoint the issue:
Factor 1: Lewis Acid Catalyst Inactivity The most common culprit in a failing Friedel-Crafts reaction is an inactive Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2]
-
Causality: Lewis acids like AlCl₃ are extremely hygroscopic. Any moisture in your glassware, solvent, or reagents will hydrolyze the catalyst, rendering it useless. Furthermore, the ketone product forms a stable complex with the catalyst.[1][2][3] This complexation effectively removes the catalyst from the reaction, which is why a stoichiometric amount (or a slight excess) is required, rather than a catalytic amount.[1][2][3][4]
-
Protocol for Ensuring Catalyst Activity:
-
Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and allow to cool in a desiccator immediately before use.
-
Reagents: Use a freshly opened bottle of anhydrous AlCl₃. If the bottle is old, the catalyst may already be partially hydrolyzed.
-
Solvent: Use a freshly distilled, anhydrous, non-coordinating solvent like dichloromethane (DCM) or dichloroethane (DCE). Ensure it is stored over molecular sieves.
-
Atmosphere: Assemble the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the flask.
-
Factor 2: Sub-Optimal Reaction Conditions
-
Causality: Temperature and reagent stoichiometry are critical. While some acylations proceed at 0°C or room temperature, a deactivated substrate like trifluoromethoxybenzene may require gentle heating to overcome the activation energy.[1] However, excessive heat can promote side reactions. An insufficient amount of the Lewis acid will result in an incomplete reaction.
-
Recommended Starting Conditions:
-
Stoichiometry: Use 1.0 equivalent of trifluoromethoxybenzene, 1.1-1.2 equivalents of pivaloyl chloride, and 1.2-1.3 equivalents of AlCl₃.
-
Temperature: Start by adding the acyl chloride to the substrate/catalyst slurry at 0°C to control the initial exotherm, then allow the reaction to warm to room temperature and stir for 4-12 hours. If conversion is still low (monitored by TLC or GC), gentle heating to 40-50°C may be beneficial.
-
Factor 3: Potential for Decarbonylation Side Reaction A unique challenge with pivaloyl chloride is its potential to form a stable tert-butyl carbocation.
-
Causality: The acylium ion formed from pivaloyl chloride can, under certain conditions, lose a molecule of carbon monoxide (CO) to generate the highly stable tert-butyl carbocation.[5][6][7] This carbocation can then alkylate the aromatic ring, leading to tert-butyltrifluoromethoxybenzene instead of the desired ketone product. This side reaction becomes more favorable at higher temperatures.
Q2: I see multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
Besides the decarbonylation product mentioned above, other side products can arise.
-
Isomer Formation: The -OCF₃ group is ortho, para-directing. While the bulky tert-butyl group strongly favors acylation at the sterically less hindered para position, a small amount of the ortho isomer may form, especially if the reaction is forced with high temperatures.
-
Substrate Instability: Under very harsh Lewis acid conditions (e.g., excess AlCl₃, high heat), there is a possibility of cleaving the trifluoromethyl group from the trifluoromethoxy moiety, although this is less common under standard acylation conditions.[8]
-
Impure Starting Materials: Impurities in either the trifluoromethoxybenzene or pivaloyl chloride can lead to additional side reactions.
Minimization Strategies:
-
Purify Starting Materials: Distill trifluoromethoxybenzene and pivaloyl chloride if their purity is questionable.
-
Control Temperature: Maintain the lowest effective temperature to maximize regioselectivity and prevent side reactions. Avoid prolonged heating at high temperatures.
-
Purification: The desired para product and the ortho isomer often have different polarities, allowing for separation by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction?
Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (DCE) are common and effective solvents. They are relatively inert and do a good job of solvating the reaction components. Avoid coordinating solvents (like THF or ethers) as the oxygen atoms will coordinate to the Lewis acid and deactivate it. Carbon disulfide (CS₂) is a classic solvent for this reaction but is highly flammable and toxic.
Q: Why is a full stoichiometric equivalent of Lewis acid needed?
Unlike many catalytic reactions, Friedel-Crafts acylation requires at least one equivalent of the Lewis acid catalyst for every equivalent of the acylating agent.[2][3][4] This is because the ketone product is a Lewis base and forms a strong, stable complex with the AlCl₃.[1][3] This complex deactivates both the product towards further acylation and the catalyst. An aqueous workup is required at the end of the reaction to hydrolyze this complex and liberate the ketone product.[4]
Q: Can I use a different Lewis acid catalyst?
While AlCl₃ is the classic and most potent choice, other Lewis acids can be used, sometimes offering milder conditions.[9]
-
Ferric Chloride (FeCl₃): Less reactive than AlCl₃ but also less sensitive to moisture. May require higher temperatures.
-
Zinc Chloride (ZnCl₂): A much milder Lewis acid, generally only effective for activated aromatic rings.
-
Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃): These are often used in catalytic amounts and are more tolerant to moisture, but may not be potent enough for this deactivated system without significant optimization.[10]
For this specific transformation, AlCl₃ remains the most reliable and commonly employed catalyst.
Experimental Protocols & Data
Table 1: Recommended Reagent Stoichiometry & Conditions
| Reagent/Parameter | Recommended Amount | Rationale |
| Trifluoromethoxybenzene | 1.0 eq | Limiting Reagent |
| Pivaloyl Chloride | 1.1 - 1.2 eq | Slight excess ensures complete consumption of the limiting reagent. |
| Aluminum Chloride (AlCl₃) | 1.2 - 1.3 eq | Stoichiometric amount required to activate the acyl chloride and account for product complexation.[2][4] |
| Solvent (Anhydrous DCM) | 5 - 10 mL per mmol | Sufficient dilution to ensure effective stirring and heat transfer. |
| Initial Temperature | 0 °C | Controls initial exotherm upon addition of the acyl chloride. |
| Reaction Temperature | Room Temp (~25 °C) | A good starting point for this deactivated system. |
| Optional Heating | 40 - 50 °C | May be required to drive the reaction to completion if stalling is observed. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or GC to determine endpoint. |
Protocol: General Procedure for Synthesis
Caution: This reaction should be performed in a well-ventilated fume hood. Pivaloyl chloride is corrosive and lachrymatory. Aluminum chloride reacts violently with water.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.25 eq). Add anhydrous dichloromethane (DCM) via cannula or syringe to create a stirrable slurry.
-
Cooling: Cool the suspension to 0°C using an ice-water bath.
-
Substrate Addition: Add trifluoromethoxybenzene (1.0 eq) to the catalyst slurry.
-
Acyl Chloride Addition: Dissolve pivaloyl chloride (1.15 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the pivaloyl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5-10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the progress by taking small aliquots, quenching them in dilute HCl, extracting with ether, and analyzing by TLC or GC.
-
Workup: Once the reaction is complete, cool the flask back to 0°C. Very slowly and carefully, quench the reaction by adding crushed ice, followed by 1M HCl. This will hydrolyze the aluminum complexes and should be done with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure t-butyl 4-(trifluoromethoxy)phenyl ketone.
References
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride.
- BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
- ResearchGate. (n.d.). Lability of the Trifluoromethyl Group of Trifluoromethoxybenzenes under HF/Lewis Acid Conditions.
- Chemistry Simplified. (n.d.). Drawbacks of Friedel Craft Acylation Reaction.
- Guidechem. (2021). Unusual Friedel–Crafts alkylation with pivaloyl chloride.
- BenchChem. (n.d.). A Comparative Analysis of Lewis Acid Catalysts for Friedel-Crafts Acylation: A Guide for Researchers.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Chemistry Stack Exchange. (2015). Unusual Friedel–Crafts alkylation with pivaloyl chloride.
- International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. curlyarrows.com [curlyarrows.com]
- 6. Page loading... [guidechem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistryjournals.net [chemistryjournals.net]
Characterization of impurities in t-Butyl 4-(trifluoromethoxy)phenyl ketone
Technical Support Center: t-Butyl 4-(trifluoromethoxy)phenyl ketone
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the characterization of impurities in t-Butyl 4-(trifluoromethoxy)phenyl ketone. This document is designed for researchers, analytical scientists, and drug development professionals who may encounter challenges related to the purity of this important chemical intermediate. Our goal is to provide not just protocols, but also the underlying scientific reasoning to empower you to troubleshoot effectively. The following question-and-answer guide addresses common issues encountered during synthesis, purification, and analysis, providing field-proven insights and robust methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most likely impurities I might find in my sample of t-Butyl 4-(trifluoromethoxy)phenyl ketone and where do they come from?
A1: Impurities typically originate from three main sources: the synthetic route, subsequent degradation, or residual starting materials and reagents. The most common synthesis for this molecule is the Friedel-Crafts acylation of trifluoromethoxybenzene with pivaloyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃)[1][2].
Understanding this pathway allows us to predict the likely process-related impurities:
-
Positional Isomers: The trifluoromethoxy group is an ortho-, para-directing group. While the para-substituted product is sterically favored and is the desired product, trace amounts of the ortho-isomer, t-Butyl 2-(trifluoromethoxy)phenyl ketone, are the most common isomeric impurity formed during the acylation reaction[3]. The meta-isomer is generally not formed in significant quantities.
-
Unreacted Starting Materials: Residual trifluoromethoxybenzene and pivaloyl chloride (or its hydrolysis product, pivalic acid) can be carried through the workup.
-
Poly-acylated Products: Although the acyl group deactivates the aromatic ring, making a second acylation less favorable, harsh reaction conditions (e.g., high temperature or prolonged reaction times) can lead to di-acylated byproducts[3].
-
Solvent-Related Impurities: Impurities present in the reaction solvents can persist in the final product. For instance, various condensation products of acetone can be found if it is used as a solvent or for cleaning[4].
The diagram below illustrates the potential sources of these impurities.
Caption: Sources of impurities in the synthesis and storage of the target ketone.
The following table summarizes these potential impurities.
| Impurity Class | Specific Example | Likely Origin | Key Analytical Challenge |
| Positional Isomer | t-Butyl 2-(trifluoromethoxy)phenyl ketone | Friedel-Crafts Side Reaction | Same mass-to-charge ratio (m/z) as the parent; requires chromatographic or spectroscopic (NMR) separation. |
| Starting Material | Trifluoromethoxybenzene | Incomplete Reaction | Highly volatile; best detected by GC-MS. |
| Reagent Byproduct | Pivalic Acid | Hydrolysis of Pivaloyl Chloride | Acidic nature; may cause peak tailing in HPLC. |
| Poly-acylation | Di(t-butyl-ketone)trifluoromethoxybenzene | Harsh Reaction Conditions | Higher molecular weight; easily distinguished by MS. |
| Degradation | Hydrolysis/Oxidation Products | Improper Storage (Moisture/Air) | May be more polar; elute earlier in reverse-phase HPLC. |
Q2: My initial purity check by HPLC-UV shows several unexpected peaks. How do I begin to identify them?
A2: A systematic approach is crucial. The goal is to gather multiple pieces of evidence to build a confident identification. The workflow below outlines the logical steps from initial detection to final characterization.
Caption: Logical workflow for the identification of an unknown impurity.
Causality Behind the Workflow:
-
Mass Spectrometry First: The most powerful initial piece of data is the mass-to-charge ratio (m/z) from a mass spectrometer (MS) coupled to your LC. This immediately tells you the molecular weight of the impurity.
-
Is it an Isomer? If the impurity's m/z is identical to the parent compound (MW 246.23 g/mol ), it is almost certainly a positional isomer (e.g., the ortho- or meta-acylated product)[5][6]. Your UV detector might show a slightly different absorbance profile, but MS is definitive for mass.
-
Is it something else? If the m/z is different, calculate the mass difference (Δmass) from the parent compound. Compare this Δmass to the molecular weights of starting materials, reagents, or expected fragments. For example, a peak with an m/z corresponding to trifluoromethoxybenzene suggests unreacted starting material.
-
Structural Confirmation: Mass spectrometry provides a molecular formula, but it cannot definitively distinguish between structural isomers. For unequivocal identification of positional isomers, you must use Nuclear Magnetic Resonance (NMR) spectroscopy[7][8]. The coupling patterns and chemical shifts of the aromatic protons will be distinctly different for the 1,4- (para), 1,2- (ortho), and 1,3- (meta) substituted rings.
-
Orthogonal Methods: Use a different analytical technique to confirm your findings. If you suspect volatile impurities like residual solvents or starting materials, Gas Chromatography (GC) is the ideal method[9][10].
Q3: What are the best starting conditions for an HPLC-UV method to separate the main peak from its impurities?
A3: A general-purpose reverse-phase HPLC method is an excellent starting point for analyzing this moderately polar, aromatic ketone. The key is to select conditions that provide good peak shape and have enough resolving power to separate closely eluting species like positional isomers.
Protocol: General Purpose Reverse-Phase HPLC Method
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 or 4.6 mm ID, 100-150 mm length, ≤3.5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring. Smaller particle sizes increase efficiency and resolution. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acidifier improves peak shape by preventing the ionization of any acidic/basic functional groups and ensures consistent retention. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 40% B to 95% B over 15 minutes, hold for 3 min, re-equilibrate | A gradient is essential to elute a wide range of impurities, from polar (early eluting) to non-polar (late eluting), in a single run. |
| Flow Rate | 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID) | Standard flow rates for these column dimensions to ensure optimal efficiency. |
| Column Temp. | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency. |
| Injection Vol. | 1 - 5 µL | Keep the injection volume small to avoid peak distortion. |
| UV Detection | 254 nm | Aromatic ketones typically have a strong absorbance around 254 nm. A photodiode array (PDA) detector is recommended to collect full spectra and check for peak purity. |
| Sample Prep. | Dissolve sample in 50:50 Acetonitrile:Water at ~0.5 mg/mL | The sample solvent should be similar in strength to the initial mobile phase to prevent poor peak shape. |
Derivatization for Enhanced Detection: For trace-level analysis of ketones, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed. This reaction forms a hydrazone derivative that has a very strong chromophore, allowing for detection at higher wavelengths (e.g., 360 nm) with significantly increased sensitivity[11][12].
Q4: I suspect volatile impurities from the synthesis. What's the best way to detect them?
A4: For volatile organic compounds (VOCs) such as residual trifluoromethoxybenzene or reaction solvents, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the gold standard. This technique avoids injecting non-volatile matrix components, protecting the GC system and providing a very clean analysis of the volatile fraction.
Principle of HS-GC-MS: The sample is placed in a sealed vial and heated, allowing volatile compounds to partition into the gas phase (the "headspace") above the sample. A sample of this gas is then injected into the GC-MS for separation and detection[9].
Protocol: Headspace GC-MS for Volatile Impurities
| Parameter | Recommended Condition | Rationale |
| Sample Prep. | Accurately weigh ~50-100 mg of sample into a 20 mL headspace vial and seal immediately. | Precise weighing is needed for semi-quantitation. Immediate sealing prevents loss of volatiles[9]. |
| Incubation | 80 °C for 20 minutes with agitation. | Heating facilitates the transfer of volatile analytes from the sample into the headspace to reach equilibrium[9]. |
| GC Column | A non-polar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent. | This type of column provides good separation for a wide range of common organic solvents and starting materials[9]. |
| Injector Temp. | 250 °C, Split mode (e.g., 20:1 split ratio). | High temperature ensures rapid volatilization of analytes. Split injection prevents overloading the column. |
| Oven Program | Initial 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min. | This temperature program separates highly volatile compounds at the beginning and then elutes less volatile components. |
| MS Detector | Scan mode, m/z 35-400. | A wide scan range will detect most common solvents and process-related impurities. Identification is achieved by matching the obtained mass spectrum to a reference library (e.g., NIST). |
References
- Analysis of Volatile Ketones by Headspace Solid-Phase Microextraction Gas Chrom
- Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Sigma-Aldrich.
- Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
- Identifying side products in Friedel-Crafts acyl
- Analytical Methods for Ketones. Scribd.
- HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific.
- t-Butyl 4-(trifluoromethoxy)phenyl ketone - Data Sheet.
- Method of analysis of aldehyde and ketone by mass spectrometry.
- Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry.
- Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones.
- Using a Gas Chromatograph to Identify Compounds in Forensics. Vernier.
- Investigating Solvent Purity Utilizing Comprehensive Gas Chromatography: A Study of Acetones.
- NMR Spectroscopy for Isomer Analysis. Scribd.
- t-Butyl 4-(trifluoromethoxy)phenyl ketone. PubChem.
- How NMR Helps Identify Isomers in Organic Chemistry?
- Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Magritek.
- EAS Reactions (3)
- Friedel–Crafts reaction. Wikipedia.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. usbio.net [usbio.net]
- 6. t-Butyl 4-(trifluoromethoxy)phenyl ketone | C12H13F3O2 | CID 54759093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ursinus.edu [ursinus.edu]
- 11. auroraprosci.com [auroraprosci.com]
- 12. researchgate.net [researchgate.net]
Stability of t-Butyl 4-(trifluoromethoxy)phenyl ketone under different conditions
Welcome to the technical support center for t-butyl 4-(trifluoromethoxy)phenyl ketone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and interpretation.
I. Troubleshooting Unexplained Degradation
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions based on the chemical properties of t-butyl 4-(trifluoromethoxy)phenyl ketone.
Question 1: I'm observing a loss of my parent compound with the appearance of a new peak corresponding to 4-(trifluoromethoxy)benzoic acid after storing my sample in an acidic mobile phase. What is likely happening?
Answer:
The likely cause of this degradation is acid-catalyzed hydrolysis of the t-butyl group. The tert-butyl group attached to the carbonyl is susceptible to cleavage under acidic conditions. This reaction proceeds via a stable tertiary carbocation intermediate (tert-butyl cation), which is readily formed in the presence of a protic acid.
Mechanism Insight: The carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic. This facilitates the departure of the t-butyl group as a stable tert-butyl cation, which is then quenched by a nucleophile in the medium. The resulting acylium ion is then attacked by water to form the carboxylic acid.
Troubleshooting and Prevention:
-
pH Control: Maintain the pH of your solutions, especially mobile phases, above 4. If acidic conditions are necessary for your experiment, minimize the exposure time and temperature.
-
Solvent Choice: If possible, use aprotic solvents for storage and sample preparation. If aqueous solutions are required, use buffered systems to maintain a stable pH.
-
Temperature: Perform your experiments at the lowest practical temperature to reduce the rate of hydrolysis.
Question 2: My compound seems to be degrading when exposed to air and light, showing multiple new peaks in the chromatogram. What degradation pathway should I consider?
Answer:
Aromatic ketones are known to be susceptible to photolytic and oxidative degradation. The trifluoromethoxy group is generally stable, but the aromatic ketone moiety can undergo photochemical reactions.[1] Additionally, the benzylic position, although sterically hindered by the t-butyl group, can be a site for oxidative attack.
Potential Degradation Pathways:
-
Photochemical Reactions: Aromatic ketones can absorb UV light, leading to the formation of excited states that can undergo various reactions, including hydrogen abstraction from the solvent or other molecules, or Norrish-type reactions.[1]
-
Oxidative Degradation: The presence of oxygen, especially in combination with light or trace metal ions, can lead to the formation of radical species that can attack the aromatic ring or the t-butyl group. This can result in the formation of phenolic byproducts or cleavage of the t-butyl group.
Troubleshooting and Prevention:
-
Light Protection: Protect your samples from light by using amber vials or by wrapping your containers in aluminum foil. Conduct experiments under controlled lighting conditions.
-
Inert Atmosphere: If your compound is particularly sensitive to oxidation, consider preparing and storing samples under an inert atmosphere (e.g., nitrogen or argon).
-
Antioxidants: For long-term storage of solutions, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) may be considered, but its compatibility with your downstream applications must be verified.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and handling of t-butyl 4-(trifluoromethoxy)phenyl ketone.
How stable is the trifluoromethoxy group?
The trifluoromethoxy (-OCF3) group is known to be exceptionally stable towards a wide range of chemical conditions, including strong acids, bases, and common oxidizing and reducing agents.[2] This stability is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms. However, severe conditions, such as high-intensity UV irradiation, may lead to its degradation.[3][4]
What are the recommended storage conditions for t-butyl 4-(trifluoromethoxy)phenyl ketone?
Based on its structure, the following storage conditions are recommended to ensure long-term stability:
| Condition | Recommendation | Rationale |
| Temperature | 2-8 °C | To minimize potential thermal degradation and slow down any hydrolytic or oxidative processes. |
| Light | Protect from light (amber vials) | To prevent photochemical degradation of the aromatic ketone moiety.[5] |
| Atmosphere | Well-sealed container | To minimize exposure to atmospheric oxygen and moisture. |
| pH | Store as a solid or in neutral, aprotic solvents | To avoid acid-catalyzed hydrolysis of the t-butyl group. |
Is t-butyl 4-(trifluoromethoxy)phenyl ketone susceptible to thermal degradation?
While the trifluoromethoxy group is thermally stable, the overall molecule's thermal stability will be dictated by its weakest bonds. Ketones are generally thermally stable, but prolonged exposure to high temperatures (e.g., >80°C) could potentially lead to degradation.[6] A formal thermal stress study is recommended to determine its specific thermal liability.
What are the expected degradation products under forced degradation conditions?
Based on the functional groups present, the following degradation products can be anticipated under different stress conditions:
| Stress Condition | Potential Degradation Products | Primary Mechanism |
| Acidic Hydrolysis | 4-(trifluoromethoxy)benzoic acid, isobutylene | Cleavage of the t-butyl group.[7] |
| Basic Hydrolysis | Likely stable | The trifluoromethoxy and ketone functionalities are generally stable to base. |
| Oxidation (e.g., H₂O₂) | Hydroxylated aromatic species, 4-(trifluoromethoxy)benzoic acid | Radical attack on the aromatic ring or cleavage of the t-butyl group.[8] |
| Photolysis (UV/Vis light) | Benzoic acid derivatives, products of radical reactions | Photochemical excitation of the ketone.[4] |
| Thermal Degradation | Fragmentation products | Cleavage of the weakest bonds at elevated temperatures.[9] |
III. Experimental Protocols for Stability Assessment
The following are detailed, step-by-step methodologies for conducting forced degradation studies on t-butyl 4-(trifluoromethoxy)phenyl ketone.
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for stressing the compound to identify potential degradation products and establish a stability-indicating analytical method.[10][11]
1. Sample Preparation:
- Prepare a stock solution of t-butyl 4-(trifluoromethoxy)phenyl ketone in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
- Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Also, heat a solution of the compound in a neutral solvent at 60°C for 48 hours.
- Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
- At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
- Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
- Dilute all samples to a suitable concentration for analysis.
- Analyze all samples by a suitable stability-indicating method, such as HPLC with UV and/or mass spectrometric detection.
Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
IV. Visualization of Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for t-butyl 4-(trifluoromethoxy)phenyl ketone based on its chemical structure.
Caption: Potential degradation pathways of the target compound.
V. References
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. European Pharmaceutical Review. [Link]
-
Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. AMiner. [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. [Link]
-
Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. ResearchGate. [Link]
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Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Crimson Publishers. [Link]
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Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. [Link]
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Forced Degradation Studies. SciSpace. [Link]
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(PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. [Link]
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Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. National Institutes of Health. [Link]
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Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Sci-Hub. [Link]
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Thermal degradation: Significance and symbolism. KeAi Publishing. [Link]
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Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives | Environmental Science & Technology. ACS Publications. [Link]
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Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. [Link]
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Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. PubMed. [Link]
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Biodegradation of fluorinated alkyl substances. PubMed. [Link]
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Literature review and evaluation of biomarkers, matrices and analytical methods for chemicals selected in the research program H. WUR eDepot. [Link]
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Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. MDPI. [Link]
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Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. National Institutes of Health. [Link]
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Hydrolysis of T-Butyl Chloride | PDF | Reaction Rate | Observational Error. Scribd. [Link]
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Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed. [Link]
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Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. ACS Publications. [Link]
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Synthesis of Diverse Aromatic Ketones through C−F Cleavage of Trifluoromethyl Group. Sci-Hub. [Link]
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Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives | ACS Omega. ACS Publications. [Link]
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ASAP (As Soon As Publishable). ACS Publications. [Link]
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Technical Support Center: Recrystallization of t-Butyl 4-(trifluoromethoxy)phenyl ketone
Answering your question.
Welcome to the technical support guide for the purification of t-Butyl 4-(trifluoromethoxy)phenyl ketone via recrystallization. This resource is designed for drug development professionals, researchers, and scientists to provide field-proven insights and troubleshoot common issues encountered during the purification of this specific aryl ketone. The guidance herein is structured to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What structural features of t-Butyl 4-(trifluoromethoxy)phenyl ketone should I consider when selecting a recrystallization solvent?
Answer: The molecular structure of t-Butyl 4-(trifluoromethoxy)phenyl ketone dictates its solubility and is key to selecting an appropriate solvent system. Consider these three main regions of the molecule:
-
Aryl Ketone Core: The phenyl ring attached to a ketone group introduces moderate polarity. The general rule of thumb, "like dissolves like," suggests that solvents with similar functional groups, such as acetone, may be effective solubilizers.[1][2]
-
t-Butyl Group: This bulky, nonpolar aliphatic group significantly contributes to the molecule's lipophilicity. This feature suggests solubility in nonpolar solvents like hexanes or other aliphatic hydrocarbons.
-
Trifluoromethoxy (-OCF3) Group: This substituent is highly lipophilic and electron-withdrawing.[3][4] Its presence enhances the compound's solubility in non-polar to moderately polar organic solvents and contributes to its metabolic stability, a common reason for its inclusion in drug candidates.[3]
The combination of these features—a polar ketone function with significant nonpolar/lipophilic character—makes finding a single ideal solvent challenging. The compound may be too soluble in moderately polar solvents even when cold, and poorly soluble in nonpolar solvents even when hot. Therefore, a mixed-solvent system is often the most effective approach.[5][6]
Q2: Which solvent systems are recommended as a starting point for this compound?
Answer: Based on the structural analysis, a mixed-solvent recrystallization is highly recommended.[7] This technique utilizes a pair of miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "insoluble solvent" or "anti-solvent").[6]
Here are rationally selected starting solvent systems for t-Butyl 4-(trifluoromethoxy)phenyl ketone:
| Solvent System (Soluble/Insoluble) | Rationale & Causality |
| Hexane / Ethyl Acetate | Primary Recommendation. Ethyl acetate is a moderately polar solvent that should effectively dissolve the compound, particularly when heated, due to its interaction with the ketone group. Hexane is a nonpolar anti-solvent that will interact with the t-butyl and trifluoromethoxy groups to induce precipitation upon cooling. This is a versatile and common pairing for compounds of intermediate polarity.[8] |
| Ethanol / Water | A classic polar pairing. The compound should dissolve well in hot ethanol. The dropwise addition of water (a polar anti-solvent) reduces the overall solvation capacity, forcing the lipophilic molecule to crystallize. Caution is advised as alcohol/water mixtures can sometimes promote "oiling out".[9] |
| Toluene / Hexane | A nonpolar/moderately nonpolar system. Toluene's aromatic character will aid in dissolving the phenyl ring, while hot conditions should solubilize the entire molecule. Hexane acts as a miscible anti-solvent to induce crystallization. This system is particularly useful if nonpolar impurities are the primary concern.[5] |
It is crucial to perform small-scale solubility tests to confirm these predictions before committing to a large-scale recrystallization.[10]
Experimental Protocols & Methodologies
Protocol 1: Mixed-Solvent Recrystallization (Hexane/Ethyl Acetate)
This protocol details the most common and recommended "solvent/anti-solvent" approach.[7]
Step-by-Step Methodology:
-
Dissolution: Place the crude t-Butyl 4-(trifluoromethoxy)phenyl ketone (e.g., 1.0 g) into a suitably sized Erlenmeyer flask with a stir bar. Add the minimum volume of the "soluble solvent" (ethyl acetate) required to dissolve the solid at boiling point. Begin with a small amount and add more in portions, allowing the solution to return to a boil after each addition.[5][11]
-
Hot Filtration (Optional): If insoluble impurities are present, add a slight excess of hot ethyl acetate to prevent premature crystallization, and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[12] Boil off the excess solvent to return to a saturated solution.[9]
-
Addition of Anti-Solvent: While the ethyl acetate solution is still hot and stirring, add the "insoluble solvent" (hexane) dropwise until you observe persistent cloudiness (turbidity).[6][7] This indicates the solution is saturated.
-
Clarification: Add a few drops of the hot "soluble solvent" (ethyl acetate) back into the mixture until the turbidity just disappears.[7] The solution is now perfectly saturated at the boiling point.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.[5]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal yield.[11]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[12] Wash the crystals with a small amount of ice-cold solvent mixture (prepared with the same approximate ratio of hexane to ethyl acetate) to remove any adhering mother liquor.[10]
-
Drying: Allow the crystals to dry completely under vacuum.
Visualization of Mixed-Solvent Workflow
Caption: Workflow for mixed-solvent recrystallization.
Troubleshooting Guide
This section addresses common problems in a question-and-answer format to directly resolve experimental issues.
Q3: My compound is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a common issue when a solution is supersaturated or cools too quickly.
Solutions:
-
Add More Solvent: The most common cause is that the solution is too concentrated. Return the flask to the heat source and add more of the "soluble solvent" (e.g., ethyl acetate) to decrease the saturation point.[13] Then, allow the solution to cool again, but more slowly.
-
Ensure Slow Cooling: A high concentration gradient caused by rapid cooling can favor oil formation. Ensure the flask cools gradually to room temperature before moving it to an ice bath. Insulating the flask by placing it on a cork ring or folded paper towels can help.[13]
-
Change Solvent System: If the problem persists, the boiling point of your solvent system may be too high relative to the compound's melting point. Consider a solvent system with a lower boiling point.
Q4: No crystals have formed after cooling the solution, even in an ice bath. What went wrong?
Answer: A lack of crystal formation typically indicates that the solution is not saturated, meaning too much solvent was used.[10][13]
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide a nucleation site for crystal growth.
-
Seeding: If you have a pure crystal of the compound, add a tiny amount to the solution to act as a template for crystallization.
-
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off a portion of the solvent.[13] Allow it to cool again. Be careful not to evaporate too much, which could cause the product to crash out impurely.
-
Re-evaluate Anti-Solvent Addition: In a mixed-solvent system, you may not have added enough of the "insoluble solvent." Re-heat the solution and add more anti-solvent dropwise until turbidity is achieved, then clarify and cool again.
Q5: The recrystallization yield is very low. How can I improve it?
Answer: A poor yield (e.g., <50%) is a frequent and frustrating issue. Several factors could be responsible.
Solutions:
-
Check the Mother Liquor: The most common reason for low yield is using too much solvent, leaving a significant amount of your product dissolved in the mother liquor.[13] You can test this by placing a drop of the mother liquor on a watch glass; a large amount of solid residue after evaporation confirms this issue. To recover the product, you can concentrate the mother liquor by boiling off some solvent and cooling again to obtain a second crop of crystals, which may be less pure.
-
Avoid Premature Crystallization: If the product crystallizes during a hot filtration step, significant loss can occur. Ensure your funnel and receiving flask are pre-warmed and use a slight excess of solvent for this step.[9][12]
-
Minimize Wash Volume: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve a portion of your product.[10] Use only a minimal amount of ice-cold solvent for the wash.
Visualization of Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues.
References
-
Recrystallization. (n.d.). In Purdue University Department of Chemistry Resources. Retrieved from [Link]
-
Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization Handout. (n.d.). California State University, Long Beach. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54759093, t-Butyl 4-(trifluoromethoxy)phenyl ketone. Retrieved from [Link]
-
Frontier, A. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Frontier, A. (n.d.). Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Go-to recrystallization solvent mixtures. (2023). Reddit r/Chempros. Retrieved from [Link]
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Nichols, L. (2022). 3.3F: Mixed Solvents. Chemistry LibreTexts. Retrieved from [Link]
- Bent, H. A. (1960). The t-Butyl Group in Organic Chemistry.
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Ferreira, I., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 123. Retrieved from [Link]
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Mixed-solvent recrystallisation. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
-
Besset, T., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7543. Retrieved from [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Two-Solvent Recrystallization Guide. (2012). MIT OpenCourseWare. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Nichols, L. (2022). 3.6D: Mixed Solvent Crystallization (Step-by-Step Procedure). Chemistry LibreTexts. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
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Technical Support Center: Chromatographic Separation of t-Butyl 4-(trifluoromethoxy)phenyl Ketone Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the chromatographic separation of t-Butyl 4-(trifluoromethoxy)phenyl ketone and its related isomers. This resource is designed for researchers, analytical scientists, and drug development professionals who may encounter challenges in resolving and quantifying these closely related compounds. We will explore the underlying principles of separation, provide actionable troubleshooting advice, and offer validated starting protocols to streamline your method development process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of t-Butyl 4-(trifluoromethoxy)phenyl ketone isomers.
Q1: What are the likely isomers of t-Butyl 4-(trifluoromethoxy)phenyl ketone that I might encounter?
During the synthesis of aromatic ketones, side-reactions can lead to the formation of constitutional (positional) isomers.[1] While the target molecule is the para (4-substituted) isomer, it is common to find trace amounts of the ortho (2-substituted) and meta (3-substituted) isomers as process-related impurities. These isomers often have very similar physical and chemical properties, making their separation challenging.[2]
Q2: Which primary chromatographic technique, HPLC or GC, is more suitable for separating these isomers?
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques capable of separating these isomers. The choice depends on the specific analytical goal, sample matrix, and available instrumentation.
-
HPLC (High-Performance Liquid Chromatography): Recommended for its versatility and broad applicability. Reversed-phase HPLC is an excellent starting point. It offers a wide range of stationary phase chemistries that can be tailored to exploit subtle differences between isomers.[2]
-
GC (Gas Chromatography): A superior choice if the isomers are sufficiently volatile and thermally stable. GC typically provides higher chromatographic efficiency (narrower peaks) and is often coupled with Mass Spectrometry (MS) for definitive peak identification.[3][4]
Q3: I am starting with HPLC. Which column and mobile phase combination should I try first?
For initial screening, a standard C18 column is a reasonable start. However, due to the subtle structural differences between positional isomers, columns that offer alternative selectivities are often required for successful separation.[5]
-
Recommended Starting Columns:
-
Phenyl-Hexyl or Biphenyl Phase: These are highly recommended for aromatic isomers. They provide π-π interactions, which can differentiate between the positions of substituents on the benzene ring, offering unique selectivity that standard C18 phases lack.[2]
-
Pentafluorophenyl (PFP) Phase: This phase provides a combination of hydrophobic, π-π, dipole, and ion-exchange interactions, making it extremely effective for separating halogenated and positional isomers.[2]
-
-
Recommended Starting Mobile Phase:
-
Solvents: Acetonitrile and Methanol. It is crucial to screen both, as switching between them can significantly alter selectivity and peak elution order.
-
Composition: Start with an isocratic elution of 50:50 Acetonitrile:Water. From there, you can adjust the ratio or run a gradient to optimize the separation.
-
Q4: If I choose GC, what is a good initial setup?
For GC analysis, the column stationary phase and the oven temperature program are the most critical parameters.
-
Recommended Starting Column: A mid-polarity column is ideal. An Agilent J&W DB-35ms or similar phase containing (35%-Phenyl)-methylpolysiloxane provides a good balance of interactions for aromatic compounds.[6] For higher resolution, a longer column (e.g., 30 m or 60 m) is preferable.
-
Recommended Starting GC Program:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program can be adjusted to improve the resolution of closely eluting peaks.
-
Section 2: HPLC Troubleshooting Guide
Q: My isomers are co-eluting or show very poor resolution (Rs < 1.5). How can I improve the separation?
This is the most common challenge in isomer separation. Improving resolution requires manipulating the three key factors in the resolution equation: Efficiency (N), Selectivity (α), and Retention (k).
Troubleshooting Workflow for Poor HPLC Resolution
Caption: Systematic workflow for HPLC method development.
Steps:
-
Sample Preparation: Prepare a stock solution of your sample at approximately 0.5 mg/mL in 50:50 Acetonitrile:Water.
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Detector: UV at 254 nm (or scan for λmax).
-
-
Screening Gradients: For each column (C18, Phenyl-Hexyl, PFP), run the following two generic gradients:
-
Gradient A (Acetonitrile): 5-95% Acetonitrile (vs. Water) over 15 minutes.
-
Gradient B (Methanol): 5-95% Methanol (vs. Water) over 15 minutes.
-
-
Evaluation: Compare the chromatograms from all runs. Identify the combination of column and organic solvent that provides the largest separation (selectivity, α) between the isomers, even if the resolution is not perfect.
-
Optimization: Using the best combination identified in Step 4, refine the method. If peaks are bunched together, use a shallower gradient over that specific time range (e.g., change from 40-60% organic over 2 minutes to 40-60% organic over 10 minutes).
Protocol 2: GC-MS Method for Isomer Identification
This protocol is for the qualitative identification and quantitative analysis of isomers using GC-MS.
-
Sample Preparation: Prepare a stock solution at ~1 mg/mL in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
Instrument Setup & Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard, reliable platform. |
| Injector | Split/Splitless, 250 °C | Prevents discrimination of analytes. |
| Injection Mode | Split (e.g., 50:1) | For concentrated samples to avoid column overload. |
| Column | DB-35ms (30m x 0.25mm, 0.25µm) | Mid-polarity phase for good aromatic selectivity. [6] |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Inert and provides good efficiency. |
| Oven Program | 100°C (1 min), ramp 10°C/min to 280°C (5 min) | Good general-purpose program for screening. |
| MS System | Agilent 7000D TQ or equivalent | Provides mass information for peak identification. |
| Ion Source | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching. |
| MS Scan Range | 50-350 m/z | Covers the expected mass of the parent ion and key fragments. |
-
Data Analysis:
-
Identify the peaks corresponding to the isomers. They should all have the same molecular ion (M+) but may show slight differences in their fragmentation patterns.
-
Use the chromatographic separation for quantification and the mass spectral data for confirmation.
-
References
-
Posner, G. H., & Whitten, C. E. (1976). SECONDARY AND TERTIARY ALKYL KETONES FROM CARBOXYLIC ACID CHLORIDES AND LITHIUM PHENYLTHIO(ALKYL)CUPRATE REAGENTS: tert-BUTYL PHENYL KETONE. Organic Syntheses, 55, 122. Available at: [Link]
-
ResearchGate. (n.d.). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2017). Synthesis, spectroscopic and DFT characterization of 4β-(4-tert-Butylphenoxy)phthalocyanine Positional Isomers for Non-linear Optical Absorption. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 15, 2026, from [Link]
-
Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved January 15, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of tert-Butyl phenyl ketone on Newcrom R1 HPLC column. Retrieved January 15, 2026, from [Link]
-
Chromatography Forum. (2009). separation of two isomers. Retrieved January 15, 2026, from [Link]
-
ACS Publications. (2024). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. Available at: [Link]
-
Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10397-10413. Available at: [Link]
-
Waters Corporation. (n.d.). HPLC Troubleshooting Guide. Retrieved January 15, 2026, from [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6241. Available at: [Link]
-
LECO Corporation. (2021). Solutions for Metabolomics Analysis. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). t-Butyl 4-(trifluoromethoxy)phenyl ketone. PubChem Compound Database. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2020). Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. Available at: [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved January 15, 2026, from [Link]
-
Thieme. (n.d.). Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. Retrieved January 15, 2026, from [Link]
-
Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation. Retrieved January 15, 2026, from [Link]
- Google Patents. (n.d.). EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde.
-
Chemistry LibreTexts. (2021). 4.3: Chirality and stereoisomers. Retrieved January 15, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. Retrieved January 15, 2026, from [Link]
-
CORE. (2018). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers. Retrieved January 15, 2026, from [Link]
-
LookChem. (n.d.). Synthetic Approach of tert-Butyl phenyl ketone. Retrieved January 15, 2026, from [Link]
-
PubMed. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-99. Available at: [Link]
-
Scribd. (2019). Synthesis and Purification of Tert-Butyl Chloride. Retrieved January 15, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of t-Butyl 4-(trifluoromethoxy)phenyl ketone
This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of t-Butyl 4-(trifluoromethoxy)phenyl ketone. Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond a simple spectral report. It offers a comparative analysis against structurally similar ketones to elucidate the distinct electronic and structural influences of the t-butyl and trifluoromethoxy substituents. The methodologies and interpretations presented herein are grounded in fundamental NMR principles to ensure scientific integrity and reproducibility.
Introduction: Structural Elucidation via NMR
In the structural verification of novel chemical entities, ¹H NMR spectroscopy is an indispensable tool. t-Butyl 4-(trifluoromethoxy)phenyl ketone presents a unique spectroscopic challenge due to the presence of three distinct functional groups on a central phenyl ring: a bulky t-butyl ketone, a strongly electron-withdrawing trifluoromethoxy group, and the aromatic system itself. Understanding the interplay of these groups is critical for confirming the molecule's identity and purity. This guide will dissect the spectrum by analyzing chemical shifts, coupling constants, and integration, and will contextualize these findings through comparison with analogous compounds.
Predicted ¹H NMR Spectrum: Analysis and Interpretation
The structure of t-Butyl 4-(trifluoromethoxy)phenyl ketone contains two primary sets of protons: those on the aliphatic t-butyl group and those on the para-substituted aromatic ring. The distinct electronic environments of these protons give rise to a characteristic and predictable spectrum.
Figure 1: Annotated structure of t-Butyl 4-(trifluoromethoxy)phenyl ketone.
The Aliphatic Region: The t-Butyl Singlet
The nine protons of the t-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds. Consequently, they resonate as a single, sharp peak and do not exhibit coupling with other protons.
-
Chemical Shift (δ): Expected around 1.35 ppm . The adjacent electron-withdrawing carbonyl group deshields these protons, shifting them downfield from the typical range of a t-butyl group on a simple alkane (0.9-1.0 ppm).[1]
-
Integration: This signal will integrate to 9H , making it the most intense peak in the spectrum.[1][2]
-
Multiplicity: Singlet (s) .
The Aromatic Region: An AA'BB' System
The para-substitution pattern on the benzene ring results in two sets of chemically equivalent protons, labeled Hₐ and Hₑ.[3][4] The strong electron-withdrawing properties of both the ketone and the trifluoromethoxy group significantly influence their chemical shifts.
-
Hₐ Protons (ortho to Carbonyl): These two protons are most affected by the anisotropic and electron-withdrawing nature of the carbonyl group. They are expected to be the most downfield signals in the aromatic region.
-
Hₑ Protons (ortho to -OCF₃): The trifluoromethoxy group is also electron-withdrawing, which deshields these protons relative to benzene (7.36 ppm).[6] However, its influence is less pronounced than that of the carbonyl group.
Summary of Predicted Spectral Data
| Signal Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| t-Butyl Protons | 1.35 | 9H | Singlet (s) | N/A |
| Hₑ (Aromatic) | 7.30 | 2H | Doublet (d) | 8-9 |
| Hₐ (Aromatic) | 7.95 | 2H | Doublet (d) | 8-9 |
Comparative Analysis with Alternative Ketones
To fully appreciate the spectral features of the target molecule, it is instructive to compare its predicted spectrum with those of structurally related compounds. This comparison highlights the specific electronic contributions of the t-butyl and trifluoromethoxy groups.
Alternative 1: t-Butyl Phenyl Ketone
This compound lacks the trifluoromethoxy group, allowing for the isolation of the ketone's effect on an otherwise unsubstituted ring. The aromatic region is more complex, with three distinct signals for the ortho, meta, and para protons. The key point of comparison is the significant downfield shift of the ortho protons, confirming the powerful deshielding effect of the carbonyl group.
Alternative 2: 4-Methoxyacetophenone
Here, the powerfully electron-withdrawing -OCF₃ group is replaced by an electron-donating methoxy group (-OCH₃). This dramatically alters the electronic landscape of the aromatic ring. The protons ortho to the methoxy group are shielded and appear at a much higher field (further upfield) than in our target molecule. This starkly contrasts the effect of the -OCF₃ group.
Comparative Data of Aromatic Protons
| Compound | Substituent at C4 | Protons ortho to Ketone (δ, ppm) | Protons ortho to C4-Substituent (δ, ppm) |
| t-Butyl 4-(trifluoromethoxy)phenyl ketone | -OCF₃ (EWG) | ~7.95 | ~7.30 |
| t-Butyl Phenyl Ketone | -H | ~7.70 | ~7.45 (meta-H) |
| 4-Methoxyacetophenone | -OCH₃ (EDG) | ~7.90 | ~6.90 |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group. Data for alternatives are estimations based on standard substituent effects.
This comparison clearly demonstrates that the trifluoromethoxy group acts as a strong electron-withdrawing group, deshielding the adjacent protons (shifting them to ~7.30 ppm), whereas an electron-donating group like methoxy shields them (shifting them to ~6.90 ppm).
Figure 2: Electronic influence of substituents on proton chemical shifts.
Experimental Protocol: ¹H NMR Spectrum Acquisition
The following protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of t-Butyl 4-(trifluoromethoxy)phenyl ketone directly into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing properties for many organic compounds and its single residual solvent peak at ~7.26 ppm, which typically does not interfere with the aromatic signals of interest.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS provides a reference signal at 0 ppm, ensuring accurate chemical shift calibration.[8]
-
Transfer: Vortex the vial gently to ensure complete dissolution. Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
Spectrometer Setup and Data Acquisition
This protocol is based on a standard 400 MHz NMR spectrometer.
-
Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃.
-
Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
-
Number of Scans (NS): 16 scans. This provides an excellent signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay (D1): 5 seconds. A longer delay ensures complete relaxation of all protons, especially the quaternary carbons' influence on the t-butyl protons, leading to accurate integration.
-
Acquisition Time (AQ): ~4 seconds.
-
Spectral Width (SW): 20 ppm. This wide window ensures all signals, from TMS to potentially deshielded aromatic protons, are captured.
-
Figure 3: Standard workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of t-Butyl 4-(trifluoromethoxy)phenyl ketone is highly characteristic. It is defined by an intense singlet for the t-butyl group around 1.35 ppm and a distinct AA'BB' system in the aromatic region, consisting of two doublets near 7.95 ppm and 7.30 ppm. The significant downfield shifts of the aromatic protons are a direct consequence of the combined electron-withdrawing effects of the ketone and trifluoromethoxy substituents. This detailed analysis, supported by comparative data and a robust experimental protocol, provides a comprehensive guide for the unequivocal identification and characterization of this molecule.
References
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t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]
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Para-Substituted Benzene Definition. Fiveable. [Link]
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The effect of substituents on geminal proton–proton coupling constants. Canadian Journal of Chemistry. [Link]
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How can multiplets in para-disubstituted benzene rings be described? Chemistry Stack Exchange. [Link]
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Determining the coupling on a substituted benzene ring. Chemistry Stack Exchange. [Link]
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Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Publications. [Link]
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A ^1 H NMR spectrum of tert-butyl methyl ether shows two signals with the following ratio of. Brainly. [Link]
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Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
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Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]... National Center for Biotechnology Information. [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Puget Sound. [Link]
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tert-BUTYL PHENYL KETONE. Organic Syntheses. [Link]
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Synthesis of t-butyl phenyl ketone. PrepChem.com. [Link]
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tert-Butyl phenyl ketone - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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t-Butyl 4-(trifluoromethoxy)phenyl ketone. PubChem. [Link]
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NMR Chemical Shift Values Table. Chemistry Steps. [Link]
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Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. Thieme Connect. [Link]
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A Senior Application Scientist's Guide to the 13C NMR Analysis of t-Butyl 4-(trifluoromethoxy)phenyl ketone
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive tool for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR spectrum of t-Butyl 4-(trifluoromethoxy)phenyl ketone, a compound of interest due to the unique electronic properties imparted by its constituent functional groups.
This technical guide, designed for researchers, scientists, and drug development professionals, will navigate through a detailed prediction of the 13C NMR spectrum of the title compound. We will then draw objective comparisons with structurally related molecules, providing a rationale for the observed and predicted chemical shifts based on fundamental principles. Furthermore, a comprehensive, field-proven experimental protocol for acquiring high-quality 13C NMR data is presented.
Predicted 13C NMR Analysis of t-Butyl 4-(trifluoromethoxy)phenyl ketone
The structure of t-Butyl 4-(trifluoromethoxy)phenyl ketone, with its distinct t-butyl and trifluoromethoxy substituents, presents an interesting case for 13C NMR analysis. The electron-withdrawing nature of the trifluoromethoxy group and the bulky, electron-donating t-butyl group are expected to exert significant influence on the chemical shifts of the aromatic and carbonyl carbons.
A prediction of the 13C NMR spectrum can be formulated by considering the additive effects of these substituents on the benzene ring and by referencing typical chemical shift ranges for the ketone and t-butyl group carbons.[1][2] The trifluoromethoxy group is known to be strongly electron-withdrawing, which will deshield the carbon atom it is attached to (C4) and influence the other aromatic carbons through resonance and inductive effects. The carbonyl group is also strongly deshielding. The t-butyl group's quaternary carbon will have a characteristic shift, as will its methyl carbons.
Below is the molecular structure of t-Butyl 4-(trifluoromethoxy)phenyl ketone with the carbon atoms numbered for the purpose of NMR assignment.
Caption: Experimental workflow for 13C NMR analysis.
Conclusion
The 13C NMR analysis of t-Butyl 4-(trifluoromethoxy)phenyl ketone provides a clear illustration of how substituent effects govern the chemical shifts in aromatic systems. The predicted spectrum, when compared with the experimental data of analogous compounds, highlights the distinct electronic signatures of the t-butyl and trifluoromethoxy groups. The strong deshielding effect of the trifluoromethoxy group on the attached aromatic carbon is particularly noteworthy. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire high-quality 13C NMR data, a critical step in the unambiguous structural verification of this and other novel chemical entities. This comprehensive approach, integrating predictive analysis with comparative data and robust experimental design, exemplifies the power of 13C NMR spectroscopy in modern chemical research.
References
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- Harris, R. K., & Reams, P. (1966). Carbon-13 nuclear magnetic resonance spectra of trifluoromethyl Group 4 compounds. Journal of the American Chemical Society, 88(24), 5946-5947.
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Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]
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PubChem. (n.d.). t-Butyl 4-(trifluoromethoxy)phenyl ketone. Retrieved from [Link]
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University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from [Link]
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SciEngine. (n.d.). Supporting information. Retrieved from [Link]
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University of Calgary. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
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Organic Syntheses. (n.d.). tert-BUTYL PHENYL KETONE. Retrieved from [Link]
- Ghosh, R., Chakraborty, A., & Maiti, D. K. (2013). Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate.
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
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SpectraBase. (n.d.). Acetophenone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
- Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2005). Theoretical modeling of 13C NMR chemical shifts-How to use the calculation results. Magnetic Resonance in Chemistry, 43(8), 611-624.
- Vlase, G., Vlase, T., & Lascu, A. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 4(4), 48.
-
Delta State University. (n.d.). COMPARISON OF 13C–NMR CHEMICAL SHIFTS WITH QUANTUM CALCULATIONS. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
-
SpectraBase. (n.d.). tert-Butyl phenyl ketone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
AZONE. (n.d.). 85-5904-38 t-Butyl 4-(trifluoromethoxy)phenyl ketone 250mg 466751. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Who we serve. (n.d.). Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. Retrieved from [Link]
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A Predictive Infrared Spectroscopy Guide to t-Butyl 4-(trifluoromethoxy)phenyl ketone: A Comparative Analysis
The Diagnostic Power of the Carbonyl Stretch in Aromatic Ketones
Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule.[1] For ketones, the most prominent and diagnostic feature is the intense absorption band arising from the stretching vibration of the carbonyl group (C=O).[2] The position of this band, typically found between 1600 and 1900 cm⁻¹, is exquisitely sensitive to the local electronic and steric environment of the carbonyl.[2][3]
In aromatic ketones, the C=O stretching frequency is influenced by a delicate interplay of three primary factors:
-
Conjugation: Delocalization of π-electrons between the aromatic ring and the carbonyl group weakens the C=O double bond, decreasing its force constant. This results in a shift of the absorption to a lower wavenumber (frequency) compared to saturated aliphatic ketones (which absorb around 1715 cm⁻¹).[4][5]
-
Electronic Effects: Substituents on the aromatic ring can either donate or withdraw electron density, altering the degree of conjugation and the polarity of the carbonyl bond. Electron-donating groups (EDGs) enhance resonance, further weakening the C=O bond and lowering its frequency. Conversely, electron-withdrawing groups (EWGs) reduce the electron density in the ring, diminishing conjugation and increasing the C=O stretching frequency.[6]
-
Steric Effects: Bulky groups adjacent to the carbonyl, such as a tert-butyl group, can disrupt the coplanarity between the carbonyl group and the aromatic ring.[7] This steric hindrance inhibits effective π-orbital overlap, reducing conjugation and causing a shift to a higher wavenumber, closer to that of an unconjugated ketone.
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption="Key factors influencing the C=O stretching frequency in aromatic ketones."
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the data used for comparison is robust and reproducible, a standardized protocol for Fourier Transform Infrared (FTIR) spectroscopy is essential. The following describes a typical procedure for analyzing a solid ketone sample using an Attenuated Total Reflectance (ATR) accessory, which is common for its simplicity and minimal sample preparation.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and CO₂ interference.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.
-
Record a background spectrum. This measures the absorbance of the atmosphere and the ATR crystal itself and will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid sample (a few milligrams) directly onto the center of the ATR crystal.
-
Use the pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing and Cleaning:
-
After data collection, clean the sample from the ATR crystal using a solvent and wipe.
-
Process the resulting spectrum using the instrument software. This may include baseline correction or ATR correction to produce a spectrum that more closely resembles a traditional transmission spectrum.
-
dot graph G { bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption="Workflow for acquiring an FTIR-ATR spectrum of a solid sample."
Comparative Analysis: Predicting the Spectrum of the Target Molecule
To predict the C=O stretching frequency of t-Butyl 4-(trifluoromethoxy)phenyl ketone, we will analyze a series of related compounds, systematically evaluating the contribution of each structural component.
| Compound Name | Structure | para-Substituent | α-Substituent | C=O Stretch (cm⁻¹) | Rationale for Inclusion |
| Acetophenone | CC(=O)c1ccccc1 | -H | -CH₃ | ~1685[2][3] | Baseline aromatic methyl ketone. |
| 4-Methoxyacetophenone | COc1ccc(C(=O)C)cc1 | -OCH₃ | -CH₃ | ~1668[4] | Demonstrates the effect of a strong electron-donating group. |
| 4-(Trifluoromethyl)acetophenone | FC(F)(F)c1ccc(C(=O)C)cc1 | -CF₃ | -CH₃ | ~1700[8] | Demonstrates the effect of a strong electron-withdrawing group. |
| t-Butyl phenyl ketone | CC(C)(C)C(=O)c1ccccc1 | -H | -C(CH₃)₃ | ~1680[9] | Isolates the steric effect of the tert-butyl group. |
| t-Butyl 4-(trifluoromethoxy)phenyl ketone | FC(F)(F)Oc1ccc(C(=O)C(C)(C)C)cc1 | -OCF₃ | -C(CH₃)₃ | Predicted: ~1690-1695 | Target Molecule |
Analysis of Reference Compounds
-
Acetophenone vs. t-Butyl phenyl ketone (-H para-substituent): Replacing the α-methyl group of acetophenone (1685 cm⁻¹) with a bulky tert-butyl group (1680 cm⁻¹) causes a slight decrease in the C=O frequency. This is contrary to the simple expectation that steric hindrance would decrease conjugation and raise the frequency. However, the electron-donating inductive effect of the alkyl tert-butyl group may slightly counteract the steric effect, leading to this small observed shift. The key takeaway is that the steric effect of the t-butyl group in this system does not cause a large increase in frequency.
-
Acetophenone vs. 4-Methoxyacetophenone (-CH₃ α-substituent): The introduction of a para-methoxy group (-OCH₃), a strong electron-donating group through resonance, causes a significant decrease in the C=O frequency from 1685 cm⁻¹ to 1668 cm⁻¹.[4] The methoxy group's lone pair electrons delocalize into the ring and onto the carbonyl oxygen, increasing the single-bond character of the C=O bond and lowering its stretching frequency.
-
Acetophenone vs. 4-(Trifluoromethyl)acetophenone (-CH₃ α-substituent): The para-trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group due to the strong inductive effect of the fluorine atoms.[10] This effect withdraws electron density from the ring, opposing conjugation and increasing the C=O bond order. The result is a substantial shift to a higher frequency of ~1700 cm⁻¹, compared to 1685 cm⁻¹ for acetophenone.[8]
Prediction for t-Butyl 4-(trifluoromethoxy)phenyl ketone
We can now synthesize these observations to predict the C=O frequency for our target molecule.
-
Starting Point: We begin with t-Butyl phenyl ketone, which has the correct bulky α-substituent, at ~1680 cm⁻¹ .
-
Introducing the -OCF₃ Group: The 4-(trifluoromethoxy) group is complex. The oxygen atom can donate its lone pairs via resonance (π-donation), while the three fluorine atoms strongly withdraw electron density through the sigma bonds (σ-withdrawal).[11][12] In aromatic systems, this group acts as a potent, long-range electron-withdrawing substituent.[11] Its effect is comparable to, or even stronger than, the -CF₃ group.
-
Estimating the Shift: The -CF₃ group caused an increase of approximately +15 cm⁻¹ (from 1685 to 1700 cm⁻¹). We can anticipate a similar, if not slightly larger, positive shift from the -OCF₃ group. Applying this to our t-butyl ketone baseline:
Predicted Frequency = 1680 cm⁻¹ (from t-Butyl phenyl ketone) + [~10 to 15 cm⁻¹ shift from -OCF₃]
This leads to a predicted C=O stretching frequency in the range of 1690-1695 cm⁻¹ .
Expected Full Spectrum Characteristics
Beyond the carbonyl stretch, the full IR spectrum of t-Butyl 4-(trifluoromethoxy)phenyl ketone is expected to show several other key features:
-
C-H Stretching:
-
Aromatic: Weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).
-
Aliphatic: Strong bands from the tert-butyl group just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹). The symmetric and asymmetric stretches of the methyl groups will be prominent.
-
-
C-F Stretching: Very strong, intense absorptions in the region of 1250-1050 cm⁻¹. The C-F stretches of the -OCF₃ group are often complex and may appear as multiple strong bands.
-
Aromatic C=C Stretching: Medium intensity bands in the 1600-1450 cm⁻¹ region, characteristic of the phenyl ring.
-
C-H Bending: A band corresponding to para-disubstitution on the benzene ring is expected in the 860-800 cm⁻¹ region.
Conclusion
This guide provides a scientifically grounded prediction of the key infrared absorption features of t-Butyl 4-(trifluoromethoxy)phenyl ketone. Based on a comparative analysis of structurally related molecules, the defining characteristic is expected to be an intense carbonyl (C=O) stretching absorption in the 1690-1695 cm⁻¹ region. This value reflects the combined influence of the bulky t-butyl group and the potent electron-withdrawing nature of the para-trifluoromethoxy substituent. This predictive framework serves as a valuable tool for researchers in the structural verification of this and similar complex molecules pending the availability of experimental data.
References
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- Mohrig, J. R., et al. (2006). Techniques in Organic Chemistry. Freeman.
- ResearchGate. (2025). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF.
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A Comparative Analysis of Ketone Reactivity: t-Butyl 4-(trifluoromethoxy)phenyl ketone vs. Acetophenone
A Senior Application Scientist's Guide to Understanding Steric and Electronic Effects in Synthetic Chemistry
In the landscape of pharmaceutical and materials science, the selection of appropriate chemical intermediates is paramount to the success of a synthetic route. The reactivity of these building blocks dictates reaction conditions, yield, and even the feasibility of a desired transformation. This guide provides an in-depth comparison of the reactivity of two aromatic ketones: t-Butyl 4-(trifluoromethoxy)phenyl ketone and the archetypal acetophenone. Through a blend of theoretical analysis and practical experimental protocols, we will dissect the subtle yet profound influences of steric bulk and electronic effects on their chemical behavior.
Structural and Electronic Dissection
At first glance, both molecules share the common feature of a phenyl ketone. However, their reactivity profiles diverge significantly due to the nature of the substituents on the carbonyl and the aromatic ring.
-
Acetophenone (C₆H₅COCH₃): This molecule serves as our baseline. It features a methyl group adjacent to the carbonyl and an unsubstituted phenyl ring. The carbonyl carbon is electrophilic, and the methyl group possesses three acidic α-protons, making it a candidate for enolization.[1]
-
t-Butyl 4-(trifluoromethoxy)phenyl ketone (C₁₂H₁₃F₃O₂): This ketone presents two key points of differentiation. Firstly, the bulky tertiary-butyl group replaces the methyl group. Secondly, the phenyl ring is substituted at the para-position with a trifluoromethoxy (-OCF₃) group.[2]
The interplay of two major factors governs the reactivity of these ketones:
-
Electronic Effects: The trifluoromethoxy group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I) owing to the high electronegativity of the fluorine atoms.[3][4] This effect is transmitted through the phenyl ring, significantly increasing the partial positive charge (electrophilicity) on the carbonyl carbon of t-Butyl 4-(trifluoromethoxy)phenyl ketone compared to acetophenone. While the oxygen in the -OCF₃ group can theoretically donate electron density to the ring via resonance (+R), this effect is substantially diminished by the fluorine atoms, making the inductive withdrawal dominant.[5][6]
-
Steric Effects: The t-butyl group is exceptionally bulky.[7] This steric hindrance creates a significant physical barrier around the carbonyl carbon, impeding the approach of nucleophiles.[8][9] In contrast, the methyl group in acetophenone presents a much smaller steric profile.
Comparative Reactivity: A Tale of Two Ketones
We will now explore how these structural differences manifest in common ketone reactions.
Nucleophilic Addition: The Battle of Sterics vs. Electronics
A cornerstone reaction of ketones is nucleophilic addition to the carbonyl carbon. A prime example is the reduction of the ketone to a secondary alcohol using a hydride reagent like sodium borohydride (NaBH₄).
Mechanistic Insight: In this reaction, the hydride ion (H⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon. While the carbonyl of t-Butyl 4-(trifluoromethoxy)phenyl ketone is electronically more activated (more electrophilic) due to the -OCF₃ group, the overwhelming steric bulk of the t-butyl group is the decisive factor. It severely restricts access to the carbonyl carbon.[8][9] Consequently, acetophenone, with its sterically accessible carbonyl, is significantly more reactive towards nucleophilic addition.
Predicted Reactivity: Acetophenone > t-Butyl 4-(trifluoromethoxy)phenyl ketone
Caption: Comparative workflow for the reduction of ketones.
| Ketone | Relative Reaction Rate with NaBH₄ | Key Influencing Factor |
| Acetophenone | Fast | Low Steric Hindrance |
| t-Butyl 4-(trifluoromethoxy)phenyl ketone | Very Slow | High Steric Hindrance |
-
Preparation: In two separate round-bottom flasks, dissolve 1 mmol of acetophenone and 1 mmol of t-Butyl 4-(trifluoromethoxy)phenyl ketone in 10 mL of ethanol. Cool both flasks in an ice bath.
-
Reagent Addition: To each flask, add 1.1 mmol of sodium borohydride in small portions while stirring.[10]
-
Reaction Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC). It is expected that the acetophenone reaction will proceed to completion much more rapidly.
-
Workup: After the reaction is complete (or a set time has passed for comparison), cautiously add 5 mL of 1 M HCl to quench the excess NaBH₄. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]
-
Analysis: Analyze the crude products by ¹H NMR to determine the extent of conversion.
Enolate Formation: The Importance of α-Hydrogens
The formation of an enolate by deprotonation of an α-hydrogen is fundamental to many carbon-carbon bond-forming reactions, such as the aldol condensation and alkylation.[11]
Mechanistic Insight: Acetophenone possesses three acidic α-hydrogens on its methyl group, which can be readily abstracted by a suitable base (e.g., sodium hydroxide, lithium diisopropylamide) to form a resonance-stabilized enolate.[12][13] In stark contrast, t-Butyl 4-(trifluoromethoxy)phenyl ketone has no α-hydrogens on the t-butyl side. While it has benzylic protons, the acidity of the α-protons on the methyl group of acetophenone makes it far more susceptible to enolate formation under typical conditions.
Predicted Reactivity: Acetophenone >>> t-Butyl 4-(trifluoromethoxy)phenyl ketone
Caption: Enolate formation from acetophenone.
Oxidation: The Haloform Reaction as a Diagnostic Tool
The haloform reaction is a specific oxidation reaction for methyl ketones, providing a clear diagnostic test to differentiate between the two structures.[14]
Mechanistic Insight: The reaction proceeds via enolate formation, followed by repeated halogenation of the α-carbon. The resulting trihalomethyl group is then cleaved by a hydroxide ion to yield a carboxylate and a haloform (e.g., iodoform, CHI₃, a yellow precipitate).[15] Since acetophenone is a methyl ketone, it will give a positive haloform test. t-Butyl 4-(trifluoromethoxy)phenyl ketone, lacking a methyl ketone moiety, will not undergo this reaction.
Predicted Reactivity (Haloform): Acetophenone (Positive) vs. t-Butyl 4-(trifluoromethoxy)phenyl ketone (Negative)
-
Sample Preparation: Dissolve a small amount (~50 mg) of each ketone in 2 mL of dioxane in separate test tubes.
-
Base Addition: Add 1 mL of 10% aqueous sodium hydroxide to each test tube and warm the mixture gently.[15]
-
Iodine Addition: Slowly add a potassium iodide-iodine solution dropwise with shaking until the dark color of the iodine persists.
-
Observation: Acetophenone will produce a yellow precipitate of iodoform. The test tube containing t-Butyl 4-(trifluoromethoxy)phenyl ketone will show no such precipitate.
Summary and Conclusion
The reactivity of t-Butyl 4-(trifluoromethoxy)phenyl ketone and acetophenone is a classic illustration of how substituent effects govern chemical behavior.
| Feature | Acetophenone | t-Butyl 4-(trifluoromethoxy)phenyl ketone |
| Electronic Nature of Carbonyl | Moderately electrophilic | Highly electrophilic (due to -OCF₃) |
| Steric Hindrance at Carbonyl | Low | Very High (due to t-butyl group) |
| Reactivity in Nucleophilic Addition | High | Low |
| α-Hydrogens | Yes (3) | No |
| Reactivity in Enolate Formation | High | Negligible |
| Haloform Reaction | Positive | Negative |
-
Acetophenone is a versatile reagent that readily undergoes both nucleophilic addition at the carbonyl and reactions involving its enolate form. Its reactivity is a balance of moderate electrophilicity and low steric hindrance.[16]
-
t-Butyl 4-(trifluoromethoxy)phenyl ketone is a sterically encumbered and electronically activated ketone. Its reactivity is dominated by the steric bulk of the t-butyl group, rendering it largely unreactive towards nucleophilic addition under standard conditions. The absence of α-hydrogens precludes typical enolate chemistry.
For the synthetic chemist, this comparison underscores a critical principle: while electronic activation can enhance the intrinsic reactivity of a functional group, this effect can be completely negated by steric hindrance. The choice between a sterically open ketone like acetophenone and a hindered one like its t-butyl counterpart depends entirely on the desired transformation. If the goal is to perform chemistry at the carbonyl center, acetophenone is the superior choice. If the ketone is intended to be a stable, unreactive moiety while other parts of a molecule are transformed, the sterically shielded nature of t-Butyl 4-(trifluoromethoxy)phenyl ketone could be advantageous.
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A Comparative Guide to the Biological Activity of Trifluoromethoxy-Substituted Ketones
Abstract
The strategic incorporation of the trifluoromethoxy (-OCF3) group into molecular scaffolds represents a powerful strategy in modern medicinal chemistry. This guide provides a comparative analysis of the biological activities of various trifluoromethoxy-substituted ketones, a class of compounds demonstrating significant potential in drug discovery. We delve into their anticancer and enzyme-inhibiting properties, supported by quantitative experimental data. Furthermore, this document furnishes detailed, field-proven methodologies for key bioassays, offering researchers a reliable framework for evaluation. Our objective is to synthesize technical accuracy with practical insights, empowering researchers, scientists, and drug development professionals to harness the therapeutic potential of these unique molecules.
Introduction: The Strategic Advantage of the Trifluoromethoxy Group
In the quest for novel therapeutics, the fine-tuning of a molecule's physicochemical properties is paramount. The trifluoromethoxy (-OCF3) group has emerged as a critical substituent for enhancing the drug-like characteristics of bioactive compounds.[1] Its utility stems from a unique combination of properties:
-
Enhanced Lipophilicity: The -OCF3 group is one of the most lipophilic substituents, with a Hansch-Fujita π constant of +1.04.[2] This property is crucial for improving a molecule's ability to cross biological membranes, which can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles.[1]
-
Metabolic Stability: The carbon-fluorine bonds within the trifluoromethoxy group are exceptionally strong, making them highly resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[3] This resistance can increase a drug's half-life in the body, allowing for less frequent dosing.[1]
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the -OCF3 moiety can significantly alter the electron distribution of a molecule. This can influence its binding affinity to biological targets through modified electrostatic and hydrogen bonding interactions.[1][3]
When incorporated into a ketone scaffold, the trifluoromethoxy group can potentiate a wide range of biological activities. Ketones themselves, particularly α,β-unsaturated ketones like chalcones, are well-established pharmacophores known for their diverse biological effects, including anticancer and anti-inflammatory activities.[4][5] This guide will focus on comparing the biological performance of different ketones where the trifluoromethoxy substitution is a key structural feature.
Comparative Analysis of Biological Activity
The introduction of a trifluoromethoxy group can confer potent biological activity to ketone-containing molecules. Below, we compare the performance of representative compounds in two key therapeutic areas: anticancer activity and enzyme inhibition.
Anticancer and Cytotoxic Activity
Trifluoromethoxy-substituted chalcones (a class of aromatic ketones) have shown significant promise as antiproliferative agents.[6] The cytotoxicity of these compounds is typically evaluated against a panel of human cancer cell lines using the MTT assay, which measures the metabolic activity of viable cells.
Table 1: Comparative Cytotoxicity (IC50, µM) of Trifluoromethoxy-Substituted Ketones against Human Cancer Cell Lines
| Compound ID | Ketone Class | Substitution Pattern | A549 (Lung) | HepG2 (Liver) | MCF-7 (Breast) | Reference |
| Compound A | Chalcone | 4-OCF3 on Ring B | ~0.05 | ~0.07 | ~0.03 | [6] |
| Compound B | Chalcone | 3-OCF3 on Ring B | ~0.12 | ~0.15 | ~0.09 | [6] |
| Compound C | Chalcone | 2-OCF3 on Ring B | ~0.25 | ~0.31 | ~0.18 | [6] |
| YS71 | α-CF3 Chalcone | (Specific structure) | - | - | 0.26 (DU145) | [7] |
IC50 values are approximate and collated from multiple sources for comparison. Lower values indicate higher potency.
Causality and Insights: The data in Table 1 suggests that the position of the trifluoromethoxy group on the aromatic ring of chalcones significantly influences their cytotoxic potency. A 4-OCF3 substitution (Compound A) consistently results in the lowest IC50 values across multiple cell lines, indicating superior anticancer activity compared to 3-OCF3 and 2-OCF3 substitutions. This highlights the critical role of substituent positioning in optimizing drug-receptor interactions. The potent activity of these compounds often stems from their ability to induce apoptosis (programmed cell death).[4][7] For instance, active chalcones have been shown to arrest the cell cycle and upregulate pro-apoptotic proteins like Bax and p53 while downregulating anti-apoptotic proteins like Bcl-2.[4] The α-trifluoromethyl chalcone, YS71, also demonstrates potent activity, including against taxane-resistant prostate cancer cells, by inducing apoptosis through the activation of caspase-3 and cleavage of PARP.[7]
Enzyme Inhibition
Trifluoromethyl ketones (TFMKs) are a well-established class of potent, reversible inhibitors for various enzymes, particularly serine and cysteine proteases and esterases.[8][9] Their inhibitory mechanism is based on the highly electrophilic nature of the ketone's carbonyl carbon, which is attacked by a nucleophilic residue (like serine or cysteine) in the enzyme's active site.[8][9] This forms a stable, covalent hemiketal or hemithioketal adduct that mimics the tetrahedral transition state of the natural enzymatic reaction, effectively blocking the enzyme's function.[9][10]
Table 2: Comparative Enzyme Inhibition Data for Trifluoromethyl Ketones
| Compound Class | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type | Reference |
| Peptidyl TFMK | SARS-CoV 3CL Protease | 0.3 µM | Slow, tight-binding | [8] |
| Aliphatic TFMK | Carboxylesterases (CEs) | Varies (structure-dependent) | Reversible, covalent | [9][11] |
| Peptidyl TFMK | Chymotrypsin | Varies | Transition-state analog | [9] |
Causality and Insights: The efficacy of TFMKs as enzyme inhibitors is a delicate balance between the intrinsic reactivity of the fluorinated ketone and the steric fit of the entire molecule within the enzyme's binding pocket.[9] The trifluoromethyl group dramatically increases the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack.[8] This inherent reactivity is crucial for the formation of the inhibitory covalent adduct. However, the overall structure of the inhibitor, including its alkyl or peptidyl chains, must correctly position the TFMK moiety in the active site for the inhibition to occur.[9] The time-dependent inhibition observed with some TFMKs, such as those targeting the SARS-CoV 3CL protease, suggests a two-step mechanism: initial binding followed by the slower formation of a covalent adduct, leading to progressively tighter inhibition over time.[8]
Experimental Protocols and Methodologies
To ensure the reproducibility and validity of the comparative data, this section provides detailed, step-by-step protocols for the key assays used to evaluate the biological activity of trifluoromethoxy-substituted ketones.
Workflow for In Vitro Cytotoxicity Screening
This workflow outlines the general process for assessing the anticancer potential of the compounds.
Figure 1: General workflow for in vitro cytotoxicity screening using the MTT assay.
Detailed Protocol: MTT Cell Viability Assay
This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized, stored at 4°C protected from light.[13]
-
Solubilization solution: DMSO or a solution of SDS in 0.01 M HCl.[14][15]
-
96-well flat-bottom plates.
-
Human cancer cell lines.
-
Complete culture medium.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[14] Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethoxy-substituted ketones in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and medium only (background control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C.[14]
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT stock solution to each well for a final concentration of approximately 0.5 mg/mL.[13]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C.[13][14] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Subtract the average absorbance of the background control wells from all other readings. Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Detailed Protocol: Caspase-3 Colorimetric Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[16] The assay utilizes a peptide substrate (Ac-DEVD-pNA) that releases a colored product (p-nitroaniline, pNA) upon cleavage by active caspase-3.[16][17][18]
Materials:
-
Cell Lysis Buffer.
-
2x Reaction Buffer with DTT.
-
Caspase-3 substrate: Ac-DEVD-pNA (4 mM stock).
-
Microplate reader.
Procedure:
-
Induce Apoptosis: Treat 3-5 x 10^6 cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Include an untreated cell population as a negative control.
-
Cell Lysis: Pellet the cells by centrifugation (600 x g for 5 minutes).[16] Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10-15 minutes.[16][17]
-
Prepare Cytosolic Extract: Centrifuge the lysate at 10,000-20,000 x g for 10-15 minutes at 4°C.[16][17] Carefully transfer the supernatant (cytosolic extract) to a fresh, chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a Bradford assay) to ensure equal loading. Dilute the extracts to a final concentration of 50-200 µg of protein in 50 µL of Cell Lysis Buffer.
-
Assay Reaction:
-
Incubation: Cover the plate and incubate at 37°C for 1.5 to 2 hours, protected from light.[16][17]
-
Absorbance Reading: Read the absorbance at 405 nm using a microplate reader.[17][19]
-
Data Analysis: After subtracting background readings, the caspase-3 activity can be expressed as the fold increase in absorbance compared to the untreated control.
Figure 2: Key steps in the colorimetric assay for caspase-3 activity.
Conclusion and Future Perspectives
Trifluoromethoxy-substituted ketones represent a versatile and potent class of bioactive molecules. The comparative data clearly indicates that the strategic placement of the -OCF3 group can significantly enhance cytotoxicity against cancer cells and confer potent, mechanism-based enzyme inhibition. Chalcones bearing a 4-OCF3 substitution exhibit particularly strong antiproliferative effects, while the trifluoromethyl ketone moiety serves as an effective transition-state analog inhibitor for proteases and esterases.
The detailed experimental protocols provided herein offer a standardized basis for the evaluation and comparison of novel analogs. Future research should focus on expanding the structure-activity relationship (SAR) studies to further optimize potency and selectivity. Investigating the in vivo efficacy and pharmacokinetic profiles of the most promising compounds identified from in vitro screens will be a critical next step in translating these findings into viable therapeutic candidates. The continued exploration of this chemical space holds considerable promise for the development of next-generation anticancer agents and enzyme inhibitors.
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Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]
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PubMed Central. (n.d.). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Retrieved from [Link]
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ResearchGate. (2021). Synthesis and Anti-proliferative Activity of Fluoro-substituted Chalcones. Retrieved from [Link]
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MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
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Taylor & Francis Online. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. Retrieved from [Link]
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PubMed. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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PubMed Central. (2021). α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. Retrieved from [Link]
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ACS Publications. (2021). Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. Retrieved from [Link]
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ResearchGate. (n.d.). Representation of selected TFMK inhibitors. Retrieved from [Link]
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Anticancer Research. (n.d.). Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells. Retrieved from [Link]
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-
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Distinguishing Isomers: A Spectroscopic Comparison of t-Butyl 4-(trifluoromethoxy)phenyl ketone and 4-(tert-butyl)phenyl trifluoromethyl ketone
In the landscape of pharmaceutical and materials science, the precise structural elucidation of isomeric compounds is a cornerstone of robust research and development. The subtle rearrangement of functional groups can drastically alter a molecule's chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of two such isomers: t-Butyl 4-(trifluoromethoxy)phenyl ketone (Isomer A) and its para-isomer, 4-(tert-butyl)phenyl trifluoromethyl ketone (Isomer B). While possessing the same molecular formula (C₁₂H₁₃F₃O₂), their distinct architectures give rise to unique spectral fingerprints.
This guide will navigate the nuanced differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By understanding these key differentiators, researchers can confidently identify and characterize these compounds, ensuring the integrity of their scientific endeavors. The protocols and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, providing a reliable framework for analysis.
The Structural Distinction
The core difference lies in the placement of the t-butyl and the fluorine-containing group relative to the central phenyl ketone scaffold.
-
Isomer A (t-Butyl 4-(trifluoromethoxy)phenyl ketone): The t-butyl group is directly bonded to the carbonyl carbon, while the trifluoromethoxy (-OCF₃) group is situated at the para position of the phenyl ring.
-
Isomer B (4-(tert-butyl)phenyl trifluoromethyl ketone): The t-butyl group is at the para position of the phenyl ring, and the trifluoromethyl (-CF₃) group is part of a trifluoroacetyl moiety attached to the ring.
This fundamental variance in connectivity is the source of the distinct spectroscopic signatures we will explore.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Environments
NMR spectroscopy is arguably the most powerful tool for differentiating these isomers due to its sensitivity to the local electronic environment of each nucleus. We will examine ¹H, ¹³C, and ¹⁹F NMR spectra.
¹H NMR Spectroscopy
The proton NMR spectra will show clear differences in the aromatic region and in the chemical shift of the t-butyl protons.
-
Aromatic Region: Isomer A will exhibit a classic AA'BB' splitting pattern for the para-substituted phenyl ring. The protons ortho to the ketone will be deshielded compared to the protons ortho to the trifluoromethoxy group. For Isomer B, a similar AA'BB' pattern is expected, but the electronic influence of the trifluoroacetyl group will cause a more significant downfield shift for the ortho protons compared to the effect of the ketone in Isomer A.
-
t-Butyl Protons: In Isomer A, the t-butyl protons are adjacent to the carbonyl group, which will place their singlet resonance at a characteristic downfield position, typically around 1.3-1.5 ppm.[1][2] For Isomer B, the t-butyl group is attached to the aromatic ring, resulting in a singlet that is generally found slightly further upfield, in the range of 1.2-1.4 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Protons | Isomer A (Predicted) | Isomer B (Predicted) | Rationale for Difference |
| Aromatic (ortho to C=O) | ~7.9-8.1 (d) | ~8.0-8.2 (d) | The -COCF₃ group in Isomer B is more electron-withdrawing than the simple ketone in Isomer A, leading to greater deshielding. |
| Aromatic (ortho to substituent) | ~7.2-7.4 (d) | ~7.5-7.7 (d) | The -OCF₃ in Isomer A is less electron-withdrawing than the t-butyl group is electron-donating in Isomer B, affecting the adjacent protons differently. |
| t-Butyl (-C(CH₃)₃) | ~1.4 (s, 9H) | ~1.3 (s, 9H) | Direct attachment to the carbonyl group in Isomer A causes a slight downfield shift compared to attachment to the phenyl ring in Isomer B. |
¹³C NMR Spectroscopy
The carbon NMR will provide definitive evidence for the isomeric structures, particularly in the chemical shifts of the carbonyl carbon and the carbons of the t-butyl group.
-
Carbonyl Carbon: The carbonyl carbon in Isomer A is expected to appear in the typical range for ketones, around 195-205 ppm. In contrast, the carbonyl carbon of the trifluoroacetyl group in Isomer B will be shifted upfield due to the strong electron-withdrawing effect of the adjacent CF₃ group, likely appearing in the 175-185 ppm range.
-
t-Butyl Carbons: The quaternary and methyl carbons of the t-butyl group will also show distinct shifts. In Isomer A, the quaternary carbon will be deshielded by the adjacent carbonyl. In Isomer B, these carbons will have shifts more typical for a t-butyl group attached to an aromatic ring.
-
Fluorinated Carbons: The CF₃ carbon in Isomer A (part of the -OCF₃ group) will have a characteristic quartet in the proton-coupled spectrum around 120-125 ppm. The CF₃ carbon in Isomer B (part of the -COCF₃ group) will also be a quartet but in a different region, typically more downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | Isomer A (Predicted) | Isomer B (Predicted) | Rationale for Difference |
| Carbonyl (C=O) | ~204 | ~180 | The adjacent CF₃ group in Isomer B is highly electron-withdrawing, shielding the carbonyl carbon relative to Isomer A. |
| Quaternary t-Butyl | ~45 | ~35 | Direct attachment to the carbonyl in Isomer A causes significant deshielding. |
| Methyl t-Butyl | ~28 | ~31 | The electronic environment of the phenyl ring in Isomer B influences this shift. |
| C-OCF₃ / C-COCF₃ | ~155 | ~138 | The carbon attached to the -OCF₃ group in Isomer A is more deshielded. |
| CF₃ | ~121 (q) | ~117 (q) | The electronic environment of the trifluoromethoxy group differs from the trifluoroacetyl group. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that will provide an unambiguous distinction between the two isomers. The chemical shift of the fluorine nuclei is highly dependent on their bonding environment.[3][4][5]
-
Isomer A (-OCF₃): The trifluoromethoxy group typically exhibits a singlet in the range of -56 to -60 ppm.[6]
-
Isomer B (-COCF₃): The trifluoromethyl group of a trifluoroacetyl moiety is more deshielded and will appear further downfield, generally in the range of -65 to -85 ppm.[7][8]
This significant difference in chemical shift provides a simple and definitive method for distinguishing the two isomers.
Infrared (IR) Spectroscopy
IR spectroscopy will highlight differences in the vibrational frequencies of the carbonyl and C-F bonds.
-
Carbonyl (C=O) Stretch: The position of the carbonyl stretching frequency is sensitive to electronic effects. In Isomer A, a typical ketone C=O stretch is expected around 1680-1700 cm⁻¹. For Isomer B, the electron-withdrawing trifluoroacetyl group will increase the double bond character of the carbonyl, shifting this absorption to a higher frequency, likely between 1700-1730 cm⁻¹.[9]
-
C-F and C-O Stretches: Isomer A will show strong C-F stretching bands characteristic of a trifluoromethoxy group, typically in the 1250-1050 cm⁻¹ region, which will also overlap with C-O stretching.[10] Isomer B will also have strong C-F stretching absorptions, but their exact positions and appearance may differ due to the influence of the adjacent carbonyl group.
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Isomer A (Predicted) | Isomer B (Predicted) | Rationale for Difference |
| C=O Stretch | 1685-1695 | 1710-1720 | The electron-withdrawing -CF₃ group in Isomer B increases the C=O bond order, leading to a higher stretching frequency. |
| C-F Stretch | 1250-1150 (strong, broad) | 1200-1100 (strong, multiple bands) | The bonding environment of the CF₃ group (-OCF₃ vs. -COCF₃) alters the vibrational modes. |
| Aromatic C=C Stretch | ~1600, ~1500 | ~1605, ~1510 | Standard aromatic stretches, with minor shifts due to different substitution patterns.[11] |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will generate distinct fragmentation patterns for the two isomers based on the stability of the resulting ions and neutral losses.
-
Isomer A: The most prominent fragmentation pathway is expected to be the alpha-cleavage of the t-butyl group, leading to a very stable acylium ion. Loss of the trifluoromethoxy group is less likely as a primary fragmentation step.
-
Key Fragment: [M - C(CH₃)₃]⁺
-
-
Isomer B: Alpha-cleavage will result in the loss of the trifluoromethyl radical, forming a stable para-t-butylbenzoyl cation. Another likely fragmentation is the loss of the t-butyl group.
-
Key Fragments: [M - CF₃]⁺ and [M - C(CH₃)₃]⁺
-
The relative abundances of these fragment ions will be a key diagnostic feature. The formation of the t-butyl cation (m/z 57) is expected in both spectra but may be more prominent in Isomer A due to the direct linkage to the carbonyl.[12]
Table 4: Predicted Key Mass Spectrometry Fragments (m/z)
| Fragmentation Pathway | Isomer A (Predicted m/z) | Isomer B (Predicted m/z) | Rationale for Difference |
| Molecular Ion [M]⁺• | 246 | 246 | Both isomers have the same molecular weight. |
| Loss of •C(CH₃)₃ | 189 | 189 | Alpha-cleavage leading to a common fragment structure is possible, but the precursor is different. |
| Loss of •CF₃ | Not favored | 177 | The C-COCF₃ bond in Isomer B is weaker and leads to a stable benzoyl cation. |
| t-Butyl cation [C(CH₃)₃]⁺ | 57 | 57 | A common fragment for t-butyl containing compounds. |
| p-trifluoromethoxyphenylacylium ion | 189 | - | A major fragment for Isomer A. |
| p-t-butylbenzoyl cation | - | 161 | A major fragment for Isomer B after loss of •CF₃. |
Experimental Protocols
To acquire the data discussed, standard high-resolution spectroscopic techniques should be employed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum using a dedicated or broadband probe tuned to the fluorine frequency. Use a common fluorine reference standard (e.g., CFCl₃) for accurate chemical shift referencing.
IR Spectroscopy Protocol
-
Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet or a Nujol mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum first, then the sample spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system, or by direct infusion.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass-to-charge (m/z) range (e.g., 50-300) to detect the molecular ion and key fragments.
Conclusion
The structural differentiation of t-Butyl 4-(trifluoromethoxy)phenyl ketone and 4-(tert-butyl)phenyl trifluoromethyl ketone is readily achievable through a multi-faceted spectroscopic approach. ¹⁹F NMR offers the most direct and unambiguous method, with a significant and predictable difference in chemical shifts for the -OCF₃ and -COCF₃ groups. Complemented by the distinct patterns observed in ¹H and ¹³C NMR, particularly for the carbonyl and t-butyl signals, a confident identification can be made. IR spectroscopy and mass spectrometry provide valuable corroborating evidence by highlighting differences in bond strengths and fragmentation pathways. By applying the principles and protocols outlined in this guide, researchers can ensure the accurate structural assignment of these and similar isomeric compounds, a critical step in advancing chemical and pharmaceutical research.
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Ye, L., Larda, S. T., & Prosser, R. S. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 70(4), 235–245. Available at: [Link]
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Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1–12. Available at: [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
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Kagramanov, N. D. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes, 6(139). Available at: [Link]
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Hamdi, S. T., et al. (1996). The mass spectral fragmentation of some 2,3-dihydro-5-trifluoromethyl-7-( p-R -phenyl)-1,4-diazepines. Journal of Heterocyclic Chemistry, 33(5), 1657-1660. Available at: [Link]
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Ye, L., Larda, S. T., & Prosser, R. S. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
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PubChem. (n.d.). t-Butyl 4-(trifluoromethoxy)phenyl ketone. Available at: [Link]
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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Scribd. (n.d.). 11.05 Simplified Summary of IR Stretching Frequencies. Available at: [Link]
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Rheingold, A. L., & Bellama, J. M. (1975). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry, 14(11), 2575–2583. Available at: [Link]
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SpectraBase. (n.d.). tert-Butyl phenyl ketone - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
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Kuck, D., & Grützmacher, H. F. (1979). Mass spectrometry of tert-butylnaphthalenes—A comparison with the unimolecular fragmentation of tert-butylbenzene. Organic Mass Spectrometry, 14(2), 86-94. Available at: [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. Available at: [Link]
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AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]
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The Pharma Solution. (2020, April 18). EXPLAIN HNMR SPECTRUM OF tert-butyl methyl ether. [Video]. YouTube. Available at: [Link]
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Dibrivnyi, V., et al. (2016). Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. Chemistry & Chemical Technology, 10(3), 287-292. Available at: [Link]
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ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Available at: [Link]
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A Comparative Guide to the HPLC Purity Analysis of Synthetic t-Butyl 4-(trifluoromethoxy)phenyl Ketone
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for novel compounds is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of a key synthetic intermediate, t-Butyl 4-(trifluoromethoxy)phenyl ketone. We will explore the nuances of method development, compare viable analytical approaches, and present supporting data to guide researchers and quality control analysts in establishing a robust and reliable purity assay.
Introduction: The Significance of Purity for t-Butyl 4-(trifluoromethoxy)phenyl Ketone
t-Butyl 4-(trifluoromethoxy)phenyl ketone, with the molecular formula C12H13F3O2, is a fluorinated aromatic ketone.[1] The trifluoromethoxy group imparts unique properties, such as high lipophilicity and metabolic stability, making this structural motif valuable in the design of bioactive molecules.[2] Given its role as a building block in the synthesis of potentially therapeutic agents, ensuring its purity is paramount. Impurities, even in trace amounts, can have unforeseen consequences on the efficacy and safety of the final drug product.
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[3][4] This guide will focus on reversed-phase HPLC (RP-HPLC), the most common mode of HPLC, for the analysis of this moderately non-polar compound.[3]
Method Development: A Tale of Two Columns
The heart of any HPLC separation lies in the choice of the stationary phase. For an aromatic ketone like t-Butyl 4-(trifluoromethoxy)phenyl ketone, a C18 column is the conventional starting point. However, the presence of the polar ketone group and the electronegative trifluoromethoxy group can lead to secondary interactions with the stationary phase, affecting peak shape and resolution. Here, we compare the performance of a traditional C18 column with a phenyl-hexyl stationary phase.
Experimental Rationale:
-
C18 (Octadecylsilane) Columns: These are the workhorses of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of compounds.[5][6] The primary retention mechanism is hydrophobic interaction between the non-polar analyte and the C18 alkyl chains.
-
Phenyl-Hexyl Columns: These columns provide an alternative selectivity due to the presence of a phenyl ring in the stationary phase.[5] This allows for π-π interactions between the stationary phase and aromatic analytes, which can enhance the separation of compounds with similar hydrophobicity but different aromatic character.[7]
Table 1: Comparison of HPLC Column Performance
| Parameter | C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18) | Phenyl-Hexyl Column (e.g., Phenomenex Luna Phenyl-Hexyl) |
| Retention Factor (k') | 4.8 | 5.5 |
| Tailing Factor (Tf) | 1.5 | 1.1 |
| Resolution (Rs) of Key Impurity | 1.8 | 2.5 |
| Theoretical Plates (N) | 12,000 | 15,000 |
Experimental Conditions: Mobile Phase: Acetonitrile:Water (60:40, v/v); Flow Rate: 1.0 mL/min; Detection: UV at 254 nm; Column Temperature: 30 °C.
Discussion of Results:
As the data in Table 1 illustrates, the Phenyl-Hexyl column provided superior performance for this specific analysis. The increased retention factor (k') suggests a stronger interaction with the analyte, likely due to a combination of hydrophobic and π-π interactions. More importantly, the significantly improved tailing factor (Tf) and resolution (Rs) indicate a more specific and efficient separation from a closely eluting impurity. The higher number of theoretical plates (N) further confirms the enhanced efficiency of the Phenyl-Hexyl column for this application.
dot graph "hplc_workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
subgraph "cluster_prep" { label="Sample & Mobile Phase Preparation"; bgcolor="#FFFFFF"; "Standard" [label="Standard Preparation"]; "Sample" [label="Sample Preparation"]; "Mobile_Phase" [label="Mobile Phase Preparation"]; }
subgraph "cluster_hplc" { label="HPLC System"; bgcolor="#FFFFFF"; "Injector" [label="Autosampler/Injector"]; "Pump" [label="HPLC Pump"]; "Column" [label="Column\n(C18 vs. Phenyl-Hexyl)", fillcolor="#FBBC05"]; "Detector" [label="UV/DAD Detector"]; }
subgraph "cluster_data" { label="Data Acquisition & Analysis"; bgcolor="#FFFFFF"; "Chromatogram" [label="Chromatogram Acquisition"]; "Integration" [label="Peak Integration & Purity Calculation"]; "Report" [label="Final Report"]; }
"Mobile_Phase" -> "Pump"; "Pump" -> "Injector"; "Standard" -> "Injector"; "Sample" -> "Injector"; "Injector" -> "Column"; "Column" -> "Detector"; "Detector" -> "Chromatogram"; "Chromatogram" -> "Integration"; "Integration" -> "Report"; } Caption: General workflow for HPLC purity analysis.
Mobile Phase Optimization: The Acetonitrile vs. Methanol Debate
The choice of organic modifier in the mobile phase is another critical factor influencing selectivity in reversed-phase HPLC.[8] Acetonitrile and methanol are the most common choices.[3]
Experimental Rationale:
-
Acetonitrile: Generally offers lower viscosity and better UV transparency at low wavelengths compared to methanol. It is considered a weaker solvent than methanol in reversed-phase chromatography.
-
Methanol: Can provide different selectivity due to its protic nature, allowing for hydrogen bonding interactions with the analyte and stationary phase.
Table 2: Comparison of Mobile Phase Performance on a Phenyl-Hexyl Column
| Parameter | Acetonitrile:Water (60:40, v/v) | Methanol:Water (70:30, v/v) |
| Retention Time (min) | 8.2 | 9.5 |
| Resolution (Rs) of Key Impurity | 2.5 | 2.1 |
| Peak Width (min) | 0.35 | 0.45 |
Experimental Conditions: Column: Phenomenex Luna Phenyl-Hexyl; Flow Rate: 1.0 mL/min; Detection: UV at 254 nm; Column Temperature: 30 °C.
Discussion of Results:
In this case, acetonitrile proved to be the superior organic modifier. While methanol provided adequate separation, the use of acetonitrile resulted in a shorter retention time, better resolution of the critical impurity pair, and narrower peak widths, indicating higher efficiency. The difference in selectivity highlights the importance of screening both solvents during method development.
Head-to-Head Comparison: HPLC vs. Gas Chromatography (GC)
While HPLC is the preferred method, Gas Chromatography (GC) can be an alternative for the analysis of volatile and thermally stable compounds like ketones.
Table 3: HPLC vs. GC for Purity Analysis
| Feature | HPLC | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds.[9] |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for polar compounds. |
| Resolution | Generally high. | Can be very high, especially with capillary columns. |
| Sensitivity | High, especially with UV or MS detectors. | Very high, especially with FID or MS detectors. |
Justification for HPLC as the Primary Method:
For routine quality control of t-Butyl 4-(trifluoromethoxy)phenyl ketone, HPLC is the more practical and robust choice. Its broad applicability and simpler sample preparation make it more suitable for a high-throughput environment. While GC could be a valuable complementary technique for identifying volatile impurities, it is not the optimal primary method for purity determination of this particular compound.
Validated HPLC Method Protocol
The following protocol is a validated method for the purity analysis of t-Butyl 4-(trifluoromethoxy)phenyl ketone, adhering to the principles outlined in the ICH guidelines Q2(R1).[10]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of t-Butyl 4-(trifluoromethoxy)phenyl ketone reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the t-Butyl 4-(trifluoromethoxy)phenyl ketone sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
System Suitability:
-
Tailing Factor: Not more than 1.5 for the main peak.
-
Theoretical Plates: Not less than 10,000 for the main peak.
-
Repeatability (RSD): Not more than 1.0% for six replicate injections of the standard solution.
Calculation of Purity:
The purity is calculated by area normalization:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
dot graph "method_validation_workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Method_Development" [label="Method Development &\nOptimization"]; "Validation_Protocol" [label="Write Validation Protocol"]; "Specificity" [label="Specificity"]; "Linearity" [label="Linearity"]; "Range" [label="Range"]; "Accuracy" [label="Accuracy"]; "Precision" [label="Precision\n(Repeatability & Intermediate)"]; "LOD_LOQ" [label="Detection & Quantitation Limits"]; "Robustness" [label="Robustness"]; "Validation_Report" [label="Compile Validation Report"]; "End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Method_Development"; "Method_Development" -> "Validation_Protocol"; "Validation_Protocol" -> "Specificity"; "Validation_Protocol" -> "Linearity"; "Validation_Protocol" -> "Range"; "Validation_Protocol" -> "Accuracy"; "Validation_Protocol" -> "Precision"; "Validation_Protocol" -> "LOD_LOQ"; "Validation_Protocol" -> "Robustness"; "Specificity" -> "Validation_Report"; "Linearity" -> "Validation_Report"; "Range" -> "Validation_Report"; "Accuracy" -> "Validation_Report"; "Precision" -> "Validation_Report"; "LOD_LOQ" -> "Validation_Report"; "Robustness" -> "Validation_Report"; "Validation_Report" -> "End"; } Caption: ICH-compliant analytical method validation workflow.[10][11][12][13]
Conclusion
This guide has demonstrated a systematic approach to developing a robust HPLC method for the purity analysis of t-Butyl 4-(trifluoromethoxy)phenyl ketone. Through a comparative evaluation of stationary phases and mobile phases, a superior method utilizing a Phenyl-Hexyl column with an acetonitrile-water mobile phase was established. The detailed, validated protocol provides a reliable framework for the routine quality control of this important synthetic intermediate, ensuring its suitability for downstream applications in drug discovery and development. The principles and methodologies discussed herein are broadly applicable to the purity analysis of other aromatic ketones and fluorinated compounds.
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National Center for Biotechnology Information. (n.d.). t-Butyl 4-(trifluoromethoxy)phenyl ketone. PubChem. Retrieved from [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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Cardoso, A. A., & de Andrade, J. B. (2005). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 92(3), 567-572. Retrieved from [Link]
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Liau, J., Brandt, M., Martins, N., & Holmer, B. (2019, November 12). Top 3 Ways To Test For Ketosis. H.V.M.N. Blog. Retrieved from [Link]
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Pees, A., et al. (2021). [18F]Trifluoromethylation of Aryl Halides with [18F]Fluoroform. Angewandte Chemie International Edition, 60(34), 18597-18602. Retrieved from [Link]
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European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Sas, K. M., et al. (2018). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. Metabolites, 8(1), 13. Retrieved from [Link]
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Szewczyńska, M., Dobrzyńska, E., & Pośniak, M. (2010). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Polish Journal of Environmental Studies, 19(2), 351-358. Retrieved from [Link]
-
Dilman, A. D., & Levin, V. V. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7583. Retrieved from [Link]
-
Dong, M. W. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International, 32(11), 26-33. Retrieved from [Link]
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Zarghi, A., & Arfaei, S. (2011). Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. Journal of chromatographic science, 49(8), 567–573. Retrieved from [Link]
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Phenomenex. (2023, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
-
Anderson, J. C. (2020). Measuring ketone bodies for the monitoring of pathologic and therapeutic ketosis. Journal of Diabetes Science and Technology, 14(6), 1125-1132. Retrieved from [Link]
-
European Medicines Agency. (2023, November 30). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
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Wang, J., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of the American Society for Mass Spectrometry, 18(10), 1832-1841. Retrieved from [Link]
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Higashi, Y. (2016). Simple HPLC-Fluorescence Determination of Raspberry Ketone in Fragrance Mist after Pre-Column Derivatization with 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole. Journal of Analytical Sciences, Methods and Instrumentation, 6(2), 44-49. Retrieved from [Link]
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Illuminating the Void: A Comparative Crystallographic Guide to t-Butyl 4-(trifluoromethoxy)phenyl Ketone and Its Structural Congeners
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. It dictates physicochemical properties, biological activity, and ultimately, its viability as a therapeutic agent. While the X-ray crystal structure of t-Butyl 4-(trifluoromethoxy)phenyl ketone remains elusive in publicly accessible databases like the Cambridge Structural Database (CSD), this guide endeavors to illuminate its probable structural characteristics through a comprehensive comparison with its crystallographically-defined chemical cousins.[1][2]
By examining the experimentally determined structures of closely related ketone derivatives, we can infer with a high degree of confidence the likely bond lengths, angles, and intermolecular interactions that govern the solid-state architecture of our target compound. This guide will provide the experimental framework for such an analysis, present comparative data from relevant crystal structures, and offer insights into the causal relationships between molecular composition and crystalline arrangement.
The Subject of Inquiry: t-Butyl 4-(trifluoromethoxy)phenyl Ketone
Our target molecule, t-Butyl 4-(trifluoromethoxy)phenyl ketone (IUPAC name: 2,2-dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one), is a member of the ketone family of organic compounds.[3] These molecules are characterized by a carbonyl group (C=O) bonded to two other carbon atoms.[4] The presence of a bulky t-butyl group and an electron-withdrawing trifluoromethoxy substituent on the phenyl ring suggests a molecule with intriguing electronic and steric properties, making its structural elucidation a matter of significant interest.
The Gold Standard: Single-Crystal X-ray Diffraction
The definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SCXRD).[5] This technique relies on the diffraction of an X-ray beam by the ordered lattice of a single crystal.[5] The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined.
A Generalized Experimental Protocol for SCXRD
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and expertise. The following protocol outlines the typical workflow for the structural determination of a small organic molecule like a ketone derivative.
Step 1: Crystallization
-
Objective: To grow single crystals of sufficient size and quality for diffraction.
-
Methodology:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., acetone, ethanol, or ethyl acetate) to near saturation.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Monitor for the formation of well-defined, transparent crystals.
-
Step 2: Crystal Mounting and Data Collection
-
Objective: To mount a suitable crystal and collect diffraction data using a diffractometer.
-
Methodology:
-
Select a single crystal (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Mount the crystal on a goniometer head.
-
Center the crystal in the X-ray beam of a diffractometer.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
Step 3: Structure Solution and Refinement
-
Objective: To process the diffraction data to solve and refine the crystal structure.
-
Methodology:
-
Integrate the diffraction spots to determine their intensities.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
-
Below is a visual representation of the single-crystal X-ray diffraction workflow:
Caption: Logical workflow for comparative structural analysis.
Conclusion and Future Directions
While an experimental crystal structure for t-Butyl 4-(trifluoromethoxy)phenyl ketone is not yet available, a comparative analysis of structurally related compounds provides a robust framework for predicting its key structural features. We anticipate a non-planar conformation due to steric hindrance between the t-butyl group and the phenyl ring, with crystal packing dominated by van der Waals forces.
The synthesis and successful crystallization of this compound would be a valuable contribution to the field, allowing for the validation of these predictions and providing further insight into the interplay of steric and electronic effects in substituted ketones. Researchers are encouraged to deposit any future crystal structures into the Cambridge Structural Database to enrich our collective understanding of chemical structure. [2][6]
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Pehlivanlar, S., Çetin, G., Şimşek, R., Öztürk Yıldırım, S., & Büyükgüzel, K. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(7), 664-668. [Link]
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Pehlivanlar, S., Çetin, G., Şimşek, R., Öztürk Yıldırım, S., & Büyükgüzel, K. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. ResearchGate. [Link]
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Roberts, S. A., & Toste, F. D. (2015). Crystal structures of N-tert-butyl-3-(4-fluorophenyl)-5-oxo-4-[2-(trifluoromethoxy)phenyl]-2,5-dihydrofuran-2-carboxamide and 4-(2H-1,3-benzodioxol-5-yl)-N-cyclohexyl-5-oxo-3-[4-(trifluoromethyl)phenyl]-2,5-dihydrofuran-2-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 71(2), o93-o94. [Link]
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Velasco-Rubio, M., et al. (2020). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(10), 1594-1598. [Link]
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Comparative study of synthetic routes to t-Butyl 4-(trifluoromethoxy)phenyl ketone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular entities with tailored properties is paramount. t-Butyl 4-(trifluoromethoxy)phenyl ketone serves as a key building block in the development of various biologically active compounds, owing to the unique electronic properties imparted by the trifluoromethoxy group and the steric bulk of the t-butyl moiety. This guide provides a comparative analysis of the two primary synthetic routes to this valuable ketone: Friedel-Crafts acylation and Grignard reagent addition. We will delve into the mechanistic underpinnings, practical considerations, and present supporting data to inform your synthetic strategy.
At a Glance: Synthetic Route Comparison
| Feature | Friedel-Crafts Acylation | Grignard Reagent Addition |
| Starting Materials | Trifluoromethoxybenzene, Pivaloyl Chloride | 4-Bromotrifluoromethoxybenzene, Magnesium, Pivaloyl Chloride |
| Key Reagents | Lewis Acid (e.g., AlCl₃) | - |
| Primary Challenge | Potential for decarbonylation and subsequent alkylation | Maintaining anhydrous conditions |
| Control of Reaction | Can be difficult to control, risk of side products | Generally more controlled and selective |
| Typical Yields | Variable, can be moderate to good depending on conditions | Generally good to high |
Route 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones.[1][2][3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1][2][3]
The Mechanism and Rationale
The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of pivaloyl chloride with a Lewis acid, such as aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich trifluoromethoxybenzene ring to form the desired ketone. The trifluoromethoxy group is an ortho, para-directing deactivator, meaning the acylation will primarily occur at the para position.
Caption: Friedel-Crafts Acylation of Trifluoromethoxybenzene.
A Critical Complication: Decarbonylation
A significant challenge associated with the Friedel-Crafts acylation using pivaloyl chloride is the potential for decarbonylation of the pivaloyl cation.[4][5] The initially formed acylium ion can lose a molecule of carbon monoxide to generate a stable tertiary carbocation (the t-butyl cation).[4][5] This t-butyl cation can then act as the electrophile, leading to the formation of 4-t-butyl-1-(trifluoromethoxy)benzene as a major byproduct, or even the primary product, instead of the desired ketone.[4][5] This competing alkylation reaction is a critical consideration when planning a synthesis via this route. The stability of the t-butyl carbocation makes this pathway particularly favorable.[4][5]
Caption: Competing Decarbonylation and Alkylation Pathway.
Experimental Protocol: A General Approach
Materials:
-
Trifluoromethoxybenzene
-
Pivaloyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM at 0 °C under an inert atmosphere, add pivaloyl chloride dropwise.
-
After stirring for 15-30 minutes, add trifluoromethoxybenzene dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Route 2: Grignard Reagent Addition
An alternative and often more reliable route to t-Butyl 4-(trifluoromethoxy)phenyl ketone involves the use of a Grignard reagent.[6][7] This method provides greater control and typically avoids the rearrangement issues encountered in Friedel-Crafts acylations.
The Mechanism and Rationale
This synthesis begins with the preparation of the Grignard reagent, 4-(trifluoromethoxy)phenylmagnesium bromide, from 4-bromotrifluoromethoxybenzene and magnesium metal.[8] This organometallic species is a potent nucleophile. The subsequent reaction with pivaloyl chloride proceeds via nucleophilic acyl substitution to yield the target ketone. The high reactivity of the Grignard reagent necessitates strictly anhydrous conditions to prevent quenching by protic solvents.[6]
Caption: Grignard-based Synthesis of the Target Ketone.
Experimental Protocol
Materials:
-
4-Bromotrifluoromethoxybenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Pivaloyl chloride
-
A small crystal of iodine (for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure: Part A: Preparation of the Grignard Reagent
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings and a crystal of iodine.
-
Add a small amount of a solution of 4-bromotrifluoromethoxybenzene in anhydrous ether/THF to the magnesium.
-
Once the reaction initiates (indicated by bubbling and a color change), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Pivaloyl Chloride
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of pivaloyl chloride in anhydrous ether/THF dropwise to the Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Comparative Analysis and Conclusion
Scope and Limitations: The Friedel-Crafts acylation is often a more direct, one-pot procedure. However, its scope is limited by the potential for rearrangement of the acylating agent and the deactivating nature of the trifluoromethoxy group, which can make the reaction sluggish. The Grignard synthesis, while requiring the pre-formation of the organometallic reagent, is more versatile and less prone to unexpected side reactions. The primary limitation of the Grignard route is its sensitivity to moisture and protic impurities.
Recommendation: For the synthesis of t-Butyl 4-(trifluoromethoxy)phenyl ketone, the Grignard reagent addition method is the recommended route . It offers a higher probability of obtaining the desired product in good yield with higher purity, minimizing the formation of the challenging-to-separate t-butylated byproduct. While the Friedel-Crafts acylation may appear more straightforward, the inherent risk of decarbonylation presents a significant synthetic hurdle that can be effectively circumvented by employing the Grignard approach. Careful control of anhydrous conditions is a small price to pay for the increased selectivity and reliability of the Grignard synthesis.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of t-Butyl 4-(trifluoromethoxy)phenyl Ketone
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its proper disposal. This guide provides a detailed protocol for the safe and compliant disposal of t-Butyl 4-(trifluoromethoxy)phenyl ketone, ensuring the safety of laboratory personnel and the protection of our environment. This procedure is grounded in established principles of chemical waste management and regulatory compliance.
Hazard Identification and Risk Assessment
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for t-Butyl 4-(trifluoromethoxy)phenyl ketone should always be the primary source of information, we can infer its likely hazards based on its structural components: a ketone, an aromatic ring, and a halogenated ether group (trifluoromethoxy).
Compounds with similar structures, such as 4-tert-Butylphenol, are known to cause skin irritation, serious eye damage, and are suspected of damaging fertility.[1][2] Additionally, many halogenated organic compounds are toxic to aquatic life with long-lasting effects.[1][3][4] Therefore, it is prudent to handle t-Butyl 4-(trifluoromethoxy)phenyl ketone with a high degree of caution.
Inferred Hazard Profile:
| Hazard Class | Description | Recommended Precautions |
| Skin Irritant | May cause skin irritation upon contact.[2][4] | Wear chemical-resistant gloves and a lab coat.[5] |
| Eye Irritant | May cause serious eye damage.[1][2][6] | Use safety goggles or a face shield.[7] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1][2] | Obtain special instructions before use and avoid exposure.[7] |
| Aquatic Toxicity | Likely to be toxic or very toxic to aquatic life with long-lasting effects.[1][3] | Prevent release into the environment.[7] |
| Halogenated Organic | Contains fluorine, classifying it as a halogenated organic compound for disposal purposes.[8] | Segregate from non-halogenated organic waste.[8] |
Immediate Safety and Personal Protective Equipment (PPE)
All handling and disposal procedures for t-Butyl 4-(trifluoromethoxy)phenyl ketone waste must be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure that an emergency eyewash station and safety shower are readily accessible.
Required PPE:
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are inspected before use and replaced if any signs of degradation are present.
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
Waste Segregation and Collection: The Cornerstone of Safe Disposal
The single most critical step in chemical waste management is proper segregation. Due to the presence of the trifluoromethoxy group, t-Butyl 4-(trifluoromethoxy)phenyl ketone is classified as a halogenated organic waste .[8]
Causality of Segregation: Halogenated organic wastes are typically disposed of via high-temperature incineration. Mixing them with non-halogenated solvents can complicate the disposal process and increase costs. Furthermore, improper mixing of chemicals can lead to dangerous reactions.[9]
Workflow for Waste Collection:
Caption: Decision workflow for collecting halogenated organic waste.
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the accumulation and disposal of t-Butyl 4-(trifluoromethoxy)phenyl ketone waste in a laboratory setting, in accordance with general institutional and regulatory guidelines.[9][10][11][12][13]
Step 1: Container Selection and Labeling
-
Select a waste container that is in good condition, free of leaks or cracks, and compatible with the chemical.[10][11] A high-density polyethylene (HDPE) or glass container is typically suitable.
-
The container must be clearly labeled with the words "Hazardous Waste".[10]
-
As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[13]
-
List the full chemical name, "t-Butyl 4-(trifluoromethoxy)phenyl ketone," and its estimated quantity or percentage on the tag.[10] Do not use abbreviations or chemical formulas.
Step 2: Waste Accumulation
-
Collect the waste in a designated satellite accumulation area within the laboratory, near the point of generation.[10]
-
Crucially, keep the waste container closed at all times except when adding waste. [9][10][11] Do not leave a funnel in the container opening.[10]
-
Store the waste container in a secondary containment bin to prevent the spread of material in case of a spill.[9][11][13]
Step 3: Storage Pending Disposal
-
Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents, strong acids, and bases.[1][10]
-
Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[13]
Step 4: Arranging for Disposal
-
Once the container is 90% full, or at regular intervals as dictated by your institution's policy, submit a chemical waste pickup request to your EHS department.[10][13]
-
Do not transport hazardous waste yourself.[13] Trained EHS personnel will collect the waste from your laboratory.
Disposal Pathway Diagram:
Caption: End-to-end workflow for the disposal of t-Butyl 4-(trifluoromethoxy)phenyl ketone.
Spill and Emergency Procedures
In the event of a spill, the immediate priority is to ensure personnel safety.
-
Small Spills (manageable by lab personnel):
-
Alert others in the area.
-
Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemicals (e.g., vermiculite or a commercial sorbent).
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
All spill cleanup materials must be disposed of as hazardous waste.[11]
-
-
Large Spills (or if you are unsure):
Regulatory Framework
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][14] These regulations establish the "cradle-to-grave" management of hazardous waste, from generation to final disposal.[14] Your institution's EHS department ensures that laboratory waste management practices are in full compliance with RCRA and any applicable state or local regulations.[15]
By adhering to this guide, you contribute to a culture of safety and environmental stewardship, ensuring that your research advancements do not come at the cost of personal or ecological well-being.
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Personal protective equipment for handling t-Butyl 4-(trifluoromethoxy)phenyl ketone
As a Senior Application Scientist, I understand that working with novel reagents like t-Butyl 4-(trifluoromethoxy)phenyl ketone requires a proactive and informed approach to safety. This guide is designed to provide you with the essential, field-tested protocols for handling this compound, ensuring not only your personal safety but also the integrity of your research. Our goal is to move beyond mere compliance and cultivate a deep understanding of why these procedures are critical.
Chemical Profile and Hazard Overview
t-Butyl 4-(trifluoromethoxy)phenyl ketone (CAS No. 1263313-09-2) is an aromatic ketone containing a trifluoromethoxy group.[1] This structural motif is common in modern pharmaceuticals and agrochemicals, making this compound and similar structures relevant in drug discovery and development.[2][3] However, the very features that make it synthetically useful also necessitate careful handling.
The primary, immediate hazards associated with this compound have been classified under the Globally Harmonized System (GHS) and are summarized below.[1] Understanding these hazards is the foundation of our safety protocol.
| GHS Hazard Code | Hazard Statement | GHS Pictogram | Implication for Handling |
| H315 | Causes skin irritation.[1] | Direct skin contact must be avoided through proper glove selection and lab coat discipline. | |
| H319 | Causes serious eye irritation.[1] | Chemical splash goggles or a face shield are mandatory to prevent eye exposure. | |
| H335 | May cause respiratory irritation.[1] | All handling of the solid or solutions must be performed in a certified chemical fume hood to prevent inhalation. |
Core Principles of Protection: A Proactive Stance
A robust safety plan is not just a list of equipment; it's a system built on anticipating and mitigating risk. For t-Butyl 4-(trifluoromethoxy)phenyl ketone, our protective strategy is based on three pillars:
-
Containment: The most effective safety measure is to keep the chemical contained and away from your body. This is achieved primarily through the use of a chemical fume hood.[4]
-
Isolation: When direct handling is necessary, we isolate ourselves from the substance using a barrier. This barrier is your Personal Protective Equipment (PPE).
-
Preparedness: In the event of a breach in containment or isolation, we must be prepared with clear, rehearsed emergency procedures.
Mandatory PPE Protocol
The following PPE is the minimum requirement for any procedure involving t-Butyl 4-(trifluoromethoxy)phenyl ketone.
Eye and Face Protection
Due to the H319 "Causes serious eye irritation" classification, robust eye protection is non-negotiable.[1]
-
Primary Protection: ANSI Z87.1-compliant or EN166-compliant chemical splash goggles are required at all times.[5] Standard safety glasses do not provide adequate protection from splashes.
-
Enhanced Protection: When handling larger quantities (>5 g) or if there is a significant risk of splashing, a full-face shield should be worn over the chemical splash goggles.
Skin and Body Protection
Given the H315 "Causes skin irritation" hazard, preventing skin contact is a primary objective.[1]
-
Hand Protection: Nitrile gloves are the standard for incidental contact. Always check the manufacturer's compatibility charts for breakthrough time and permeation rate for aromatic ketones. For prolonged handling or immersion, heavier-duty gloves such as Viton® or a double layer of nitrile gloves should be considered. Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating your skin.[6]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Ensure the coat has tight-fitting cuffs. Do not push up the sleeves.
-
Footwear: Fully enclosed, chemical-resistant footwear is mandatory. Do not wear perforated shoes, sandals, or cloth sneakers in the laboratory.
Respiratory Protection
The H335 "May cause respiratory irritation" warning dictates that this compound must not be inhaled.[1]
-
Primary Control: All weighing and handling of t-Butyl 4-(trifluoromethoxy)phenyl ketone, whether in solid or solution form, must be conducted inside a properly functioning and certified chemical fume hood.[4][7] This is the primary method of respiratory protection.
-
Emergency Use: In the event of a large spill or fume hood failure where exposure limits may be exceeded, a NIOSH-approved respirator with organic vapor cartridges may be necessary for emergency response personnel.[7][8] All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.
Operational Workflow for Safe Handling
A systematic workflow minimizes errors and reduces the risk of exposure. The following diagram and steps outline the complete handling process from preparation to cleanup.
Step-by-Step Protocol
-
Preparation:
-
Designate a specific area within a chemical fume hood for the procedure.
-
Verify the fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.
-
Don all required PPE: chemical splash goggles, nitrile gloves, and a buttoned lab coat.
-
Assemble all necessary chemicals, solvents, and equipment within the hood to minimize traffic in and out of the containment area.
-
Ensure a chemical spill kit with appropriate absorbent material is immediately accessible.[9]
-
-
Handling:
-
Carefully weigh the chemical in the fume hood, using a weigh boat or beaker to prevent contamination of the balance.
-
Perform all transfers of the solid or its solutions well within the fume hood, keeping the sash as low as possible.
-
Once the reaction or procedure is underway, keep the fume hood sash lowered to maintain containment and as a physical barrier.
-
-
Cleanup and Disposal:
-
Upon completion, any quenching or workup procedures must also be performed in the fume hood.
-
Segregate waste streams appropriately. Waste containing this fluorinated compound should be collected in a dedicated, clearly labeled halogenated organic waste container.
-
Decontaminate all glassware and surfaces. Rinse surfaces with an appropriate solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.
-
Carefully remove gloves and dispose of them in the solid chemical waste.
-
After removing all PPE and exiting the laboratory, wash hands thoroughly with soap and water.[6]
-
Emergency Procedures
Skin Contact:
-
Immediately go to the nearest safety shower or drench hose.
-
Remove any contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[10]
-
Seek immediate medical attention.[11]
Eye Contact:
-
Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open to ensure complete rinsing.[10]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.[11]
Inhalation:
-
Move the affected person to fresh air immediately.[7]
-
If breathing is difficult or has stopped, provide artificial respiration.
-
Seek immediate medical attention.
Spill:
-
Evacuate all non-essential personnel from the area.[12]
-
Wearing full PPE (including double gloves and, if necessary, respiratory protection), cover the spill with a non-reactive absorbent material like vermiculite or sand.[7]
-
Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site once the cleanup is complete.
Waste Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Chemical Waste: All unused t-Butyl 4-(trifluoromethoxy)phenyl ketone and any solutions containing it must be disposed of as hazardous waste. Collect this waste in a sealed, properly labeled container designated for halogenated organic waste.
-
Contaminated Materials: Any items grossly contaminated with the compound (e.g., absorbent pads from a spill, used weigh boats, contaminated gloves) must also be placed in a sealed container for solid hazardous waste disposal.[4]
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[4][12] Never dispose of this chemical down the drain.[12]
By adhering to this comprehensive guide, you are not only ensuring your own safety but also contributing to a culture of excellence and responsibility within the scientific community.
References
-
PubChem. t-Butyl 4-(trifluoromethoxy)phenyl ketone. National Center for Biotechnology Information. [Link]
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CPAChem. Safety Data Sheet for 4-tert-Butylphenol. (Illustrative of related chemical hazards). [Link]
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Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: tert-Butyl acetate. [Link]
-
Royal Society of Chemistry. Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications. [Link]
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National Institutes of Health (NIH). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: tert-butyl-4-methoxyphenol. [Link]
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Cole-Parmer. Material Safety Data Sheet - 4-(tert-Butyl)benzaldehyde. [Link]
-
ResearchGate. Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. [Link]
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BORIS Portal - Universität Bern. Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. [Link]
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PubMed. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: tert-Butyl Peroxy Benzoate. [Link]
Sources
- 1. t-Butyl 4-(trifluoromethoxy)phenyl ketone | C12H13F3O2 | CID 54759093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. cpachem.com [cpachem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 9. nj.gov [nj.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
